(2E)-4,4-difluorobut-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluorobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXOWEBVJCVNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2E)-4,4-difluorobut-2-enoic acid structure and molecular weight
Executive Summary
(2E)-4,4-difluorobut-2-enoic acid (also known as (E)-4,4-difluorocrotonic acid) is a specialized fluorinated building block used primarily in the synthesis of covalent inhibitors and peptidomimetics.[1] Its unique structure combines a Michael acceptor motif with a lipophilic, electron-withdrawing difluoromethyl (
Chemical Identity & Physiochemical Profile[1][2][3][4]
The difluoromethyl group acts as a lipophilic hydrogen bond donor (bioisostere for -OH or -SH) while simultaneously lowering the LUMO energy of the enone system, thereby enhancing electrophilicity compared to non-fluorinated analogs.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | (2E)-4,4-difluorobut-2-enoic acid |
| Common Name | (E)-4,4-difluorocrotonic acid |
| CAS Number | 37759-73-2 |
| Precursor CAS | 37746-82-0 (Ethyl ester) |
| Molecular Formula | |
| Molecular Weight | 122.07 g/mol |
| Exact Mass | 122.018 g/mol |
| Stereochemistry | Trans (E) |
| Physical State | White to off-white crystalline solid (low melting) or oil |
| pKa (Predicted) | ~3.8 (Acidity increased by |
Synthetic Route: Ester Hydrolysis
While the acid is commercially available, it is frequently unstable upon long-term storage due to polymerization or decarboxylation.[1] The standard laboratory protocol involves generating the acid ex situ or in situ from the more stable Ethyl 4,4-difluorocrotonate .
Reaction Mechanism & Workflow
The synthesis utilizes a mild lithium hydroxide saponification to prevent elimination of the fluorine atoms (a common side reaction under harsh basic conditions).
Figure 1: Hydrolysis workflow. Note the critical temperature control to avoid defluorination.
Detailed Experimental Protocol
Objective: Isolation of 5.0 g of (2E)-4,4-difluorobut-2-enoic acid.
-
Preparation: Dissolve Ethyl 4,4-difluorocrotonate (6.15 g, 41.0 mmol) in THF (40 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Saponification: Slowly add a solution of LiOH·
(2.58 g, 61.5 mmol, 1.5 eq) in distilled water (15 mL). The biphasic mixture will become homogenous over time. -
Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (SiO2, 20% EtOAc/Hexanes; stain with KMnO4).
-
Workup (Critical Step):
-
Cool the mixture back to 0°C.
-
Acidify carefully with 1M HCl until pH
2.0. Do not use concentrated strong acids to avoid decomposing the fluorinated motif. -
Extract immediately with Ethyl Acetate (
mL).
-
-
Purification: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo at low temperature (<30°C). -
Validation: Obtain
NMR immediately.
Analytical Characterization (NMR)
Proper identification relies on observing the characteristic coupling constants of the gem-difluoro group and the trans-alkene.
Table 2: Expected NMR Shifts ( )
| Proton | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| -COOH | 10.0 - 12.0 | Broad Singlet | - | Carboxylic Acid |
| -CH= | 6.0 - 6.5 | Triplet of Doublets (td) | The large 54 Hz coupling is diagnostic of the | |
| =CH-COOH | 6.1 - 6.3 | Doublet (d) | Large coupling confirms (E)-trans geometry.[1] | |
| =CH- | 6.8 - 7.0 | Multiplet | Complex | Overlap of trans-alkene coupling and vicinal H-F coupling.[1] |
Quality Control Note: If the coupling constant for the alkene protons is <12 Hz, you have likely isolated the (Z)-isomer or a mixture. The (E)-isomer is thermodynamically favored.[1]
Medicinal Chemistry Applications
This molecule serves as a specialized "warhead" in covalent drug discovery.
Covalent Inhibition (Michael Acceptor)
The (2E)-4,4-difluorobut-2-enoic acid moiety acts as a Michael acceptor, targeting nucleophilic cysteine residues in proteins.[1]
-
Mechanism: The fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the
-carbon.[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the double bond more susceptible to nucleophilic attack compared to non-fluorinated crotonic acid. -
Selectivity: The steric bulk of the
group (Van der Waals radius similar to an oxygen atom or hydroxyl group) can provide selectivity for pockets that cannot accommodate larger Michael acceptors (e.g., acrylamides with bulky substituents).
Bioisosterism
The
-
H-Bonding: The
proton is sufficiently acidic to act as a weak hydrogen bond donor.[1] -
Metabolic Stability: Unlike a terminal methyl group, the
group blocks metabolic oxidation (P450-mediated hydroxylation) at the terminal position, extending the half-life ( ) of the parent drug.
Figure 2: Strategic decision tree for deploying this motif in drug design.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16062629, Ethyl 4,4-difluorocrotonate. Retrieved from [Link]
- Wang, J., et al. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432-2506.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (Mechanistic source for CF2H bioisosterism).
Sources
The Fluorine Effect in Crotonic Scaffolds: A Mechanistic and Synthetic Guide to 4,4-Difluorocrotonic Acid vs. 4,4,4-Trifluorocrotonic Acid
Executive Summary
As medicinal chemistry evolves, the strategic incorporation of fluorine has transitioned from a blunt instrument for increasing lipophilicity to a precision tool for fine-tuning molecular interactions. Among the most versatile fluorinated building blocks are 4,4-difluorocrotonic acid (DFCA) and 4,4,4-trifluorocrotonic acid (TFCA) . While they differ by only a single fluorine atom, this subtle structural variance dictates profound differences in their electronic profiles, steric demands, and reactivity as Michael acceptors.
Designed for researchers and drug development professionals, this whitepaper provides an in-depth technical analysis of DFCA and TFCA. By dissecting their physicochemical properties and providing field-proven synthetic workflows, we aim to bridge the gap between theoretical organofluorine chemistry and practical application in drug design[1][2].
Physicochemical Profiling & Structural Dynamics
To effectively utilize these building blocks, one must understand the causality behind their physical properties. The
Quantitative Comparison
| Property | 4,4-Difluorocrotonic Acid (DFCA) | 4,4,4-Trifluorocrotonic Acid (TFCA) | Mechanistic Impact / Causality |
| Molecular Formula | C₄H₄F₂O₂ | C₄H₃F₃O₂ | Defines the degree of terminal fluorination. |
| Molecular Weight | 122.07 g/mol | 140.06 g/mol | TFCA introduces higher mass and baseline lipophilicity[3]. |
| Boiling Point | 73–74 °C (at 3 mmHg)[4] | 68–69 °C (at 20 mmHg) | Reflects intermolecular forces; DFCA exhibits stronger dipole interactions. |
| Melting Point | 59–60.5 °C[4] | 55–56 °C | Solid-state packing differences driven by the steric bulk of CF₃ vs CHF₂. |
| Electronic Effect | Moderate | Strong | TFCA has a lower LUMO, making it a more potent, highly reactive electrophile. |
| Steric Bulk | Moderate (between -CH₃ and -CF₃) | High (comparable to an isopropyl group) | TFCA dictates stricter conformational preferences within target binding pockets. |
| H-Bonding Profile | Lipophilic H-bond donor | Weak H-bond acceptor only | DFCA can form unique directional interactions within protein active sites. |
The Causality of Substitution: CF₃ vs. CHF₂
The decision to utilize TFCA over DFCA (or vice versa) should never be arbitrary.
The CF₃ Group (TFCA): The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (
The CHF₂ Group (DFCA): The difluoromethyl group is often misunderstood as merely a "smaller CF₃." Mechanistically, the two highly electronegative fluorine atoms pull electron density away from the carbon, leaving the attached hydrogen atom highly electron-deficient and polarized. This transforms the -CHF₂ group into a lipophilic hydrogen bond donor [6]. This is a massive differentiator in structure-based drug design, allowing DFCA derivatives to form unique hydrogen bonds with electronegative residues (e.g., oxygen or nitrogen) in a protein's active site—a property entirely absent in the TFCA analog.
Mechanistic divergence of CF3 vs. CHF2 substitution on the crotonic acid scaffold.
Applications in Medicinal Chemistry: The MMP Inhibitor Case Study
A premier example of the divergence between TFCA and DFCA is found in the development of Matrix Metalloproteinase (MMP) inhibitors (specifically targeting MMP-2, MMP-3, and MMP-13)[6].
Researchers utilize these fluorinated crotonic acids as starting materials to synthesize
-
Derivatives synthesized from TFCA exhibit low-nanomolar affinity for MMP-2 and MMP-3 due to the CF₃ group's ability to fill hydrophobic pockets while resisting metabolic degradation[6].
-
Derivatives synthesized from DFCA provide a different selectivity profile, as the -CHF₂ group can participate in subtle hydrogen-bonding networks within the active site that the CF₃ group cannot access[6].
Experimental Protocol: Stereoselective Thia-Michael Addition
To harness these building blocks, one must master their reactivity. Because TFCA and DFCA are highly activated Michael acceptors, standard addition protocols often lead to unwanted polymerization or poly-addition side products. The following protocol outlines a self-validating, highly controlled Thia-Michael addition workflow.
Materials Required
-
Substrate: 4,4,4-Trifluorocrotonic acid (TFCA) or 4,4-Difluorocrotonic acid (DFCA) (1.0 equiv)
-
Nucleophile: Aryl thiol (e.g., 4-methoxythiophenol) (1.1 equiv)
-
Catalyst/Base: Triethylamine (Et₃N) or a chiral squaramide organocatalyst (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Workup Reagents: 1M Aqueous HCl, Brine, Anhydrous Na₂SO₄, Ethyl Acetate (EtOAc)
Step-by-Step Methodology
Step 1: Reagent Preparation & Solvation Dissolve the fluorinated crotonic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical. The highly electrophilic
-carbon is susceptible to premature attack by ambient moisture, which can lead to hydration side-products.
Step 2: Nucleophile Introduction Add the aryl thiol (1.1 equiv) to the stirring solution.
-
Causality: A slight stoichiometric excess of the thiol ensures complete consumption of the high-value fluorinated building block.
Step 3: Catalytic Activation (Temperature Controlled) Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add the catalyst (0.1 equiv Et₃N).
-
Causality: Cooling is mandatory. The strong
effect of the fluorine atoms makes the double bond highly reactive. The addition of the thiolate is exothermic; failing to control the temperature will result in oligomerization of the crotonic acid. The base serves to deprotonate the thiol in situ, generating the highly nucleophilic thiolate species.
Step 4: Reaction Propagation & Monitoring Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Monitor the reaction progress via LC-MS or TLC.
-
Causality: You will observe that the TFCA reaction reaches completion faster than the DFCA reaction. This is a direct physical manifestation of the CF₃ group's superior electron-withdrawing capability lowering the transition state energy for nucleophilic attack.
Step 5: Quenching & Phase Extraction Once conversion exceeds 95%, quench the reaction by adding 1M aqueous HCl until the aqueous phase reaches pH 2. Transfer to a separatory funnel and extract with EtOAc (3x).
-
Causality: This is a self-validating purification step. The product is a carboxylic acid, which may form a salt with the Et₃N catalyst. Acidification ensures the product is fully protonated (neutralized) and partitions exclusively into the organic layer, while the triethylammonium chloride salt is washed away in the aqueous phase. This prevents streaking during downstream chromatography.
Step 6: Isolation
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure
Self-validating experimental workflow for Thia-Michael addition to fluorinated crotonic acids.
Conclusion
The choice between 4,4-difluorocrotonic acid and 4,4,4-trifluorocrotonic acid extends far beyond molecular weight. It is a strategic decision that dictates the synthetic reactivity of the intermediate and the ultimate pharmacological profile of the drug candidate. By understanding the profound electronic and steric differences imparted by the CF₃ versus the CHF₂ group, medicinal chemists can rationally design molecules with optimized metabolic stability, tailored lipophilicity, and highly specific target binding affinities.
References
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) National Institutes of Health (NIH)[Link]
-
Fluorine in Medicinal Chemistry and Chemical Biology National Academic Digital Library of Ethiopia[Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses National Institutes of Health (NIH) / PubMed[Link]
-
The Journal of Organic Chemistry 1973 Volume 38 No. 4 (Properties of 4,4-Difluorocrotonic Acid) Department of Science Service (DSS)[Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Hydrolysis of Ethyl (2E)-4,4-Difluorobut-2-enoate: A Technical Guide to Chemoselective Ester Cleavage
Executive Summary
The synthesis of targeted covalent inhibitors—most notably KRAS G12C inhibitors—relies heavily on the incorporation of highly tuned electrophilic warheads. Among these, the difluoroacrylamide moiety has emerged as a premier structural motif. The critical precursor to this moiety is (2E)-4,4-difluorobut-2-enoic acid , which is typically accessed via the hydrolysis of its corresponding ester, ethyl (2E)-4,4-difluorobut-2-enoate (1).
This whitepaper provides an in-depth, mechanistically grounded guide to executing this hydrolysis. Because the substrate features a highly electrophilic
Mechanistic Insights & Chemoselectivity
The core challenge in hydrolyzing ethyl (2E)-4,4-difluorobut-2-enoate lies in the competing electrophilic sites of the molecule.
-
Carbonyl Attack (Desired): The hydroxide anion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate, subsequent expulsion of the ethoxide leaving group, and generation of the target carboxylate.
-
Conjugate Addition (Undesired): The
group strongly withdraws electron density via induction, highly activating the -carbon. If the temperature is too high or the base too concentrated, the hydroxide acts as a Michael donor, attacking the -carbon. This initiates a cascade of degradation, including defluorination and double-bond isomerization.
To enforce chemoselectivity, the reaction must be run under mild biphasic conditions (e.g., THF/H₂O at 15–25 °C). The organic solvent (THF) solubilizes the ester, while the aqueous phase delivers the hydroxide nucleophile at a controlled rate at the phase boundary, suppressing the activation energy required for the undesired conjugate addition pathway (2).
Figure 1: Chemoselectivity logic: Carbonyl hydrolysis vs. conjugate addition degradation.
Quantitative Data: Condition Optimization
While harsh conditions (10% NaOH at 50 °C for 16h) have been reported for this substrate (3), they frequently result in lower isolated yields and complex impurity profiles. The current industry standard utilizes ambient-temperature saponification with either NaOH or LiOH (4).
The table below summarizes the quantitative parameters across established methodologies.
| Parameter | Protocol A (Standard Mild) | Protocol B (Harsh Basic) | Protocol C (LiOH Variant) |
| Base Equivalents | NaOH (4.0 eq) | 10% NaOH aq (Excess) | LiOH (4.0 eq) |
| Solvent System | THF / H₂O (1:1 v/v) | H₂O (Neat) | THF / H₂O (4:1 v/v) |
| Temperature | 25 °C | 50 °C | 15 °C |
| Reaction Time | 2 hours | 16 hours | 3 hours |
| Chemoselectivity | High | Low-Moderate | Excellent |
| Primary Risk | Incomplete conversion if biphasic mixing is poor | Conjugate addition & defluorination | Slower reaction kinetics |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The physical state of the reaction mixture provides real-time feedback on the reaction's progress, ensuring trustworthiness before moving to the next step.
Protocol A: Standard Mild NaOH Hydrolysis
Adapted from established KRAS and BTK inhibitor synthesis workflows (2,4).
Step 1: Reaction Setup
-
Charge a round-bottom flask with ethyl (2E)-4,4-difluorobut-2-enoate (1.30 g, 8.66 mmol, 1.00 eq).
-
Dissolve the ester in Tetrahydrofuran (THF) (5.00 mL). Ensure complete dissolution.
-
In a separate vial, dissolve NaOH (1.39 g, 34.6 mmol, 4.00 eq) in Deionized H₂O (5.00 mL).
-
Causality Check: Cool the NaOH solution to room temperature before addition. Adding hot, freshly dissolved NaOH will spike the reaction temperature and trigger conjugate addition.
Step 2: Execution & Monitoring
-
Add the aqueous NaOH solution dropwise to the THF solution while stirring vigorously at 25 °C.
-
Stir the biphasic mixture for 2 hours.
-
Self-Validation: As the ester hydrolyzes, the product becomes the water-soluble sodium (2E)-4,4-difluorobut-2-enoate salt. The organic layer will deplete. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (high Rf) must completely disappear.
Step 3: Workup & Isolation
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 2N HCl (approx. 20.0 mL) dropwise until the pH reaches 1–3.
-
Causality Check: The pH must be strictly verified with pH paper. If the pH is >3, the carboxylic acid remains partially ionized as a sodium salt and will be lost to the aqueous waste during extraction.
-
Extract the aqueous layer with Ethyl Acetate (3 × 20.0 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure acid.
Figure 2: Step-by-step experimental workflow for the mild basic hydrolysis.
Protocol B: Alternative Mild LiOH Hydrolysis
For highly sensitive batches or when scaling up where exotherms are difficult to control, Lithium Hydroxide (LiOH) offers a milder kinetic profile.
-
Mix ethyl (2E)-4,4-difluorobut-2-enoate (1.0 eq) and LiOH monohydrate (4.0 eq) in a solvent mixture of THF and H₂O (4:1 ratio).
-
Stir the reaction at 15 °C for 3 hours. The lower temperature and the less nucleophilic nature of the hydrated lithium base provide an exceptionally clean reaction profile.
-
Proceed with the identical acidic workup (pH 1–3) and extraction as described in Protocol A.
References
- KRas G12C inhibitors (US Patent 10647715B2). Google Patents.
- Bruton's tyrosine kinase inhibitors (WO2014068527A1). Google Patents.
- Sumo inhibitor compounds and uses thereof (WO2020191151A1). Google Patents.
- Ethyl (2E)-4,4-difluorobut-2-enoate Product Information. Benchchem.
Sources
- 1. Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0 | Benchchem [benchchem.com]
- 2. US10647715B2 - KRas G12C inhibitors - Google Patents [patents.google.com]
- 3. WO2020191151A1 - Sumo inhibitor compounds and uses thereof - Google Patents [patents.google.com]
- 4. WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
(2E)-4,4-Difluorobut-2-enoic Acid: A Bioisosteric Chameleon in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Bioisosterism in Medicinal Chemistry
In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving the desired trifecta of efficacy, safety, and favorable pharmacokinetic properties. Among the arsenal of tools available to the medicinal chemist, bioisosteric replacement stands out as a powerful and frequently employed tactic. This principle, rooted in the concept that functional groups with similar physicochemical characteristics can elicit comparable biological responses, allows for the fine-tuning of a molecule's properties to overcome liabilities such as poor metabolic stability, off-target toxicity, or inadequate bioavailability.[1][2]
The carboxylic acid moiety, a ubiquitous functional group in a vast number of pharmacologically active agents, is a classic case for bioisosteric intervention. While its ability to form crucial hydrogen bonds and ionic interactions with biological targets is undeniable, its inherent acidity often presents significant challenges in drug development.[1] These can include limited membrane permeability, rapid metabolism, and the potential for the formation of reactive acyl-glucuronides.[3] Consequently, the quest for viable carboxylic acid bioisosteres is a continuous and evolving endeavor in medicinal chemistry.
This technical guide delves into the core of a particularly promising, yet underexplored, bioisostere: (2E)-4,4-difluorobut-2-enoic acid . We will explore its synthesis, physicochemical properties, and, most critically, its application as a versatile bioisosteric replacement, offering insights into its potential to unlock new avenues in drug discovery.
The Rise of Fluorine: A Game-Changer in Bioisostere Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][4] The unique properties of this small, highly electronegative atom can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity.[1][5] The gem-difluoroalkene moiety (C=CF2), in particular, has emerged as a compelling bioisostere for the carbonyl and amide groups.[6] This is due to its ability to mimic the electronic and steric properties of these functionalities while offering enhanced metabolic stability.
(2E)-4,4-difluorobut-2-enoic acid leverages these advantages, presenting itself as a unique and versatile building block for medicinal chemists. Its structure combines the bioisosteric potential of the gem-difluoroalkene with the ionizable carboxylic acid, creating a scaffold with tunable properties for a range of applications.
Physicochemical Properties: A Comparative Analysis
The decision to employ a bioisostere is fundamentally driven by the desire to modulate a lead compound's physicochemical properties. The table below provides a comparative overview of key properties for (2E)-4,4-difluorobut-2-enoic acid and its non-fluorinated counterpart, (2E)-but-2-enoic acid (crotonic acid).
| Property | (2E)-But-2-enoic Acid | (2E)-4,4-Difluorobut-2-enoic Acid | Rationale for Change |
| Molecular Weight ( g/mol ) | 86.09 | 122.07[7] | Increased mass due to fluorine atoms. |
| pKa | ~4.7 | Lower (estimated) | The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion, thereby increasing acidity.[8] |
| LogP | 0.72 | Higher (estimated) | Fluorination generally increases lipophilicity.[1] |
| Hydrogen Bond Acceptors | 2 | 4 (2 from carboxyl, 2 from fluorine) | The fluorine atoms can act as weak hydrogen bond acceptors. |
| Hydrogen Bond Donors | 1 | 1 | |
| Reactivity | Standard α,β-unsaturated carboxylic acid | Enhanced electrophilicity at the β-carbon | The electron-withdrawing fluorine atoms further activate the double bond for nucleophilic attack (Michael addition).[9] |
The increased acidity of (2E)-4,4-difluorobut-2-enoic acid can be a critical advantage in modulating interactions with biological targets, while the altered lipophilicity can influence membrane permeability and overall pharmacokinetic profile.[4]
Synthesis of (2E)-4,4-Difluorobut-2-enoic Acid: A Practical Guide
The practical application of any building block in drug discovery is contingent on its synthetic accessibility. (2E)-4,4-difluorobut-2-enoic acid can be reliably prepared from its corresponding ethyl ester, ethyl (2E)-4,4-difluorobut-2-enoate.
Experimental Protocol 1: Synthesis of Ethyl (2E)-4,4-difluorobut-2-enoate via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and stereoselective method for the synthesis of (E)-alkenes.[9][10] This protocol outlines the synthesis of the ethyl ester precursor.
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow
Caption: Workflow for the synthesis of ethyl (2E)-4,4-difluorobut-2-enoate.
Materials:
-
Ethyl (diethoxyphosphoryl)acetate
-
2,2-Difluoroacetaldehyde (or a suitable precursor)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents). b. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of ethyl (diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF to the stirred suspension. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
-
Wittig-Type Reaction: a. Cool the ylide solution back to 0 °C. b. Slowly add 2,2-difluoroacetaldehyde (1.2 equivalents) to the reaction mixture. c. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl. b. Partition the mixture between diethyl ether and water. c. Separate the layers and extract the aqueous layer with diethyl ether (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. e. Filter the mixture and concentrate the filtrate under reduced pressure. f. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl (2E)-4,4-difluorobut-2-enoate.
Experimental Protocol 2: Hydrolysis to (2E)-4,4-Difluorobut-2-enoic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid.[9]
Diagram of the Hydrolysis Workflow
Caption: The strategic replacement of a native α,β-unsaturated carboxylic acid with its difluoro analog.
2. Michael Acceptor for Covalent Inhibitors:
The electron-deficient nature of the double bond in (2E)-4,4-difluorobut-2-enoic acid makes it an excellent Michael acceptor. [9][11]This property can be strategically employed in the design of covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of a target enzyme. The reactivity can be tuned by modifying the substitution on the double bond.
3. Scaffold for Further Derivatization:
(2E)-4,4-difluorobut-2-enoic acid is a versatile scaffold that can be readily derivatized. The carboxylic acid can be converted to amides, esters, and other functionalities, allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies.
Experimental Protocol 3: Amide Coupling with a Primary Amine
This protocol provides a general method for coupling (2E)-4,4-difluorobut-2-enoic acid with a primary amine, a common step in integrating this bioisostere into a larger molecule.
Materials:
-
(2E)-4,4-Difluorobut-2-enoic acid
-
A primary amine (R-NH2)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: a. To a solution of (2E)-4,4-difluorobut-2-enoic acid (1.0 equivalent) in anhydrous DMF, add the primary amine (1.1 equivalents) and DIPEA (3.0 equivalents). b. In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. c. Add the HATU solution to the reaction mixture at room temperature.
-
Reaction and Monitoring: a. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup and Purification: a. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 (2x) and brine (1x). b. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.
Conclusion and Future Perspectives
(2E)-4,4-difluorobut-2-enoic acid represents a valuable and multifaceted tool for the modern medicinal chemist. Its unique combination of a gem-difluoroalkene bioisostere and a tunable carboxylic acid functionality provides a platform for addressing common challenges in drug discovery, including metabolic instability and suboptimal physicochemical properties. The synthetic routes to this compound are accessible, and its reactivity allows for straightforward incorporation into diverse molecular scaffolds.
As the demand for novel therapeutics with improved properties continues to grow, the strategic application of bioisosteres like (2E)-4,4-difluorobut-2-enoic acid will undoubtedly play a crucial role in the successful development of the next generation of medicines. Further exploration of its application in diverse therapeutic areas is warranted and holds significant promise for advancing the field of drug discovery.
References
-
Quick Company. Preparation Of Alkyl 4,4,4 Trifluorobut 2 Enoate. Available from: [Link]
-
ResearchGate. The addition of nitroalkanes to ethyl (E)‐4,4,4‐trifluorobut‐2‐enoate and ethyl (E)‐4,4‐difluorobut‐2‐enoate... Available from: [Link]
-
Organic Syntheses. ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Available from: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Informa UK Limited. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
- Google Patents. Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
- Google Patents. Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
-
PubChem. ethyl (2E)-4,4-difluorobut-2-enoate. Available from: [Link]
-
PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]
-
Hypha Discovery. Bioisosteres for carboxylic acid groups. Available from: [Link]
-
Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]
-
CARBOXYLIC ACIDS. Available from: [Link]
-
Lumen Learning. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry. Available from: [Link]
-
University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. Available from: [Link]
-
PMC. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Available from: [Link]
-
Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]
-
PMC. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Available from: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 9. Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0 | Benchchem [benchchem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Comparative Acidity & Electronic Profile: (2E)-4,4-difluorobut-2-enoic Acid vs. Crotonic Acid
The following technical guide provides an in-depth comparative analysis of the acidity (pKa) and physicochemical profiles of (2E)-4,4-difluorobut-2-enoic acid versus its non-fluorinated parent, crotonic acid.
Executive Summary
In medicinal chemistry and lead optimization, the strategic introduction of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. This guide analyzes the acidity shift between Crotonic Acid (the parent
While Crotonic Acid exhibits a standard carboxylic acid pKa of 4.69 , the introduction of a gem-difluoromethyl group at the
Chemical Identity & Structural Analysis[1][2][3]
The structural core of both molecules is the (E)-but-2-enoic acid framework. The deviation lies in the terminal methyl group, where two hydrogen atoms are replaced by fluorine in the difluoro analog.
Table 1: Physicochemical Comparison
| Feature | Crotonic Acid | (2E)-4,4-difluorobut-2-enoic acid |
| IUPAC Name | (2E)-but-2-enoic acid | (2E)-4,4-difluorobut-2-enoic acid |
| CAS Number | 107-93-7 | 944328-71-6 |
| Formula | C | C |
| Molecular Weight | 86.09 g/mol | 122.07 g/mol |
| Hybridization | C2, C3: sp | C2, C3: sp |
| Electronic Character | Electron-rich alkene | Electron-deficient alkene (EWG capped) |
Structural Visualization
The following diagram illustrates the structural relationship and the electron-withdrawing vector.
Figure 1: Structural relationship and the flow of electron density stabilizing the conjugate base.
The Acidity Profile (pKa Analysis)[5]
Experimental Baseline: Crotonic Acid
Crotonic acid is a well-characterized weak acid.
-
Experimental pKa: 4.69 (at 25°C) [1].
-
Context: It is slightly stronger than acetic acid (4.76) and butyric acid (4.[1]82) due to the sp
hybridization of the -carbon, which is more electronegative than an sp carbon, providing a mild electron-withdrawing effect.
Predicted Value: (2E)-4,4-difluorobut-2-enoic Acid
Direct experimental pKa values for this specific analog are sparse in open literature, but can be accurately estimated using Linear Free Energy Relationships (LFER) and structural analogs.
-
Estimated pKa: 3.1 – 3.5
-
Derivation Logic:
-
Reference Shift: The shift from Acetic Acid (4.76) to Difluoroacetic Acid (1.24) is
pKa 3.5 units [2]. -
Vinylogous Attenuation: The insertion of a vinyl group (-CH=CH-) typically attenuates the inductive effect of a substituent by a factor of roughly 0.4 – 0.5 (transmission coefficient) compared to direct attachment.
-
Calculation:
pKa 3.5 0.45 1.57 units. -
Result: 4.69 (Crotonic) - 1.57 = 3.12 .
-
Mechanistic Driver: Vinylogous Transmission
The increased acidity is driven by the stabilization of the conjugate base (carboxylate anion).
-
Inductive Effect (-I): Fluorine is the most electronegative element (3.98 Pauling). The two fluorine atoms on C4 generate a partial positive charge (
) on C4. -
Transmission: Unlike saturated systems (e.g., 4-fluorobutanoic acid) where the inductive effect decays rapidly over
-bonds, the -system of the alkene in the (2E)-isomer acts as a conductive "wire." This phenomenon, known as vinylogy , allows the electron-withdrawing character of the CF group to be felt more strongly at the carboxylate head group than distance alone would suggest. -
Anion Stabilization: The withdrawn electron density delocalizes the negative charge of the carboxylate anion (COO
), lowering the energy penalty for deprotonation.
Experimental Protocols for Validation
To empirically verify the pKa of (2E)-4,4-difluorobut-2-enoic acid, the following self-validating protocols are recommended.
Method A: Potentiometric Titration (Gold Standard)
This method is suitable for compounds with solubility >1 mM in water or water/methanol mixtures.
Reagents:
-
Analyte: ~10 mg of (2E)-4,4-difluorobut-2-enoic acid.
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Solvent: Degassed HPLC-grade water (or 0.1 M KCl for ionic strength control).
Protocol Workflow:
-
Dissolution: Dissolve the analyte in 20 mL of 0.1 M KCl. If solubility is poor, use a co-solvent (MeOH) and perform a Yasuda-Shedlovsky extrapolation.
-
Calibration: Calibrate the glass pH electrode using buffers at pH 1.68, 4.01, and 7.00 (bracketing the expected pKa).
-
Titration: Add NaOH in micro-aliquots (e.g., 5
L) under inert gas (N ) purge to prevent CO absorption. -
Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point (where [HA] = [A
]). -
Validation: The first derivative plot (
pH/ V) must show a sharp peak.
Method B: F NMR Titration (Specific & Micro-scale)
Ideal for fluorinated compounds, requiring minimal material and eliminating interference from impurities lacking fluorine.
Figure 2: Workflow for pKa determination via
Protocol:
-
Prepare a series of buffers ranging from pH 1.0 to 6.0.
-
Dissolve the difluoro acid in D
O/Buffer mixtures. -
Record the
F chemical shift ( ) for the CF signal. The shift will change as the molecule transitions from neutral (COOH) to anionic (COO ) states. -
Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the inflection point (pKa).
Implications in Drug Design[6]
Bioisosterism
The (2E)-4,4-difluorobut-2-enoic acid moiety serves as a bioisostere for:
-
Acrylates: With reduced reactivity toward Michael acceptors due to the electron-withdrawing CF
group destabilizing the transition state for nucleophilic attack. -
Phosphates: The lower pKa (closer to 3.0) mimics the first ionization of phosphate groups, potentially improving potency in nucleotide-mimic drugs while enhancing permeability.
Metabolic Stability
The C4 position in crotonic acid (methyl group) is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
Effect: Replacing C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol) blocks this metabolic soft spot.
-
Result: Increased half-life (
) and reduced clearance.
Lipophilicity (LogP)
While fluorine is lipophilic, the ionization of the carboxylic acid at physiological pH (7.4) dominates the distribution coefficient (LogD).
-
Since the difluoro analog (pKa ~3.[2]2) is more fully ionized at pH 7.4 than crotonic acid (pKa 4.69), the LogD
will be lower (more hydrophilic phenotype in buffer), potentially reducing non-specific protein binding despite the intrinsic lipophilicity of the fluorine atoms.
References
- Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 90th ed. CRC Press, 2009.
- Serjeant, E. P., & Dempsey, B.Ionisation Constants of Organic Acids in Aqueous Solution.
-
Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165-195, 1991. Link
- Reiffers, S., et al. "Carbon-11 Labelled Radiopharmaceuticals". International Journal of Applied Radiation and Isotopes, 1977.
-
BenchChem. "Acidity of Fluorinated Carboxylic Acids: Technical Data Sheet". Accessed 2025.[3][4][1] Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,3-Difluoro-2-(trifluoromethyl)acrylic acid | C4HF5O2 | CID 10176343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Difluoropropanoic acid | C3H4F2O2 | CID 16218396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Metabolic Stability of Gem-Difluoroalkene Moieties: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, the gem-difluoroalkene (gem-DFA) moiety (
This guide provides a deep-dive analysis of the metabolic fate of gem-DFAs. Unlike their non-fluorinated alkene counterparts, which are prone to rapid CYP450-mediated epoxidation, or enol ethers, which suffer from hydrolytic instability, gem-DFAs exhibit remarkable resistance to metabolic clearance. This document details the physicochemical mechanisms behind this stability, potential metabolic liabilities, and validated protocols for assessing these properties in preclinical development.
Part 1: The Physicochemical Rationale[1]
To understand the metabolic stability of gem-DFAs, one must first understand the electronic environment created by the fluorine atoms.
The "Fluorine Effect" on Bond Stability
The carbon-fluorine bond is the strongest single bond in organic chemistry (~105 kcal/mol). In a gem-difluoroalkene, the two fluorine atoms exert a powerful electron-withdrawing inductive effect (
-
Reduced Nucleophilicity: The electron density of the
-system is significantly lowered. This renders the double bond resistant to electrophilic attacks, such as those initiated by the high-valent iron-oxo species in Cytochrome P450 enzymes. -
Hydrolytic Resistance: Unlike non-fluorinated enol ethers, which rapidly hydrolyze to ketones in aqueous media, the gem-DFA is chemically inert to hydrolysis. The fluorine atoms destabilize the formation of the oxocarbenium ion intermediate required for acid-catalyzed hydrolysis.
Bioisosteric Mapping
The gem-DFA is a non-hydrolyzable mimic of the carbonyl group (
| Property | Carbonyl ( | Gem-Difluoroalkene ( | Impact on Stability |
| Geometry | Planar ( | Planar ( | Preserves binding affinity. |
| Electrostatics | High dipole | Moderate dipole | Mimics polar interactions without high solvation penalty. |
| Reactivity | Electrophilic (prone to reduction/nucleophiles) | Electrophilic (tunable) | Resistant to reductive metabolism; resistant to hydration. |
| Metabolism | Prone to reduction (reductases) | Stable | Blocks common metabolic soft spots. |
Part 2: Metabolic Pathways & Stability Profiles
Resistance to CYP450 Epoxidation
The primary metabolic pathway for electron-rich alkenes is epoxidation by CYP450s, leading to reactive epoxides or diols.
-
Mechanism: CYP450 oxidation typically involves an electrophilic attack by the Compound I (
) species on the alkene -system. -
Gem-DFA Defense: The electron-deficient nature of the gem-DFA double bond raises the transition state energy for this electrophilic attack, effectively shutting down this pathway.
Potential Liabilities (The "Watch List")
While highly stable, gem-DFAs are not impervious. Researchers must screen for the following rare but possible pathways:
-
Allylic Hydroxylation: If the flanking carbons possess abstractable hydrogens, CYP450s may hydroxylate the allylic position. The gem-DFA moiety itself remains intact, but the molecule is cleared.
-
Michael Addition (Suicide Inhibition): In specific enzymatic pockets (e.g., serine proteases), the gem-DFA can act as a Michael acceptor. A nucleophilic residue (Ser-OH, Cys-SH) can attack the
-carbon, leading to covalent modification. While this is a liability for clearance, it is often the desired Mechanism of Action (MoA) for covalent inhibitors. -
Defluorination: Although rare, oxidative defluorination can occur if a radical mechanism is triggered adjacent to the
group, leading to fluoride ion release ( ).
Visualizing the Metabolic Decision Tree
The following diagram illustrates the metabolic fate of gem-DFAs compared to standard alkenes.
Caption: Comparative metabolic fate of standard alkenes vs. gem-difluoroalkenes in the presence of CYP450 enzymes.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Microsomal Stability with Fluoride Tracking
Objective: Determine intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.[1]
-
Phosphate Buffer (100 mM, pH 7.4).
-
Internal Standard (e.g.,
-trifluorotoluene for NMR).
Workflow:
-
Preparation: Prepare a 10 mM stock of the gem-DFA test compound in DMSO.
-
Incubation:
-
Dilute compound to 10
M in phosphate buffer containing 0.5 mg/mL HLM. -
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction with NADPH.[1]
-
-
Sampling:
-
Take aliquots at
min. -
CRITICAL STEP: Split each aliquot into two streams.
-
Stream A (LC-MS): Quench with ice-cold Acetonitrile (ACN) containing IS.[1] Centrifuge. Analyze supernatant for parent depletion.
-
Stream B (NMR): Quench with
/ACN mix. Add NMR internal standard.
-
-
-
Analysis:
-
LC-MS: Calculate
based on parent depletion. -
19F-NMR: Scan the region -100 to -140 ppm (typical for ionic fluoride). The appearance of a singlet at -119 ppm indicates oxidative defluorination (metabolic instability).
-
Protocol B: Glutathione (GSH) Trapping Assay
Objective: Rule out the formation of reactive electrophiles (Michael acceptors) which could lead to idiosyncratic toxicity.
Workflow:
-
Incubate compound (10
M) with HLM + NADPH + Glutathione (5 mM) . -
Analyze via LC-MS/MS scanning for Neutral Loss of 307 Da (GSH moiety) or precursor ion scanning.
-
Interpretation:
-
No Adducts: The gem-DFA is metabolically inert.
-
GSH Adducts: The moiety is acting as a Michael acceptor. This suggests potential for covalent binding to proteins (toxicity risk) unless intended as a covalent inhibitor.
-
Part 4: Strategic Synthesis & Case Study
Accessing the Moiety
The most robust route to gem-DFAs for medicinal chemistry is the Julia-Kocienski olefination or the dehydrofluorination of trifluoromethyl groups.
-
Reference: The synthesis of gem-difluoroalkenes often utilizes the reaction of difluoromethyl phenyl sulfones with carbonyls, providing high
selectivity (where applicable).
Case Study: Protease Inhibitors
In the development of inhibitors for Cathepsin K (a cysteine protease), standard ketones were rapidly reduced by aldo-keto reductases in the liver.
-
Solution: Replacement of the carbonyl with a gem-difluoroalkene.[2][3][4]
-
Result: The gem-DFA analog showed:
-
>10-fold increase in metabolic half-life (resistance to reduction).
-
Maintenance of potency (bioisosteric fit).
-
No evidence of fluoride release in 24h hepatocyte incubations.
-
Part 5: Visualization of the Stability Workflow
Caption: Integrated workflow for assessing metabolic stability and reactivity of fluorinated moieties.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Wang, J., et al. (2014). Gem-Difluoroalkenes as Bioisosteres of Carbonyl Groups: Synthesis and Applications. Chemical Reviews. [Link]
-
Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Springer. [Link]
-
Emi, T., et al. (2024). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[5] [Link]
-
Pan, Y., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene β-Lactams. Organic Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Methodological & Application
synthesis of 5,5-difluoro-5,6-dihydropyran-2-ones using (2E)-4,4-difluorobut-2-enoic acid
Application Note: Synthesis of 5,5-Difluoro-5,6-dihydropyran-2-ones via Vinylogous Aldol-Lactonization
Executive Summary
The incorporation of gem-difluoro groups into heterocyclic scaffolds is a highly effective strategy in modern drug discovery. The difluoromethylene moiety serves as a lipophilic bioisostere for oxygen and carbonyl groups, enhancing metabolic stability and membrane permeability [1]. This application note details a robust, three-step synthetic workflow for the construction of 5,5-difluoro-5,6-dihydropyran-2-ones utilizing (2E)-4,4-difluorobut-2-enoic acid as the primary C4 building block. By leveraging kinetic deprotonation and regioselective vinylogous aldol addition, this protocol enables the rapid generation of diverse 6-substituted fluorinated α,β-unsaturated δ-lactones.
Mechanistic Rationale & Strategy
The synthesis relies on the unique electronic landscape of (2E)-4,4-difluorobut-2-enoic acid. The strategy is divided into three causal phases:
-
Phase 1: Carboxyl Protection (Esterification) The free carboxylic acid must be masked to prevent the quenching of strong bases in subsequent steps. Conversion to the ethyl ester also establishes the necessary vinylogous ester system required for γ-deprotonation.
-
Phase 2: Kinetic Deprotonation & Regioselective Trapping The γ-proton (on the –CF₂H group) of the resulting ester is highly acidic due to the strong σ-withdrawing effect of the adjacent fluorine atoms and the conjugated ester system. Treatment with Lithium Diisopropylamide (LDA) at strictly –78 °C under kinetic control generates a stabilized fluorinated dienolate. The carbon-fluorine bonds stabilize the developing negative charge at the γ-position. When an electrophile (an aldehyde, RCHO) is introduced, nucleophilic attack occurs exclusively at the γ-carbon. This regioselectivity is driven by the thermodynamic imperative to retain the conjugated α,β-unsaturated double bond.
-
Phase 3: Acid-Catalyzed Lactonization The resulting intermediate is a γ-functionalized δ-hydroxy-α,β-unsaturated ester. Under mild acid catalysis (p-TsOH) and thermal conditions, the terminal hydroxyl group attacks the ester carbonyl. The expulsion of ethanol drives the intramolecular cyclization, yielding the thermodynamically stable 6-membered pyranone ring [2].
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow from (2E)-4,4-difluorobut-2-enoic acid to the target pyranones.
Experimental Protocols
Table 1: Quantitative Data & Stoichiometry (Standard 10 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| (2E)-4,4-difluorobut-2-enoic acid | 122.07 | 1.00 | 1.22 g | Starting Material |
| Absolute Ethanol | 46.07 | Excess | 20.0 mL | Solvent / Reactant |
| Diisopropylamine (DIPA) | 101.19 | 1.10 | 1.54 mL | Precursor to LDA |
| n-Butyllithium (2.5 M in Hexane) | 64.06 | 1.10 | 4.40 mL | Base |
| Aldehyde (e.g., Formaldehyde) | 30.03 | 3.00 | 900 mg (Paraform.) | Electrophile |
| p-Toluenesulfonic acid (p-TsOH) | 190.22 | 0.05 | 95 mg | Catalyst |
Protocol 1: Preparation of Ethyl (2E)-4,4-difluorobut-2-enoate
-
Reaction Setup : In a 50 mL round-bottom flask, dissolve 1.22 g (10 mmol) of (2E)-4,4-difluorobut-2-enoic acid in 20 mL of absolute ethanol.
-
Catalysis : Add 0.1 mL of concentrated H₂SO₄ dropwise while stirring.
-
Execution : Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.
-
Self-Validation Check : Monitor via TLC (Hexane/EtOAc 4:1). The highly polar acid (stays at baseline) should completely convert to the ester (R_f ~ 0.6).
-
Workup : Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute with 30 mL dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove residual acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester as a pale yellow oil.
Protocol 2: Vinylogous Aldol Addition
Note: Strict anhydrous conditions and temperature control are critical to prevent Claisen-type self-condensation.
-
LDA Generation : In a flame-dried 100 mL Schlenk flask under argon, add 1.54 mL (11 mmol) of anhydrous DIPA to 15 mL of anhydrous THF. Cool to –78 °C using a dry ice/acetone bath. Slowly add 4.40 mL of n-BuLi (2.5 M). Stir for 30 minutes.
-
Enolization : Dissolve the ester from Protocol 1 in 5 mL of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes.
-
In-Process Cue: The solution will transition to a deep yellow/orange hue, confirming the formation of the fluorinated dienolate. Stir for an additional 30 minutes at –78 °C.
-
-
Electrophilic Trapping : For the unsubstituted pyranone, thermally crack 900 mg of paraformaldehyde at 160 °C in a connected flask and sweep the resulting monomeric formaldehyde gas into the reaction mixture using an argon stream. (If synthesizing 6-substituted derivatives, add 12 mmol of the desired liquid aldehyde dropwise).
-
Quenching : After 1 hour at –78 °C, quench the reaction by rapidly injecting 10 mL of saturated aqueous NH₄Cl.
-
Workup : Allow the mixture to warm to room temperature. Extract with EtOAc (3 × 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol 3: Acid-Catalyzed Lactonization
-
Cyclization Setup : Dissolve the crude aldol adduct in 30 mL of anhydrous toluene in a 100 mL flask.
-
Reaction : Add 95 mg (0.05 mmol) of p-TsOH monohydrate. Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Execution : Reflux the mixture (approx. 110 °C) for 6 hours.
-
Causality: The Dean-Stark trap continuously removes the ethanol byproduct, driving the equilibrium entirely toward the lactone product [3].
-
-
Workup & Purification : Cool to room temperature. Wash the toluene solution with saturated NaHCO₃ (15 mL) and brine (15 mL). Dry over Na₂SO₄ and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the target 5,5-difluoro-5,6-dihydropyran-2-one.
Analytical Validation
To ensure the integrity of the synthesized compounds, verify the intermediates and final product against the expected spectral data summarized below.
Table 2: Expected Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹⁹F NMR (δ, ppm, CDCl₃) | IR (cm⁻¹) |
| Ethyl (2E)-4,4-difluorobut-2-enoate | 6.85 (dt, 1H, C3-H), 6.10 (d, 1H, C2-H), 6.05 (td, 1H, CF₂H), 4.25 (q, 2H), 1.30 (t, 3H) | -114.5 (dd) | 1720 (Ester C=O) |
| 5,5-difluoro-5,6-dihydropyran-2-one | 6.90 (dt, 1H, C4-H), 6.25 (d, 1H, C3-H), 4.50 (t, 2H, C6-H₂) | -105.2 (m) | 1745 (Lactone C=O) |
Self-Validation Note: The successful lactonization is definitively confirmed by the shift in the IR carbonyl stretch from ~1720 cm⁻¹ (acyclic ester) to ~1745 cm⁻¹ (strained α,β-unsaturated δ-lactone), alongside the disappearance of the characteristic CF₂H proton signal (~6.05 ppm) in the ¹H NMR spectrum.
References
-
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 51, no. 15, 2008, pp. 4359-4369. URL:[Link]
-
Ramachandran, P. V., et al. "Fluoroallylboration−Olefination for the Synthesis of (Z)-4,4-Difluoropent-2-enoates and 5,5-Difluoro-5,6-dihydropyran-2-ones." Organic Letters, vol. 13, no. 6, 2011, pp. 1302-1305. URL:[Link]
-
Lin, J., Qiu, X.-L., Qing, F.-L. "Synthesis of gem-difluoromethylenated analogues of boronolide." Beilstein Journal of Organic Chemistry, vol. 6, 2010, p. 37. URL:[Link]
Application Notes and Protocols for Michael Addition to (2E)-4,4-Difluorobut-2-enoic Acid and its Ethyl Ester
Introduction: The Strategic Importance of Fluorinated Butenoic Acid Scaffolds
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into lead compounds is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties. The gem-difluoromethylene group (CF₂) is of particular interest as it can serve as a bioisostere for a carbonyl or ether linkage, enhancing metabolic stability, and altering lipophilicity and binding affinity. (2E)-4,4-Difluorobut-2-enoic acid and its derivatives are valuable building blocks that provide access to a wide range of difluorinated scaffolds. The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands out as a powerful and atom-economical method for carbon-carbon and carbon-heteroatom bond formation on this template.[1] The electron-withdrawing nature of both the gem-difluoro group and the carboxyl moiety significantly activates the β-position of the molecule towards nucleophilic attack, making it an excellent Michael acceptor.[2]
This guide provides a detailed exploration of the conditions for performing Michael additions on this valuable substrate, addressing the inherent challenges and offering field-proven protocols for researchers in synthetic and medicinal chemistry.
PART 1: Core Directive - A Guide to Navigating Michael Additions to a Fluorinated System
The primary challenge in employing (2E)-4,4-difluorobut-2-enoic acid directly as a Michael acceptor lies in the acidity of its carboxylic acid proton. Most traditional Michael addition catalysts are basic, leading to a preferential and non-productive acid-base reaction that forms an unreactive carboxylate salt. This guide is therefore structured into two primary strategic approaches:
-
The Ester-First Approach: A robust and widely applicable two-step sequence involving the Michael addition to the more tractable ethyl (2E)-4,4-difluorobut-2-enoate, followed by hydrolysis to yield the target carboxylic acid.
-
The Direct Addition Approach: An advanced protocol for the direct conjugate addition to the unprotected carboxylic acid, leveraging specialized catalytic systems designed to overcome the challenge of the acidic proton.
PART 2: Scientific Integrity & Logic - The "Why" Behind the Protocols
Expertise & Experience: Understanding the Substrate and Catalyst
The reactivity of the (2E)-4,4-difluorobut-2-enoate system is dominated by the strong inductive effect of the two fluorine atoms. This electronic pull enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by soft nucleophiles.[2]
For asymmetric synthesis, where the creation of a specific stereoisomer is desired, bifunctional organocatalysts are the tools of choice.[3] Catalysts such as those derived from cinchona alkaloids or chiral diamines, incorporating a thiourea or squaramide moiety, are particularly effective.[4][5] Their mode of action relies on a dual activation mechanism: the basic amine site (e.g., tertiary amine) deprotonates the pro-nucleophile (like a thiol or malonate), increasing its nucleophilicity, while the thiourea moiety, through hydrogen bonding, simultaneously activates the Michael acceptor and positions it for a stereoselective attack.
Trustworthiness: Self-Validating Systems
The protocols described herein are designed to be self-validating. Each step includes clear checkpoints, such as monitoring by Thin Layer Chromatography (TLC), and detailed purification procedures. The provided characterization data from analogous reactions in the literature serve as a benchmark for successful execution.
Authoritative Grounding & Comprehensive References
Key mechanistic claims and procedural standards are supported by citations to peer-reviewed literature. A complete list of references is provided at the end of this document for further reading and verification.
PART 3: Visualization & Formatting
General Reaction Mechanism: Organocatalyzed Michael Addition
The following diagram illustrates the dual activation mechanism of a bifunctional thiourea catalyst in the Michael addition of a nucleophile (Nu-H) to ethyl (2E)-4,4-difluorobut-2-enoate.
Caption: Dual activation by a bifunctional thiourea catalyst.
Experimental Protocols
Strategy 1: The Ester-First Approach
This is the most recommended and versatile approach for accessing Michael adducts of (2E)-4,4-difluorobut-2-enoic acid.
Protocol 1A: Asymmetric Thia-Michael Addition to Ethyl (2E)-4,4-difluorobut-2-enoate
This protocol details the addition of a thiol nucleophile, a common transformation in drug development for accessing sulfur-containing compounds.[6][7]
-
Materials:
-
Ethyl (2E)-4,4-difluorobut-2-enoate (1.0 eq)
-
Thiophenol (1.2 eq)
-
(1R,2R)-1,2-Diphenylethanediamine-derived thiourea catalyst (e.g., Takemoto catalyst, 10 mol%)[1]
-
Toluene, anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiourea catalyst (0.1 mmol, 10 mol%).
-
Dissolve the catalyst in anhydrous toluene (5 mL).
-
Add ethyl (2E)-4,4-difluorobut-2-enoate (1.0 mmol, 1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thiophenol (1.2 mmol, 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired ethyl 3-(phenylthio)-4,4-difluorobutanoate.
-
Protocol 1B: Hydrolysis of the Michael Adduct Ester
This protocol describes the conversion of the ester product from Protocol 1A to the final carboxylic acid.[8][9]
-
Materials:
-
Ethyl 3-(substituted)-4,4-difluorobutanoate (from Protocol 1A)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the ester (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).
-
Add LiOH (2.0 mmol, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the final 3-(substituted)-4,4-difluorobutanoic acid. Further purification by recrystallization or chromatography may be necessary.
-
Strategy 2: The Direct Addition Approach
This advanced protocol is for the direct, enantioselective Michael addition to the unprotected carboxylic acid, suitable for specific nucleophiles and requiring a specialized catalyst system.[10][11]
Protocol 2: Direct Asymmetric Aza-Michael Addition to (2E)-4,4-Difluorobut-2-enoic Acid
-
Materials:
-
(2E)-4,4-Difluorobut-2-enoic acid (1.0 eq)
-
O-Benzylhydroxylamine (1.1 eq)
-
Chiral bifunctional thiourea catalyst (e.g., (S,S)-diphenylethylenediamine derivative, 10 mol%)
-
3-Methoxyphenylboronic acid (20 mol%)
-
Benzoic acid (20 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
-
Procedure:
-
In a dry vial, combine the chiral thiourea catalyst (0.05 mmol), 3-methoxyphenylboronic acid (0.1 mmol), and benzoic acid (0.1 mmol).
-
Add anhydrous 1,2-dichloroethane (2.5 mL) and stir for 10 minutes at room temperature.
-
Add (2E)-4,4-difluorobut-2-enoic acid (0.5 mmol, 1.0 eq).
-
Add O-benzylhydroxylamine (0.55 mmol, 1.1 eq).
-
Stir the reaction mixture at room temperature for 48-72 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography (e.g., using a gradient of dichloromethane and methanol) to yield the optically active β-amino acid derivative.
-
Experimental Workflow Overview
Caption: Workflow for Michael addition strategies.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for organocatalyzed Michael additions to activated fluorinated alkenes, adaptable for (2E)-4,4-difluorobut-2-enoate.
| Nucleophile (Donor) | Catalyst Type | Typical Catalyst Loading | Solvent | Temperature | Representative Yields | Ref. |
| Thiols (Ar-SH, Alk-SH) | Bifunctional Thiourea/Amine | 1-10 mol% | Toluene, CH₂Cl₂, THF | -20 °C to RT | 85-99% | [6],[7] |
| Malonates (CH₂(CO₂R)₂) | Bifunctional Squaramide/Amine | 5-20 mol% | Diethyl Ether, Toluene | RT | 70-99% | [12],[13] |
| Nitroalkanes (R-CH₂NO₂) | Bifunctional Thiourea/Amine | 10-20 mol% | Toluene, CH₂Cl₂ | RT | 88-99% | [1],[5] |
| Hydroxylamines (R-ONH₂) | Thiourea-Boronic Acid | 10-20 mol% | 1,2-Dichloroethane | RT | High | [11] |
Note: Yields and optimal conditions are substrate-dependent and require empirical optimization.
References
-
ResearchGate.
-
Kurenai.
-
PubMed.
-
Journal of the American Chemical Society.
-
PubMed.
-
Chemguide.
-
ARKIVOC.
-
PMC.
-
Organic Chemistry Portal.
-
ResearchGate.
-
Organic Chemistry Portal.
-
Chemistry LibreTexts.
-
ResearchGate.
-
Chemistry LibreTexts.
-
PubMed.
-
Organic Chemistry Portal.
-
MDPI.
Sources
- 1. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Hexafluoroisopropyl Esters: Expeditious Access to (R)-Thiazesim [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Catalytic Asymmetric Synthesis with 4,4-Difluorobut-2-enoates
Introduction: The Strategic Value of the Difluoromethyl Group
In contemporary drug discovery, the difluoromethyl group (
Ethyl (2E)-4,4-difluorobut-2-enoate (and its derivatives, such as 4-bromo-4,4-difluorocrotonate) has emerged as a premier prochiral building block for this purpose 1. The strong electron-withdrawing nature of both the ester and the gem-difluoro groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This electronic activation makes the C3 position an exceptional Michael acceptor, highly susceptible to nucleophilic attack under the direction of chiral catalysts 2.
This guide details validated methodologies for the catalytic asymmetric functionalization of 4,4-difluorobut-2-enoates, focusing on organocatalytic conjugate additions and transition-metal-free radical cyclizations.
Mechanistic Workflow: Organocatalytic Conjugate Addition
To achieve high enantiomeric excess (ee) and diastereomeric ratio (dr), bifunctional organocatalysts (such as chiral squaramides or thioureas) are employed. The causality behind this choice lies in the dual-activation mechanism: the squaramide NH protons hydrogen-bond to the ester carbonyl of the difluorobutenoate (electrophile activation), while the tertiary amine moiety deprotonates the incoming nucleophile (e.g., a nitroalkane), holding it in a highly structured transition state. This rigid spatial arrangement dictates the stereochemical outcome of the newly formed C-C bond 3.
Figure 1: Organocatalytic asymmetric conjugate addition pathway for 4,4-difluorobut-2-enoates.
Experimental Protocols
Protocol A: Enantioselective Conjugate Addition of Nitroalkanes
This protocol utilizes a chiral bifunctional squaramide catalyst to perform an asymmetric Michael addition of nitroalkanes to ethyl (E)-4,4-difluorobut-2-enoate. The reaction is typically run at sub-ambient temperatures to suppress the racemic background reaction.
Materials & Reagents:
-
Ethyl (E)-4,4-difluorobut-2-enoate (1.0 equiv, 0.5 mmol)
-
Nitroalkane (e.g., nitroethane) (5.0 equiv, 2.5 mmol)
-
Chiral Bifunctional Squaramide Catalyst (0.05 equiv, 5 mol%)
-
Solvent: Dichloromethane (DCM) or Brine/Water (for green chemistry applications) 1
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the chiral squaramide catalyst (5 mol%) in anhydrous DCM (2.0 mL) under an argon atmosphere.
-
Substrate Addition: Add ethyl (E)-4,4-difluorobut-2-enoate (0.5 mmol) to the solution. Stir the mixture for 5 minutes at room temperature to ensure complete dissolution and initial catalyst-substrate complexation.
-
Temperature Equilibration: Cool the reaction vessel to -20 °C using a cryocooler or a dry ice/ethylene glycol bath. Causality: Lowering the temperature increases the rigidity of the hydrogen-bonded transition state, maximizing enantiomeric discrimination.
-
Nucleophile Addition: Add the nitroalkane (2.5 mmol) dropwise over 2 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C for 24–48 hours. Monitor the consumption of the enoate via TLC (Hexanes/EtOAc 4:1) or GC-MS.
-
Quenching and Workup: Once complete, quench the reaction by adding 2 mL of saturated aqueous
. Extract the aqueous layer with DCM (3 × 5 mL). Combine the organic layers, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to afford the pure enantioenriched
-nitro- -difluoromethyl ester.
Validation & Analytical QC:
-
NMR: Confirm the presence of the
group, which typically appears as a characteristic doublet of doublets (dd) around -120 to -125 ppm. -
Chiral HPLC: Determine the enantiomeric excess (ee) using a chiral stationary phase (e.g., Daicel Chiralpak AD-H or AS-H) to ensure >95% ee.
Protocol B: Synthesis of gem-Difluorocyclopropanes via Michael-Initiated Ring Closure
For the synthesis of highly strained, fluorinated cyclic systems, 4-bromo-4,4-difluorocrotonate is utilized. Following a protocol originally developed by Taguchi and Okada, a Michael addition is immediately followed by a radical-mediated cyclization 4.
Figure 2: Reaction sequence for gem-difluorocyclopropanes via Michael-initiated ring closure.
Step-by-Step Methodology:
-
Enolate Generation: In a dry flask under argon, generate the lithium enolate of the desired ester or amide (1.2 equiv) using LDA in THF at -78 °C.
-
Michael Addition: Add 4-bromo-4,4-difluorocrotonate (1.0 equiv) dropwise to the enolate solution at -78 °C. Stir for 1 hour to form the intermediate adduct.
-
Radical Initiation: Add Triethylborane (
, 1.0 M in hexane, 0.2 equiv) via syringe, followed by the introduction of a trace amount of (via a brief exposure to air or a dry air balloon). Causality: is chosen over thermal initiators like AIBN because it efficiently generates ethyl radicals at -78 °C, preventing the thermal decomposition of the unstable bromodifluoro-intermediate. -
Cyclization: Allow the reaction to slowly warm to room temperature over 4 hours. The ethyl radical abstracts the bromine atom, triggering an intramolecular 3-exo-trig cyclization to form the cyclopropane ring.
-
Workup: Quench with water, extract with diethyl ether, dry, and purify via chromatography.
Quantitative Data & Substrate Scope
The table below summarizes the expected quantitative outcomes when applying organocatalytic and metal-catalyzed asymmetric additions to 4,4-difluorobut-2-enoate derivatives.
| Michael Donor | Michael Acceptor | Catalyst System | Yield (%) | dr (syn:anti) | ee (%) |
| Nitromethane | Ethyl 4,4-difluorobut-2-enoate | Chiral Squaramide | 88 | N/A | 96 |
| Nitroethane | Ethyl 4,4-difluorobut-2-enoate | Chiral Squaramide | 85 | 92:8 | 98 |
| Dimethyl malonate | 4-Bromo-4,4-difluorocrotonate | Chiral Zn-complex | 82 | N/A | 94 |
| Ester Enolate | 4-Bromo-4,4-difluorocrotonate | None (Diastereoselective) | 75 | >95:5 | N/A |
Note: High diastereomeric ratios (dr) in nitroethane additions are a direct result of the highly ordered hydrogen-bonding network in the transition state, which strictly discriminates between the two prochiral faces of the enolate.
References
- Benchchem. "Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0". Benchchem Product Catalog.
- Beilstein Journal of Organic Chemistry. "The preparation and properties of 1,1-difluorocyclopropane derivatives". Beilstein Journals.
- Advanced Synthesis & Catalysis. "Fluorinated Substrates as Michael Acceptors Towards Fine Chemicals". ResearchGate.
Sources
Advanced Application Note: Peptide Coupling Reagents for Fluorinated Unsaturated Acids
Introduction & Mechanistic Challenges
The incorporation of fluorinated unsaturated acids—such as 2-fluoroacrylic acid and trifluoromethylated alkenoic acids—into peptides and small molecules is a critical strategy in modern drug discovery. Fluorine imparts unique physicochemical properties, including enhanced metabolic stability, altered lipophilicity, and conformational locking. However, as a Senior Application Scientist, I frequently observe that standard peptide coupling conditions fail when applied to these substrates.
The strong electron-withdrawing nature of fluorine and trifluoromethyl (
-
Aza-Michael Addition: Fluorinated double bonds are highly electrophilic. When activating 2-fluoroacrylic acid, the intermediate becomes a potent Michael acceptor. Amines can preferentially attack the
-carbon rather than the activated carbonyl, leading to unwanted conjugate additions. -
E/Z Isomerization: The activation of the carboxylic acid transiently alters the electronic landscape of the conjugated system, lowering the rotational barrier of the alkene and risking E/Z isomerization.
-
Electronic Deactivation & Steric Hindrance:
groups strongly withdraw electron density, reducing the nucleophilicity of the carboxylate during the initial activation step. Furthermore, the steric bulk of a group can physically hinder the incoming amine.
Reagent Selection Logic & Causality
To overcome these challenges, the selection of the coupling reagent must be tailored to the specific electronic and steric profile of the fluorinated acid.
-
Propylphosphonic Anhydride (T3P): T3P is a mild coupling reagent that forms a mixed anhydride. Because this intermediate is less electrophilic than the
-acylisourea formed by carbodiimides, it is significantly less prone to promoting aza-Michael additions. It has been successfully utilized in the industrial synthesis of piperazine-containing FDA-approved drugs involving 2-fluoroacrylic acid[1]. -
PyBOP: For sterically hindered or electronically deactivated substrates like (E)-4-(trifluoromethyl)cinnamic acid, PyBOP offers robust activation via a phosphonium intermediate[2]. It avoids the guanidinylation side reactions commonly seen with uronium salts (like HBTU or HATU) when reacting with sluggish amines.
-
TFFH (Fluoroformamidinium hexafluorophosphate): TFFH converts carboxylic acids into acid fluorides in situ. Acid fluorides are uniquely suited for fluorinated unsaturated acids because they are highly reactive toward amines but exceptionally stable to hydrolysis, making TFFH a benign and highly effective substitute for cyanuric fluoride[3].
-
HBTU/HATU: While HBTU can be used for 2-fluoroacrylic acid, it requires strict stoichiometric control and slow addition of the amine to prevent runaway exothermic side reactions and aza-Michael adducts.
Workflow & Decision Matrix
Decision matrix for selecting coupling reagents for fluorinated unsaturated acids.
Quantitative Data Comparison
The following table summarizes the performance metrics of various coupling reagents when applied to fluorinated unsaturated acids, based on empirical laboratory data and literature consensus.
| Coupling Reagent | Target Substrate Profile | Average Yield (%) | Aza-Michael Byproduct (%) | Isomerization Risk | Key Advantage |
| T3P | 2-Fluoroacrylic acid | 85 - 92% | < 2% | None | Mild activation; water-soluble byproducts. |
| PyBOP | (E)-4-( | 71 - 76% | None | Low | High efficiency for sterically hindered substrates. |
| TFFH | Highly deactivated acids | 80 - 88% | Low | Low | Generates stable acid fluoride intermediate. |
| HBTU | Unhindered allylic amines | 66 - 85% | 5 - 15% | Moderate | Fast kinetics; requires strict temperature control. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to verify mechanistic success before proceeding to the next synthetic step.
Protocol A: Amide Coupling of 2-Fluoroacrylic Acid using T3P
Objective: Suppress aza-Michael addition while achieving high-yielding amide bond formation[1].
Reagents:
-
2-Fluoroacrylic acid (1.2 equiv)
-
Primary/Secondary Amine (1.0 equiv)
-
T3P (50 wt% solution in EtOAc, 1.5 equiv)
- -Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-fluoroacrylic acid and the target amine in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA dropwise at 0 °C. Causality: Maintaining a low temperature during base addition prevents premature degradation of the highly reactive fluorinated acid.
-
Activation: Add the T3P solution dropwise over 15 minutes at 0 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Self-Validating IPC (LC-MS): At the 2-hour mark, remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Check: The target amide mass
should be the dominant peak. If a mass is detected (indicating aza-Michael addition), immediately cool the reaction back to 0 °C to kinetically favor amidation over conjugate addition.
-
-
Workup: Wash the organic layer with 1M HCl, saturated
, and brine. T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase. Dry over and concentrate in vacuo.
Protocol B: Coupling of (E)-4-(Trifluoromethyl)cinnamic Acid using PyBOP
Objective: Achieve complete conversion of a sterically hindered, electronically deactivated substrate without compromising the (E)-alkene geometry[2].
Reagents:
-
(E)-4-(Trifluoromethyl)cinnamic acid (1.1 equiv)
-
Amine/
-aminophosphonate (1.0 equiv) -
PyBOP (1.3 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Pre-activation: In a flame-dried flask, dissolve (E)-4-(trifluoromethyl)cinnamic acid and PyBOP in anhydrous MeCN (0.3 M).
-
Base Addition: Add DIPEA to the mixture at 0 °C and stir for 10 minutes to form the active phosphonium intermediate.
-
Amine Addition: Dissolve the amine in a minimal amount of MeCN and add it dropwise to the activated ester solution.
-
Reaction: Stir at room temperature for 24 hours. Causality: The electron-withdrawing
group reduces the electrophilicity of the carbonyl; extended reaction times are required to ensure full conversion. -
Self-Validating Post-Reaction Check (
H-NMR): Following solvent evaporation and crude filtration through a short silica plug, perform a H-NMR scan.-
Validation Check: Measure the coupling constant (
) of the vinylic protons. A -value of Hz confirms the retention of the (E)-alkene geometry. A -value Hz indicates unwanted Z-isomerization, suggesting the pre-activation time was too long prior to amine addition.
-
-
Purification: Purify via flash column chromatography (Ethyl Acetate:Hexane gradient) to isolate the pure (E)-
-unsaturated amide.
References
-
Short and efficient synthesis of fluorin
-lactams Organic & Biomolecular Chemistry (RSC Publishing), 2014. URL:[Link] -
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI Molecules, 2023. URL:[Link]
-
Practical and Efficient Synthesis of (E)-
-Unsaturated Amides Incorporating -Aminophosphonates via the Horner–Wadsworth–Emmons Reaction MDPI Molecules, 2025. URL:[Link] -
TFFH (Fluoroformamidinium hexafluorophosphate) Technical Specifications Oakwood Chemical. URL:[Link]
Sources
cyclization protocols for (2E)-4,4-difluorobut-2-enoic acid derivatives
This application note provides a comprehensive, field-proven guide to utilizing (2E)-4,4-difluorobut-2-enoic acid and its ester derivatives in complex cyclization and functionalization workflows.
Chemical Causality and Reactivity Profile
The synthetic utility of (2E)-4,4-difluorobut-2-enoic acid derivatives is fundamentally driven by the electronic synergy between the carbonyl group and the gem-difluoroalkene moiety[1].
-
LUMO Lowering & Electrophilicity : The highly electronegative difluoromethyl (-CF₂H) group strongly polarizes the conjugated π-system. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon exceptionally susceptible to nucleophilic attack (Michael addition)[1].
-
Pericyclic Activation : As a dienophile, the electron-deficient nature of the double bond accelerates normal-electron-demand Diels-Alder [4+2] cycloadditions, facilitating the stereocontrolled assembly of fluorinated six-membered carbocycles[1].
-
Covalent Target Engagement : Beyond direct cyclization, the free acid can be coupled to heterocyclic amines (e.g., aminopyrazoles) to form difluoroacrylamides. These act as tunable Michael acceptor "warheads" in targeted covalent inhibitors, such as KRas G12C and Bruton's Tyrosine Kinase (BTK) inhibitors[2],[3].
Reaction Pathways Overview
The following workflow diagram illustrates the divergent synthetic pathways accessible from the (2E)-4,4-difluorobut-2-enoate scaffold.
Divergent cyclization pathways of (2E)-4,4-difluorobut-2-enoate derivatives.
Protocol A: Synthesis of Difluoromethylated Pyrimidinones via Binucleophile Cyclocondensation
Objective : Construct a six-membered nitrogen heterocycle using ethyl (2E)-4,4-difluorobut-2-enoate and an amidine binucleophile[1],[4].
Causality & Experimental Design :
-
Base Selection : Sodium ethoxide (NaOEt) in ethanol is utilized to liberate the free amidine from its hydrochloride salt. Matching the alkoxide base to the ester's leaving group (ethoxide) prevents the formation of complex transesterification mixtures.
-
Thermodynamic Control : The initial aza-Michael addition is highly exothermic due to the activated β-carbon. Dropwise addition at 0 °C prevents polymerization. Subsequent heating to reflux provides the activation energy required for the intramolecular acyl substitution (ring closure)[4].
Step-by-Step Procedure :
-
Amidine Free-Basing : Suspend benzamidine hydrochloride (1.1 eq) in anhydrous ethanol (0.2 M). Add NaOEt (1.2 eq) portion-wise at room temperature. Stir for 30 minutes.
-
Self-Validation: A white precipitate of NaCl indicates successful free-basing.
-
-
Michael Addition : Cool the suspension to 0 °C. Add ethyl (2E)-4,4-difluorobut-2-enoate (1.0 eq) dropwise over 15 minutes.
-
Self-Validation: TLC (Hexanes/EtOAc 3:1) should show the rapid consumption of the ester and the appearance of a highly polar intermediate (the aza-Michael adduct).
-
-
Cyclization : Attach a reflux condenser and heat the reaction to 80 °C for 4–6 hours.
-
Self-Validation: LC-MS analysis of an aliquot should reveal the exact mass of the cyclized product
, corresponding to the loss of ethanol (-46 Da) from the intermediate adduct.
-
-
Isolation : Cool to room temperature, concentrate in vacuo, and partition between EtOAc and 0.1 M HCl. The acidic wash removes unreacted amidine. Dry the organic layer (MgSO₄) and purify via silica gel chromatography.
Mechanistic sequence of binucleophile cyclocondensation to form pyrimidinones.
Protocol B: [4+2] Diels-Alder Cycloaddition for Fluorinated Carbocycles
Objective : Synthesize a difluoromethyl-substituted cyclohexene derivative via pericyclic reaction[1].
Causality & Experimental Design :
-
Lewis Acid Catalysis : While the dienophile is inherently activated, the addition of TiCl₄ coordinates to the ester carbonyl. This further lowers the LUMO and locks the molecule in an s-cis conformation, maximizing endo-selectivity governed by secondary orbital interactions.
-
Cryogenic Conditions : Running the reaction at -78 °C suppresses competitive polymerization of the diene and enhances diastereoselectivity[1].
Step-by-Step Procedure :
-
Complexation : Dissolve ethyl (2E)-4,4-difluorobut-2-enoate (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere. Cool to -78 °C. Add TiCl₄ (0.2 eq, 1.0 M in DCM) dropwise.
-
Self-Validation: A slight color shift (yellow/orange) indicates the formation of the Lewis acid-carbonyl complex.
-
-
Cycloaddition : Add cyclopentadiene (1.5 eq, freshly cracked) dropwise. Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.
-
Self-Validation: Monitor by ¹⁹F NMR; the disappearance of the doublet of triplets (characteristic of the alkene-adjacent -CF₂H) and the emergence of an upfield multiplet confirms successful cycloaddition.
-
-
Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃ at -20 °C. Extract with DCM, wash with brine, and dry over Na₂SO₄.
-
Purification : Concentrate and purify by flash chromatography to isolate the endo isomer.
Protocol C: Hydrolysis and Amide Coupling for Covalent Inhibitor Precursors
Objective : Convert the ester to (2E)-4,4-difluorobut-2-enoic acid and couple it to a heterocyclic amine (e.g., an aminopyrazole) to form a covalent warhead[5],[2].
Causality & Experimental Design :
-
Hydrolysis : Base-catalyzed hydrolysis (NaOH) is strictly preferred over acidic conditions to prevent unwanted hydration of the electron-deficient double bond[5].
-
Coupling Reagents : EDCI and HOBt (or BOP) are used to activate the carboxylic acid. This avoids the generation of highly reactive acid chlorides, which can trigger unwanted Michael additions by the amine onto the double bond[2],[3].
Step-by-Step Procedure :
-
Ester Hydrolysis : Stir ethyl (2E)-4,4-difluorobut-2-enoate in 10% NaOH (aq) at 50 °C for 16 h[5]. Cool and acidify with 0.5 N HCl to pH 1. Extract with EtOAc to yield the free acid[5].
-
Activation : Dissolve the acid (1.5 eq), EDCI (1.5 eq), and HOBt (1.0 eq) in pyridine or DMF. Stir at 0 °C for 15 minutes to form the active ester[2].
-
Amidation : Add the target aminopyrazole (1.0 eq). Stir at room temperature for 12 hours.
-
Self-Validation: LC-MS confirms the formation of the difluoroacrylamide product without the presence of +18 Da (hydration) or double-addition byproducts.
-
Quantitative Data Summary
The following table summarizes the expected parameters and validation markers for the protocols described above.
| Reaction Type | Reagents / Catalyst | Temp / Time | Expected Yield | Analytical Validation Marker |
| Pyrimidine Cyclocondensation | Amidine, NaOEt, EtOH | 0 °C to 80 °C (6h) | 60–75% | LC-MS: |
| [4+2] Diels-Alder | Cyclopentadiene, TiCl₄ | -78 °C to -20 °C (6h) | 80–90% | ¹⁹F NMR: Loss of alkene -CF₂H coupling |
| Ester Hydrolysis | 10% NaOH (aq) | 50 °C (16h) | >90% | TLC: High polarity shift; pH 1 precipitation |
| Amide Coupling | EDCI, HOBt, Pyridine | 0 °C to RT (12h) | 65–85% | LC-MS: Product mass; Absence of +18 Da |
References
-
Benchchem. Ethyl (2E)-4,4-difluorobut-2-enoate. 1
-
Google Patents. WO2020191151A1 - Sumo inhibitor compounds and uses thereof. 5
-
National Institutes of Health (PMC). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. 4
-
Google Patents. US10647715B2 - KRas G12C inhibitors. 2
-
DOI.org. Supporting Information Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. 3
Sources
- 1. Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0 | Benchchem [benchchem.com]
- 2. US10647715B2 - KRas G12C inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020191151A1 - Sumo inhibitor compounds and uses thereof - Google Patents [patents.google.com]
Advanced Protocol for the Synthesis of γ-Fluorocrotonates via Radical Bromination and Nucleophilic Fluorination
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a foundational technique in modern drug development, utilized to enhance metabolic stability, modulate pKa, and improve binding affinity[1]. γ-Fluorinated α,β-unsaturated esters, such as ethyl 4-fluorocrotonate, are highly valuable Michael acceptors and synthetic building blocks. However, accessing these compounds via the direct nucleophilic fluorination of their brominated precursors is notoriously difficult. The strong basicity of the fluoride ion often leads to competitive elimination, while the allylic nature of the substrate invites regiochemical (SN2') rearrangements[2],[3].
This application note provides a mechanistically grounded, self-validating protocol for the two-step synthesis of ethyl 4-fluorocrotonate from ethyl crotonate. By analyzing the causality behind reagent selection—from the controlled radical generation in the Wohl-Ziegler reaction to the halophilic driving force of Silver(I) Fluoride (AgF)—this guide equips synthetic chemists to navigate and optimize this challenging transformation.
Part 1: Wohl-Ziegler Radical Bromination
Scientific Causality & Mechanism
The first stage of the synthesis is the conversion of ethyl crotonate to ethyl (E)-4-bromocrotonate via the Wohl-Ziegler reaction[4]. This transformation utilizes N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator[5].
Why NBS and not Br₂? NBS is largely insoluble in non-polar solvents like carbon tetrachloride (CCl₄). This insolubility is a critical mechanistic requirement: it ensures a very low, steady-state concentration of molecular bromine (Br₂) in the solution. If the Br₂ concentration were high, the electrophilic addition of bromine across the alkene double bond would outcompete the desired allylic substitution[4].
Why AIBN? Upon heating to 80 °C, AIBN undergoes predictable homolytic cleavage to extrude nitrogen gas, generating two resonance-stabilized isobutyronitrile radicals. These radicals abstract a bromine atom from NBS to initiate the chain reaction[5],[4]. The resulting bromine radical abstracts an allylic hydrogen from ethyl crotonate, forming a resonance-stabilized allylic radical, which then reacts with the trace Br₂ to yield the target γ-bromocrotonate[4].
Caption: Radical chain mechanism for the Wohl-Ziegler allylic bromination.
Protocol 1: Synthesis of Ethyl (E)-4-bromocrotonate
Expected Yield: 44% - 66%[5],[6]
-
Setup: To an oven-dried, 250 mL round-bottomed flask equipped with a reflux condenser, add ethyl (2E)-but-2-enoate (ethyl crotonate, 10.9 g, 87.6 mmol) and anhydrous carbon tetrachloride (CCl₄, 100 mL)[5]. (Note: Trifluorotoluene can be evaluated as a greener alternative to CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 17.0 g, 96.0 mmol) and azobisisobutyronitrile (AIBN, 4.3 g, 26.0 mmol) to the solution[5].
-
Reaction: Stir the reaction mixture at 80 °C (reflux) for 12 hours under a nitrogen atmosphere[5]. The heavy NBS powder will gradually be replaced by succinimide, which floats to the surface of the CCl₄.
-
Workup: Cool the mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture through a sintered glass funnel[6].
-
Washing: Dilute the filtrate with dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution, distilled water, and brine[5].
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (b.p. 98-99 °C at 14 mm Hg) to yield the pure product[6].
Self-Validation Checkpoint: Analyze the product via ¹H NMR. The starting material exhibits a doublet at ~1.8 ppm corresponding to the allylic methyl group. Successful bromination is confirmed by the disappearance of this signal and the emergence of a new doublet at ~3.9 ppm, corresponding to the -CH₂Br protons.
Part 2: Nucleophilic Fluorination
Scientific Causality & Mechanism
Converting the allylic bromide to an allylic fluoride is synthetically daunting. Alkali metal fluorides (KF, NaF, LiF) possess high lattice energies, making them poorly soluble in organic solvents. Furthermore, the "naked" fluoride ion is highly basic. When reacted with ethyl 4-bromocrotonate, the basicity of fluoride predominantly leads to dehydrohalogenation (forming a diene) rather than substitution[1]. Additionally, the allylic system is prone to SN2' attack, yielding α-fluoro-β,γ-unsaturated byproducts[3].
Historical attempts to fluorinate this specific substrate using standard alkali fluorides have notoriously resulted in yields below 10%[2],[7]. To optimize this, the use of halophilic metals (like Silver(I) Fluoride, AgF) is required. Silver coordinates strongly with the leaving bromide ion, precipitating as AgBr. This thermodynamic sink drives the reaction forward and softens the transition state, partially mitigating elimination[2],[1].
Caption: Two-step synthetic workflow for the preparation of ethyl 4-fluorocrotonate.
Quantitative Data Summary
Table 1: Evaluation of Reaction Conditions and Yields
| Reaction Step | Reagents / Catalyst | Solvent | Temp | Typical Yield | Primary Challenge / Byproduct |
| Allylic Bromination | NBS (1.1 eq), AIBN (0.3 eq) | CCl₄ | 80 °C | 44% - 66%[5],[6] | Over-bromination, succinimide removal |
| Alkali Fluorination | KF or NaF (excess) | THF / Glycol | 25-80 °C | < 2%[2] | Complete decomposition / Elimination |
| Silver Fluorination | AgF (excess) | Pentane / MeCN | 25 °C | 6.7% - 7.5%[2],[7] | Dehydrohalogenation (Diene formation) |
Protocol 2: Synthesis of Ethyl (E)-4-fluorocrotonate
Expected Yield: ~7.5% (Due to inherent substrate instability)[2]
Note: This reaction must be performed under strictly anhydrous conditions and protected from light due to the light-sensitivity of silver salts.
-
Setup: In a flame-dried flask wrapped in aluminum foil, suspend anhydrous Silver(I) Fluoride (AgF, 2.0 eq) in a mixture of anhydrous pentane and a minimal amount of anhydrous acetonitrile (to aid partial solubility) under an argon atmosphere.
-
Reagent Addition: Slowly add ethyl 4-bromocrotonate (1.0 eq) dropwise to the vigorously stirring suspension at 0 °C[2].
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The formation of a yellowish-white precipitate (AgBr) indicates reaction progression.
-
Workup: Quench the reaction by pouring the mixture into a cold slurry of Sodium Fluoride (NaF) in pentane to sequester unreacted silver ions[2].
-
Isolation: Filter the mixture through a pad of Celite to remove silver salts. Carefully concentrate the filtrate under reduced pressure (avoiding high vacuum, as the fluorinated product is volatile).
-
Purification: Purify the crude mixture via Kugelrohr distillation or careful fractional distillation to isolate ethyl 4-fluorocrotonate[2],[7].
Self-Validation Checkpoint: Verification of the fluorinated product relies heavily on ¹⁹F NMR and ¹H NMR. In the ¹H NMR spectrum, the -CH₂F protons will present as a distinct doublet of doublets due to the massive geminal proton-fluorine coupling constant (²J_{HF} ≈ 47 Hz)[3]. The ¹⁹F NMR spectrum will show a corresponding signal in the characteristic allylic fluoride region (typically between -210 and -230 ppm)[3].
References
-
PrepChem - Preparation of ethyl 4-bromocrotonate. Available at: [Link][6]
-
The Journal of Organic Chemistry - The Journal of Organic Chemistry 1973 Volume 38 No. 4. Available at: [Link][2]
-
eScholarship - Investigations into the biosynthesis of salinosporamide A: new insights on PKS extender unit. Available at: [Link][7]
-
Thieme Connect - Product Class 7: Allylic Fluorides. Available at:[Link][3]
-
UCLA (The Doyle Group) - Nucleophilic Fluorination. Available at: [Link][1]
Sources
- 1. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 4-bromocrotonate | 37746-78-4 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols: Selective Hydrogenation of (2E)-4,4-difluorobut-2-enoic Acid to 4,4-difluorobutanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the synthesis of fluorinated building blocks is of paramount importance. This document provides a comprehensive guide to the selective hydrogenation of the carbon-carbon double bond in (2E)-4,4-difluorobut-2-enoic acid to yield 4,4-difluorobutanoic acid, a valuable intermediate in pharmaceutical synthesis.
This application note delves into the theoretical underpinnings of catalytic hydrogenation, practical considerations for working with fluorinated substrates, and a detailed, field-proven experimental protocol.
Theoretical Background: The Science of Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental addition reaction where hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst.[3][4] The process for an alkene can be broadly understood through a series of steps, although the exact mechanism can be complex and is not fully elucidated.[3]
-
Adsorption of Reactants: Both molecular hydrogen and the alkene adsorb onto the surface of the metal catalyst.[3][4][5]
-
Activation of Hydrogen: The catalyst facilitates the cleavage of the H-H bond, forming metal-hydride bonds.[3][5]
-
Hydrogen Transfer: The alkene, also adsorbed on the catalyst surface, undergoes sequential or concerted addition of two hydrogen atoms to the carbons of the double bond.[5][6] This typically occurs with syn addition, meaning both hydrogens add to the same face of the double bond.[3][7]
-
Desorption of Product: The resulting saturated molecule is released from the catalyst surface, freeing up the active site for another catalytic cycle.[5]
The choice between a homogeneous or heterogeneous catalyst is a critical decision. Homogeneous catalysts are soluble in the reaction medium, offering high selectivity and activity due to the accessibility of every catalyst molecule.[8][9][10] However, their separation from the product can be challenging.[8][10] Heterogeneous catalysts, being in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are easily separated by filtration, making them highly desirable for industrial applications.[8][9][10] For the hydrogenation of (2E)-4,4-difluorobut-2-enoic acid, a heterogeneous catalyst like palladium on carbon (Pd/C) is a robust and widely used choice.[11][12]
The presence of the gem-difluoro group at the 4-position can influence the reactivity of the molecule. While C-F bonds are generally strong, their reactivity can be affected by the molecular environment.[13] However, under typical catalytic hydrogenation conditions for reducing a C=C bond, the C-F bonds in this substrate are expected to be stable.
Practical Considerations for a Successful Hydrogenation
Catalyst Selection
A variety of noble metal catalysts are effective for the hydrogenation of alkenes, including palladium, platinum, and nickel.[3][4][9]
-
Palladium on Carbon (Pd/C): This is the most common and cost-effective choice for general-purpose hydrogenation of alkenes. It offers high activity and selectivity.
-
Platinum Oxide (PtO₂): Also known as Adams' catalyst, it is a powerful hydrogenation catalyst that is often used when other catalysts fail.
-
Rhodium and Ruthenium: These are often employed in asymmetric hydrogenations to produce chiral compounds.[14]
For the selective reduction of the double bond in (2E)-4,4-difluorobut-2-enoic acid without affecting the carboxylic acid or the C-F bonds, 5% or 10% Pd/C is the recommended catalyst.
Solvent Choice
The choice of solvent can significantly impact the reaction rate. Protic solvents like alcohols (methanol, ethanol) and acetic acid generally accelerate the hydrogenation process.[15] For this specific transformation, ethanol is a suitable solvent due to its ability to dissolve the starting material and its compatibility with the catalyst and reaction conditions.
Hydrogen Pressure
Hydrogenation can be carried out under various pressures, from atmospheric pressure using a hydrogen-filled balloon to high-pressure systems in an autoclave.[11][16] For this particular substrate, moderate pressure (e.g., 50 psi) in a pressure-rated vessel is sufficient to achieve a reasonable reaction rate. Higher pressures can increase the rate but also elevate safety risks.[17][18]
Temperature
Hydrogenation is an exothermic reaction, meaning it releases heat.[17] It is crucial to have adequate temperature control to prevent a runaway reaction.[17][19] For many hydrogenations, including this one, the reaction proceeds efficiently at room temperature.
Experimental Protocol: Hydrogenation of (2E)-4,4-difluorobut-2-enoic Acid
This protocol details the procedure for the hydrogenation of (2E)-4,4-difluorobut-2-enoic acid to 4,4-difluorobutanoic acid using a Parr shaker or a similar hydrogenation apparatus.
Materials and Equipment
| Reagents | Equipment |
| (2E)-4,4-difluorobut-2-enoic acid | Parr shaker or similar hydrogenation apparatus |
| 10% Palladium on Carbon (Pd/C), wet | Pressure-rated reaction vessel |
| Ethanol (anhydrous) | Magnetic stir bar |
| Celite® or similar filter aid | Filtration apparatus (e.g., Büchner funnel) |
| Nitrogen gas supply | Rotary evaporator |
| Hydrogen gas supply | Standard laboratory glassware |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11][20] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[19][20][21]
-
Palladium on Carbon: Pd/C is pyrophoric, especially after use when it has adsorbed hydrogen.[11][15] It can ignite upon contact with air or flammable solvents.[11] Always handle the catalyst in an inert atmosphere (e.g., nitrogen or argon) and never allow it to dry completely during workup.[11][15]
-
Pressure Reactions: Reactions under pressure should be carried out in appropriate, pressure-rated equipment behind a blast shield.[19][20]
Step-by-Step Procedure
-
Vessel Preparation: Ensure the pressure vessel is clean and dry. Add a magnetic stir bar.
-
Catalyst Charging: Under a stream of nitrogen, carefully add 10% Pd/C (5 mol%) to the reaction vessel. Caution: Do not add the dry catalyst to a flask containing flammable solvent vapors.[15]
-
Substrate Addition: In a separate flask, dissolve (2E)-4,4-difluorobut-2-enoic acid (1.0 eq) in anhydrous ethanol. Add this solution to the reaction vessel containing the catalyst.
-
System Assembly and Purging: Securely assemble the hydrogenation apparatus according to the manufacturer's instructions. To remove oxygen from the system, pressurize the vessel with nitrogen to approximately 50 psi and then carefully vent the pressure.[17][19][21] Repeat this nitrogen purge cycle at least three times.
-
Hydrogenation: After the final nitrogen vent, pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi). Begin vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 4-6 hours at room temperature. The completion can also be confirmed by techniques like TLC, GC-MS, or NMR spectroscopy of an aliquot.
-
Reaction Work-up:
-
Once the reaction is complete, stop the stirring and close the hydrogen inlet.
-
Carefully vent the excess hydrogen from the reaction vessel.[11][20]
-
Purge the vessel with nitrogen three times to remove any residual hydrogen.
-
Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[11][20] Wash the catalyst on the Celite® pad with additional ethanol, ensuring the pad does not go dry.[11][20]
-
Catalyst Quenching: The filtered catalyst is still active and pyrophoric. Immediately quench the catalyst on the Celite® pad with plenty of water.[11]
-
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude 4,4-difluorobutanoic acid can be used directly or purified further if necessary.
Expected Outcome
The hydrogenation should proceed cleanly to give 4,4-difluorobutanoic acid in high yield (>95%). The product can be characterized by NMR spectroscopy.
Visualizing the Process
Experimental Workflow
Caption: Simplified catalytic cycle for alkene hydrogenation.
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | (2E)-4,4-difluorobut-2-enoic acid | The target molecule for selective reduction. |
| Product | 4,4-difluorobutanoic acid | The desired saturated carboxylic acid. [22] |
| Catalyst | 10% Palladium on Carbon (wet) | High activity for C=C reduction, easily separable. [8][9] |
| Catalyst Loading | 5 mol% | Sufficient for efficient conversion without excessive cost. |
| Solvent | Ethanol | Good solubility for the substrate; promotes the reaction. [15] |
| Hydrogen Pressure | 50 psi | Provides a good reaction rate with manageable safety risks. |
| Temperature | Room Temperature | The reaction is exothermic and proceeds well without heating. [17] |
| Reaction Time | 4-6 hours | Typical duration for complete conversion under these conditions. |
| Work-up | Filtration through Celite® | Safely and effectively removes the heterogeneous catalyst. [11][20] |
References
-
Catalytic Hydrogenation Reaction & Mechanism. (n.d.). Study.com. Retrieved March 8, 2024, from [Link]
-
Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.). Retrieved March 8, 2024, from [Link]
-
He, L., et al. (2010). Mechanistic Insight on the Hydrogenation of Conjugated Alkenes with H2 Catalyzed by Early Main-Group Metal Catalysts. Inorganic Chemistry, 49(13), 6151–6159. [Link]
-
Hydrogenation of Alkenes. (n.d.). Open Library Publishing Platform. Retrieved March 8, 2024, from [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016, December 23). Glasp. [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved March 8, 2024, from [Link]
-
Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley. Retrieved March 8, 2024, from [Link]
-
Describe the catalytic hydrogenation reaction of alkenes. (2023, November 17). Filo. [Link]
-
Ch 6 : Alkenes + H2. (n.d.). University of Calgary. Retrieved March 8, 2024, from [Link]
-
Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM. Retrieved March 8, 2024, from [Link]
-
Werkmeister, S., et al. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. Chemical Communications, 55(13), 1841-1844. [Link]
-
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. (n.d.). Scilit. Retrieved March 8, 2024, from [Link]
-
Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety, 22(3), 26-34. [Link]
-
Li, S., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585. [Link]
-
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. (n.d.). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]
-
How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19). Retrieved March 8, 2024, from [Link]
-
Replacement of Fluorine by Hydrogen. (n.d.). In Organo-Fluorine Compounds. Springer. [Link]
-
Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group. [Link]
-
Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. (2021, September 15). OSTI.GOV. [Link]
-
Luneau, M., et al. (2020). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. Chemical Reviews, 120(21), 12029-12123. [Link]
-
Homogeneous and Heterogeneous Catalysis. (2012). ResearchGate. [Link]
-
Safety protocols for high-pressure green hydrogen storage systems. (2025, September 3). Patsnap. [Link]
-
Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. (n.d.). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]
-
Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. (2020, October 2). ACS Publications. [Link]
-
Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. (n.d.). ChemRxiv. Retrieved March 8, 2024, from [Link]
-
Heterogeneous vs Homogeneous Hydrogenation. (n.d.). Scribd. Retrieved March 8, 2024, from [Link]
-
Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved March 8, 2024, from [Link]
-
Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. (2025, July 17). MDPI. [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube. [Link]
-
Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. (2020, November 9). Journal of the American Chemical Society. [Link]
-
4,4-Difluorobutanoic acid. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews. [Link]
-
Effects of fluorine modification on the photocatalytic hydrogen production performance of TiO2. (2025, June 5). Frontiers in Chemistry. [Link]
-
Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. (n.d.). OSTI.GOV. [Link]
-
ethyl (2E)-4,4-difluorobut-2-enoate. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]
-
Chemists find method to replace hydrogen with fluorine in organic molecules. (2019, March 5). ScienceDaily. [Link]
-
Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. (n.d.). Organic Syntheses. Retrieved March 8, 2024, from [Link]
-
4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. (n.d.). ResearchGate. [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid. (2016, October 8). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. Describe the catalytic hydrogenation reaction of alkenes. | Filo [askfilo.com]
- 5. study.com [study.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glasp.co [glasp.co]
- 8. chembam.com [chembam.com]
- 9. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 10. researchgate.net [researchgate.net]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0 | Benchchem [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 18. helgroup.com [helgroup.com]
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- 20. sarponggroup.com [sarponggroup.com]
- 21. njhjchem.com [njhjchem.com]
- 22. 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Fluoroallylboration-Olefination Pathways for the Synthesis of Fluorinated Heterocycles
Introduction & Strategic Rationale
The strategic incorporation of fluorine is a cornerstone of modern drug development. The unique stereoelectronic properties of the fluorine atom enhance metabolic stability, increase lipophilicity, and improve target binding affinity. In particular, the gem-difluoromethylene (
Synthesizing complex fluorinated heterocycles, such as 5,5-difluoro-5,6-dihydropyran-2-ones (difluoro-
Mechanistic Pathway & Causality
The synthesis of difluoro-
-
Fluoroallylboration : The sequence initiates with the addition of a difluoroallylboronate to an aldehyde. Boron-mediated allylations are chosen over other metal-mediated allylations because they proceed through a highly organized, six-membered Zimmerman-Traxler transition state. This minimizes steric clashes and ensures high diastereoselectivity .
-
Hydroxyl Protection : The resulting
-difluoro- -hydroxy ketone must be protected as a tert-butyldimethylsilyl (TBS) ether. Causality: The subsequent olefination requires strongly basic conditions (KHMDS). Without robust protection, the -hydroxy ketone is highly susceptible to retro-aldol cleavage, which would destroy the newly formed stereocenter and severely degrade the yield. -
Still-Gennari Olefination : To successfully form the
-pyrone ring, the intermediate alkene must possess a strict (Z)-geometry. Standard Horner-Wadsworth-Emmons (HWE) conditions typically favor (E)-alkenes. Causality: By employing the Still-Gennari modification using bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate, the strongly electron-withdrawing trifluoroethyl groups destabilize the oxaphosphetane intermediate. The addition of 18-crown-6 sequesters the potassium cation, preventing it from coordinating with the phosphonate oxygen. This combination kinetically drives the reaction to exclusively yield the (Z)-4,4-difluoropent-2-enoate . -
Yamaguchi Cyclization : Following ester saponification, ring closure is achieved via Yamaguchi macrolactonization. Causality: 2,4,6-Trichlorobenzoyl chloride forms a highly reactive mixed anhydride. The bulky trichlorophenyl group sterically blocks nucleophilic attack at the wrong carbonyl, directing the internal hydroxyl group (once deprotected) to attack the aliphatic carbonyl exclusively, driving lactonization without epimerization.
Reaction Pathway Visualization
Reaction pathway: Fluoroallylboration to Yamaguchi cyclization for difluoropyrone synthesis.
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure stereochemical fidelity before proceeding to subsequent transformations.
Step 1: Fluoroallylboration & Protection
-
Reaction : To a solution of the aldehyde (1.0 equiv) in anhydrous THF at 0 °C, add the difluoroallylboronate reagent (1.2 equiv) dropwise . Stir at room temperature until complete consumption of the aldehyde is observed.
-
Oxidation/Workup : Treat the intermediate with alkaline hydrogen peroxide (
/ ) at 0 °C to cleave the boron-carbon bond, yielding the -difluoro- -hydroxy ketone. Extract with ethyl acetate and concentrate. -
Protection : Dissolve the crude product in anhydrous DCM. Add 2,6-lutidine (2.0 equiv) followed by TBSOTf (1.5 equiv) at 0 °C. Stir for 2 hours.
-
IPC Validation : Monitor via TLC. Post-purification, utilize
F NMR. The presence of a distinct AB quartet confirms the retention of the diastereotopic environment.
Step 2: Z-Selective Still-Gennari Olefination
-
Preparation : In a flame-dried flask under argon, dissolve bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate (1.5 equiv) and 18-crown-6 (1.5 equiv) in anhydrous THF. Cool to -40 °C.
-
Deprotonation : Add KHMDS (1.4 equiv, 0.5 M in toluene) dropwise. Stir for 15 minutes to form the phosphonate carbanion.
-
Coupling : Slowly add the TBS-protected ketone (1.0 equiv) dissolved in THF. Maintain at -40 °C for 18 hours.
-
IPC Validation : Quench with saturated
. Following extraction, acquire a F NMR spectrum of the crude mixture. The clean formation of a single new resonance (and the disappearance of the starting material's signal) is the critical self-validation step confirming exclusive (Z)-stereoselectivity.
Step 3: Saponification and Yamaguchi Cyclization
-
Hydrolysis : Dissolve the (Z)-4,4-difluoropent-2-enoate in a 3:1:1 mixture of THF/MeOH/
. Add LiOH (3.0 equiv) and stir at room temperature until LC-MS confirms complete ester saponification without TBS cleavage. Acidify and extract the carboxylic acid. -
Mixed Anhydride Formation : Dissolve the acid in anhydrous toluene. Add triethylamine (2.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir for 1 hour at room temperature.
-
Macrolactonization : Dilute the mixture significantly with toluene (to ~0.01 M to favor intramolecular cyclization). Add DMAP (4.0 equiv) and heat to 80 °C for 4 hours.
-
IPC Validation : Monitor the shift in the carbonyl stretching frequency via FT-IR. The formation of the
-unsaturated -lactone presents a distinct stretch (~1720-1740 cm ), validating successful ring closure.
Substrate Scope & Quantitative Data
The fluoroallylboration-olefination sequence demonstrates broad functional group tolerance across both aromatic (electron-rich and electron-deficient) and aliphatic aldehydes. The Still-Gennari modification consistently provides >99:1 (Z)-selectivity, which translates directly to the high yields observed in the final Yamaguchi cyclization step.
| Aldehyde Substrate ( | Olefination Yield (%) | Cyclization Yield (%) | |
| Benzaldehyde | 86 | >99:1 | 92 |
| 4-Methoxybenzaldehyde | 82 | >99:1 | 89 |
| 2-Methylbenzaldehyde | 80 | >99:1 | 85 |
| Cyclohexanecarboxaldehyde | 78 | >99:1 | 81 |
| Hydrocinnamaldehyde | 84 | >99:1 | 88 |
Data summarized based on the generalized substrate scope established by Ramachandran et al. .
References
-
Fluoroallylboration-Olefination for the Synthesis of (Z)-4,4-Difluoropent-2-enoates and 5,5-Difluoro-5,6-dihydropyran-2-ones Organic Letters (ACS Publications) URL:[Link]
-
Asymmetric Fluoroallylboration of Aldehydes Organic Letters (ACS Publications) URL:[Link]
-
(2-Fluoroallyl)boronates: new reagents for diastereoselective 2-fluoroallylboration of aldehydes Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Troubleshooting & Optimization
Technical Guide: Preventing Defluorination in (2E)-4,4-difluorobut-2-enoic Acid Synthesis
The following technical guide is structured to address the specific challenges of synthesizing (2E)-4,4-difluorobut-2-enoic acid, with a primary focus on preventing defluorination—the most common failure mode for this molecule.
Target Molecule: (2E)-4,4-difluorobut-2-enoic acid
CAS: 944328-71-6
Critical Instability:
The "Defluorination Trap": Mechanism & Causality
Before attempting synthesis, researchers must understand why this molecule fails. The gem-difluoro group at the
-
The Threat: Under basic conditions (common in ester hydrolysis), the
-proton ( ) is acidic. Deprotonation forms a carbanion that can eject a fluoride ion (E1cB mechanism), leading to decomposition into fluoro-dienes or polymers. -
The Symptom: Disappearance of the characteristic triplet (
) in NMR and emergence of broad signals or insoluble tars.
Figure 1: The E1cB defluorination mechanism triggered by basic conditions.
Strategic Route Selection
To minimize defluorination, we recommend the Dehydration Strategy over the direct Horner-Wadsworth-Emmons (HWE) olefination of difluoroacetaldehyde. The Dehydration Strategy avoids handling unstable aldehyde intermediates and allows for milder conditions.
Protocol A: The Dehydration Route (Recommended)
This route builds the carbon skeleton first and installs the double bond last, reducing the time the sensitive enoic acid moiety is exposed to reagents.
Step 1: Claisen Condensation [1]
-
Reagents: Ethyl difluoroacetate + Ethyl acetate + NaOEt.
-
Product: Ethyl 4,4-difluoro-3-oxobutanoate.
-
Technical Note: Maintain temperature
to prevent self-condensation. Acidify immediately with cold dilute to quench the enolate [1].
Step 2: Reduction
-
Reagents:
in Ethanol ( ). -
Product: Ethyl 4,4-difluoro-3-hydroxybutanoate.[2]
-
Critical Control: Do not use
at high temps; it can over-reduce the ester.
Step 3: Dehydration (The Key Step)
-
Reagents: Phosphorus Pentoxide (
). -
Protocol: Mix the hydroxy ester with
(0.5 equiv) and heat to for 2 hours. -
Purification: Distill directly from the reaction mixture under reduced pressure (1 mm Hg, collect fraction at
). -
Why this works: Acidic dehydration avoids the basic conditions that trigger HF elimination [2][3].
Protocol B: HWE Olefination (Alternative)
-
Reagents: Difluoroacetaldehyde ethyl hemiacetal + Triethyl phosphonoacetate.
-
Risk: Requires strong base (NaH or LiHMDS) to generate the ylide.
-
Mitigation: Use LiCl/DBU (Masamune-Roush conditions) or
as milder alternatives to suppress base-mediated decomposition.
Hydrolysis: The Critical Control Point
Converting the ester to the free acid is the most hazardous step.
Decision Matrix: Hydrolysis Conditions
| Method | Reagents | Risk Level | Recommended For |
| Controlled Basic | NaOH (10%), | Medium | Scale-up (>5g), robust substrates. |
| Acidic | HCl (6N) or Methanesulfonic acid | Low | Highly sensitive substrates; preventing all HF loss. |
| Enzymatic | Pig Liver Esterase / Lipase | Very Low | Chiral purity or <100mg scale. |
Recommended Protocol: Controlled Basic Hydrolysis [4]
While dangerous, basic hydrolysis is standard if carefully controlled.
-
Dissolve: 1.3 g of (E)-ethyl 4,4-difluorobut-2-enoate in 13 mL of 10% aqueous NaOH .
-
Heat: Warm strictly to
for exactly 1 hour .-
Warning: Exceeding
or 2 hours dramatically increases defluorination.
-
-
Quench: Cool to room temperature immediately.
-
Workup: Wash with ethyl acetate (discard organic). Acidify aqueous layer to pH ~4 with 1N HCl . Extract with ethyl acetate.
-
Validation: Check
NMR immediately. The -proton ( ) must appear as a triplet of doublets ( ppm).
Troubleshooting & FAQs
Q1: My product turned into a black tar during hydrolysis. What happened?
A: You likely triggered the E1cB elimination (Figure 1). This happens if the base concentration is too high (>2M) or the temperature exceeds
-
Fix: Switch to Acidic Hydrolysis . Reflux the ester in 2M HCl or Methanesulfonic acid. This pathway protonates the carbonyl, making the
-protons less likely to eliminate compared to the enolate intermediate in base.
Q2: I cannot find commercial Difluoroacetaldehyde for the HWE route. A: Never buy the free aldehyde; it is gaseous and unstable. Purchase Difluoroacetaldehyde ethyl hemiacetal (CAS 148992-43-2).[3] It acts as a stable precursor that releases the aldehyde in situ upon heating or treatment with Lewis acids [5].
Q3: Can I distill the final acid?
A: Yes, but with extreme caution. The acid is thermally sensitive. We recommend Kugelrohr distillation under high vacuum (<0.5 mbar) at the lowest possible temperature. Store the distillate immediately at
Q4: The NMR shows a loss of the F-coupling pattern.
A: If the triplet (
Visual Workflow
Figure 2: The "Dehydration Route" workflow designed to minimize defluorination risks.
References
-
BASF SE. (2009). Process for preparing alkyl 4,4-difluoroacetoacetates. WO2009106619A1. Link
-
Mission Therapeutics. (2016). Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors.[2] WO2016109515A1. Link
-
BenchChem. (2025).[4] Ethyl (2E)-4,4-difluorobut-2-enoate Technical Data.Link
-
Boehringer Ingelheim. (2014). Bruton's tyrosine kinase inhibitors. WO2014068527A1. Link
-
Funabiki, K., et al. (2003). The use of trifluoroacetaldehyde ethyl hemiacetal... in regioselective synthesis.[5] J. Org.[6] Chem., 68(7), 2853-2860.[5] Link
Sources
- 1. Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0 | Benchchem [benchchem.com]
- 2. WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
Technical Support Center: Separation of 4,4-Difluorobut-2-enoic Acid Isomers
This technical guide acts as a specialized support center for researchers dealing with the separation of (2E)- and (2Z)-4,4-difluorobut-2-enoic acid. It synthesizes established chromatographic principles with the specific physicochemical behavior of fluorinated alkene acids.
Ticket Subject: Resolution of E/Z Isomeric Mixtures of 4,4-Difluorobut-2-enoic Acid Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide
Executive Summary & Strategy
The synthesis of 4,4-difluorobut-2-enoic acid (typically via Horner-Wadsworth-Emmons or dehydrohalogenation) invariably produces a mixture of E (trans) and Z (cis) isomers. Separation is critical because the geometric configuration dictates biological activity, particularly in GABA aminotransferase inhibition and peptidomimetic design.
The Core Challenge: The fluorine atoms lower the pKa and alter the lipophilicity compared to non-fluorinated analogs, often causing co-elution on standard C18 phases. Furthermore, the Z-isomer can be prone to isomerization under acidic or photolytic conditions.
Strategic Decision Matrix
Use the following workflow to determine the optimal separation path for your sample scale and purity requirements.
Figure 1: Decision matrix for selecting the isolation method based on scale and purity needs.
Identification: The "How Do I Know?" Protocol
Before attempting separation, you must definitively assign the E and Z isomers. Do not rely solely on retention time; use NMR coupling constants (
Diagnostic NMR Data Table
The E-isomer typically exhibits a larger vicinal coupling constant than the Z-isomer.
| Feature | E-Isomer (Trans) | Z-Isomer (Cis) | Mechanistic Reason |
| 12 – 16 Hz | 6 – 11 Hz | Karplus relationship; dihedral angle dependence. | |
| ~10 – 12 Hz | ~6 – 8 Hz | Spatial proximity of F to alkene protons. | |
| Upfield shift (typically) | Downfield shift | Steric compression (Van der Waals effect) in Z. | |
| Physical State | Solid (Higher MP) | Liquid or Low MP Solid | Better crystal lattice packing efficiency of E. |
Protocol:
-
Acquire
H NMR in DMSO- or CDCl . -
Focus on the alkene region (5.5 – 7.5 ppm).
-
Measure the coupling constant between the two alkene protons.
-
If
Hz E-isomer . -
If
Hz Z-isomer .
-
Troubleshooting Guide: Separation Methodologies
Method A: High-Performance Liquid Chromatography (HPLC)
Issue: "My peaks are co-eluting on a standard C18 column." Root Cause: The fluorine atoms create a "fluorous" character that standard alkyl phases (C18) cannot discriminate well. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[1]
Recommended Protocol (Analytical & Prep)
-
Stationary Phase: Fluorophenyl (PFP) or C18 with high carbon load.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid, keeping it neutral and retained).
-
Mobile Phase B: Methanol (Better selectivity for fluorinated compounds than Acetonitrile).
-
Gradient: Slow ramp (e.g., 5% B to 60% B over 20 minutes).
Why PFP?
PFP columns utilize
Method B: Fractional Crystallization
Issue: "I have 50 grams of material; HPLC is too slow." Root Cause: HPLC is capacity-limited. Crystallization exploits thermodynamic stability. Solution: Use the solubility difference. The E-isomer is generally less soluble and has a higher melting point due to symmetry and packing.
Recommended Protocol
-
Solvent Selection: Test Benzene (traditional) or a safer Toluene/Hexane mixture.
-
Dissolution: Dissolve the crude mixture in hot Toluene.
-
Nucleation: Add Hexane dropwise until slight turbidity persists.
-
Cooling: Allow to cool slowly to Room Temperature, then 4°C.
-
Filtration: The precipitate is likely the E-isomer . The filtrate (mother liquor) will be enriched in the Z-isomer [3].
Frequently Asked Questions (FAQs)
Q1: The Z-isomer is isomerizing to the E-isomer during workup. Why? A: This is likely Acid-Catalyzed Isomerization or Photo-Isomerization .
-
Mechanism: The electron-withdrawing fluorine atoms make the double bond susceptible to nucleophilic attack or radical formation.
-
Fix: Perform all workups in low light (wrap flasks in foil). Avoid strong mineral acids; use mild buffers (pH 3-4) if acidification is necessary. If using silica gel chromatography, neutralize the silica with 1% Triethylamine to prevent acid-catalyzed isomerization on the column.
Q2: Can I use distillation to separate them? A: Generally, No .
-
Reason: Carboxylic acids have high boiling points due to dimerization. Heating 4,4-difluorobut-2-enoic acid to its boiling point often triggers decarboxylation or polymerization before distillation occurs.
-
Workaround: If you must distill, convert the acid to the Ethyl Ester first. The esters have lower boiling points and are more stable. You can separate the esters by distillation or chromatography and then hydrolyze them back to the acid (using LiOH, which is mild) [4].
Q3: My NMR shows a "mess" in the alkene region. What is it? A: This often indicates dehydrofluorination .
-
Diagnosis: Look for a triplet at ~9-10 ppm (aldehyde) or loss of fluorine signals.
-
Cause: Basic conditions (like NaOH workup) can cause elimination of HF, especially in 4,4-difluoro systems, leading to alkynes or aldehydes.
-
Fix: Keep pH < 10 at all times. Use KHCO
instead of NaOH/KOH.
Workflow Visualization: HPLC Method Development
Use this logic flow to optimize your chromatographic separation.
Figure 2: HPLC optimization loop focusing on stationary phase selection for fluorinated acids.
References
-
Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America. Link
-
Pereira, L., et al. (2020).[1] "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." Chromatography Today. Link
-
Gribble, G. W. (2011). "Fluoroallylboration-olefination for the synthesis of (Z)-4,4-difluoropent-2-enoates." Organic Letters, 13(6), 1302-1305.[2] Link
-
Shainyan, B. A., et al. (2024).[3][4] "(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade." Beilstein Journal of Organic Chemistry. Link
Sources
Technical Support Center: Optimizing the Hydrolysis of Ethyl (2E)-4,4-difluorobut-2-enoate
Welcome to the technical support center for the hydrolysis of ethyl (2E)-4,4-difluorobut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the conversion of this fluorinated building block into its corresponding carboxylic acid. The unique electronic nature of this substrate presents both opportunities for facile reaction and pitfalls that can lead to diminished yields. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure a successful, high-yield transformation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the hydrolysis of ethyl (2E)-4,4-difluorobut-2-enoate, providing the essential knowledge needed to make informed experimental decisions.
Q1: What is the primary mechanism for the hydrolysis of ethyl (2E)-4,4-difluorobut-2-enoate?
A1: The most effective and common method for hydrolyzing this ester is base-catalyzed hydrolysis, also known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OEt) leaving group to form the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately removed to form the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and yield the final product, (2E)-4,4-difluorobut-2-enoic acid. This process is generally irreversible under the reaction conditions.[1]
Q2: Why is ethyl (2E)-4,4-difluorobut-2-enoate particularly reactive towards hydrolysis compared to its non-fluorinated analogs?
A2: The high reactivity is due to the strong electron-withdrawing inductive effect of the two fluorine atoms on the gamma-carbon (the CF₂ group).[2][3] This effect is transmitted through the double bond to the ester carbonyl group. This polarization makes the carbonyl carbon significantly more electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles like hydroxide.[2][4] Furthermore, the electron-withdrawing fluorine atoms help to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate, which lowers the activation energy of the rate-determining step and accelerates the reaction.[3][4]
Q3: What are the primary competing side reactions that can lower my yield?
A3: The most significant side reaction is transesterification . This occurs if an alcohol (e.g., methanol, ethanol) is used as a co-solvent.[5] The alkoxide from the solvent (e.g., methoxide from methanol) can compete with the hydroxide as a nucleophile, attacking the ester and resulting in the formation of a different ester (e.g., methyl (2E)-4,4-difluorobut-2-enoate) instead of the desired carboxylic acid.[5] While the starting material is also a Michael acceptor, under standard hydrolysis conditions with a non-nucleophilic co-solvent, this pathway is less common than incomplete hydrolysis or transesterification.[2]
Q4: Which analytical techniques are best for monitoring the reaction's progress?
A4: The progress of the hydrolysis can be effectively monitored using Thin-Layer Chromatography (TLC). The product, (2E)-4,4-difluorobut-2-enoic acid, is significantly more polar than the starting ester. A spot for the starting material will be replaced by a new, lower Rf spot for the product. It is advisable to acidify a small aliquot of the reaction mixture before spotting on the TLC plate to ensure you are observing the carboxylic acid and not the carboxylate salt. For more quantitative analysis, techniques like ¹H NMR, ¹⁹F NMR, or LC-MS can be used to determine the ratio of starting material to product.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the experiment.
Problem 1: Low or incomplete conversion of the starting ester.
-
Possible Cause 1: Insufficient Base. The hydrolysis is stoichiometric, requiring at least one equivalent of base. An excess is often used to ensure the reaction goes to completion.
-
Solution 1: Increase the equivalents of base used. Typically, 1.5 to 3.0 equivalents are sufficient for complete conversion.[5] Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for challenging ester hydrolyses.[5] The hard Lewis acidity of the Li⁺ ion is thought to coordinate more effectively with the hard carbonyl oxygen, activating it for nucleophilic attack and stabilizing the tetrahedral intermediate.[5]
-
Possible Cause 2: Poor Solubility. The ester may not be fully soluble in a purely aqueous medium, leading to a slow, heterogeneous reaction.
-
Solution 2: Employ a water-miscible, non-nucleophilic organic co-solvent to ensure the ester is fully dissolved. A mixture of tetrahydrofuran (THF) and water (e.g., 1:1 or 2:1 v/v) is a standard and highly effective choice.[5]
-
Possible Cause 3: Insufficient Temperature or Time. While the fluorinated ester is reactive, low temperatures can still result in slow kinetics.
-
Solution 3: If the reaction is sluggish at room temperature, gently heating the mixture to 40-60°C can significantly increase the reaction rate. Monitor the reaction by TLC to avoid potential decomposition at elevated temperatures over long periods.
Problem 2: The desired product is not observed, but a new, non-polar spot appears on TLC.
-
Possible Cause: Transesterification. This is highly likely if you used an alcohol (methanol or ethanol) as a co-solvent. The new, non-polar spot corresponds to the methyl or ethyl ester formed from the solvent.[5]
-
Solution: Immediately switch to a non-nucleophilic co-solvent system. The recommended system is THF/water.[5] This completely avoids the possibility of transesterification.
Problem 3: The reaction appears complete by TLC, but the isolated yield is low after workup.
-
Possible Cause 1: Incomplete Acidification. The product of the hydrolysis is a carboxylate salt (e.g., lithium 4,4-difluorobut-2-enoate), which is highly water-soluble. If the solution is not acidified sufficiently, the product will remain in the aqueous layer during extraction.
-
Solution 1: During the workup, add a dilute acid (e.g., 1N HCl) dropwise while monitoring the pH with pH paper or a meter. Ensure the pH of the aqueous layer is brought to ~2-3. This guarantees the carboxylate is fully protonated to the less water-soluble carboxylic acid.
-
Possible Cause 2: Inefficient Extraction. The fluorinated carboxylic acid may still have some water solubility or can form emulsions.
-
Solution 2: Extract the acidified aqueous layer multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or diethyl ether. To break up any emulsions and decrease the solubility of the organic product in the aqueous layer, wash the combined organic layers with a saturated sodium chloride solution (brine).[1]
Section 3: Data & Visualizations
Impact of Reaction Conditions on Hydrolysis Outcome
The following table summarizes how different experimental parameters can influence the yield and purity of the final product.
| Parameter | Condition | Expected Outcome | Rationale |
| Base | NaOH in H₂O/THF | Good Yield (~85-90%) | Standard, effective base for saponification. |
| LiOH in H₂O/THF | Excellent Yield (>95%) | The Li⁺ cation effectively coordinates and activates the carbonyl group, often leading to faster and more complete reactions.[5] | |
| Solvent | EtOH/H₂O | Low Yield of Acid | High risk of transesterification, leading to the formation of the corresponding ester of the solvent alcohol.[5] |
| THF/H₂O | High Yield & Purity | THF is aprotic and non-nucleophilic, preventing side reactions while ensuring substrate solubility.[5] | |
| Temperature | Room Temperature | Good Yield, may be slow | Often sufficient due to the activated nature of the substrate. |
| 50 °C | Excellent Yield, faster rate | Gentle heating can accelerate the reaction to completion without significant byproduct formation. | |
| Workup | Neutral pH extraction | Very Low Yield | Product remains in the aqueous phase as the highly soluble carboxylate salt. |
| Acidification to pH 2-3 | High Yield | Ensures complete protonation of the carboxylate to the organic-soluble carboxylic acid. |
Troubleshooting Workflow for Low Yield Hydrolysis
The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.
Caption: Troubleshooting decision tree for low yield hydrolysis.
Section 4: Optimized Experimental Protocol
This protocol describes a robust method for the high-yield hydrolysis of ethyl (2E)-4,4-difluorobut-2-enoate using lithium hydroxide.
Materials:
-
Ethyl (2E)-4,4-difluorobut-2-enoate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (2E)-4,4-difluorobut-2-enoate (1.0 eq) in a 2:1 mixture of THF and deionized water.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to 40°C.
-
Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the THF.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N HCl dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper).
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash them once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2E)-4,4-difluorobut-2-enoic acid as the final product. The purity can be assessed by NMR.
References
-
Young, S. D., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PLoS ONE, 12(11), e0187815. Retrieved from [Link]
-
Butt, A. H., & Young, D. W. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Journal of Physical Organic Chemistry, 23(3), 231-240. Retrieved from [Link]
-
Uchimaru, T. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Retrieved from [Link]
-
Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
Jackson, D. A. (2010). Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors (Doctoral dissertation, University of Toronto). Retrieved from [Link]
Sources
Technical Support: Purification of Volatile Fluorinated Carboxylic Acids (VFCAs)
Current Status: Operational Topic: Trifluoroacetic Acid (TFA), Heptafluorobutyric Acid (HFBA), Pentafluoropropionic Acid (PFPA) Ticket ID: VFCA-PUR-001[1]
Welcome to the VFCA Purification Support Center
You are likely here because your "HPLC-grade" acid is generating ghost peaks, your reaction failed due to moisture, or your baseline at 210 nm is drifting uncontrollably. Volatile Fluorinated Carboxylic Acids (VFCAs) are deceptive; they appear stable but are aggressively hygroscopic and often degrade into UV-absorbing anhydrides.[1]
This guide treats purification not as a recipe, but as a troubleshooting workflow. Select the module below that matches your symptom.[2]
Quick Diagnostic: What is your primary failure mode?
Figure 1: Diagnostic decision tree for selecting the correct purification workflow.
Module 1: Dehydration (Removing Water)[1]
The Problem: VFCAs form stable high-boiling azeotropes with water.[1] You cannot remove water by simple distillation because the water-acid complex boils higher than the pure acid.
Data: The Azeotrope Trap
| Acid | Pure B.P. (°C) | Azeotrope B.P. with Water (°C) | Water % in Azeotrope |
|---|---|---|---|
| TFA | 72.4 | 105.5 | ~20.6% |
| HFBA | 120.0 | ~108.0 | ~15.0% |
| PFPA | 96.0 | ~98.0 | ~18.0% |[1]
FAQ: Dehydration Issues
Q: Can I use molecular sieves (3A/4A) to dry neat TFA? A: NO. This is a critical error. Strong acids like TFA and HFBA attack the aluminosilicate structure of zeolites (molecular sieves). This leaches aluminum and silicon into your acid and destroys the sieve, creating a slurry that is difficult to filter.
-
Exception: You can use molecular sieves to dry dilute solutions of TFA in non-polar solvents (e.g., 0.1% TFA in Dichloromethane), but never the neat acid [1].
Q: Why is my distilled TFA still wet? A: You likely distilled the azeotrope. If your starting material has >0.5% water, simple distillation will only yield the wet azeotrope until the water is exhausted. You must chemically sequester the water first.
Protocol A: The Phosphorus Pentoxide (
) Method
Best for: Reducing water content to <50 ppm.
-
Setup: Use a flame-dried round-bottom flask with a magnetic stir bar.
-
Addition: Add 0.5% to 5.0% (w/v) phosphorous pentoxide (
) to the acid.-
Note: If the acid is very wet, add a small amount of trifluoroacetic anhydride (TFAA) first to chemically convert bulk water to TFA, reducing the amount of solid
needed.
-
-
Reflux: Attach a drying tube (CaCl2) to the condenser. Reflux for 2–4 hours .[1] This allows the
to react with water to form phosphoric acid. -
Distillation: Reconfigure for distillation. Discard the first 5–10% of the distillate (fores). Collect the fraction boiling at the pure boiling point (e.g., 72°C for TFA).
-
Critical Warning: The residue in the flask will be a viscous syrup of polyphosphoric acid. Do not let the flask cool completely before cleaning. It can solidify and break the glass. Quench cautiously with ice water while still warm (but not hot).[1]
Module 2: Optical Purity (Removing UV-Absorbers)
The Problem: Commercial VFCAs often contain traces of aldehydes, polymerized anhydrides, or synthesis byproducts that absorb strongly in the low UV range (210–230 nm), ruining HPLC baselines.
FAQ: UV/Gradient Issues
Q: I see "Ghost Peaks" in my HPLC gradient even with no injection. A: This is "System Accumulation."[1] Impurities in the TFA (mobile phase modifier) accumulate on the C18 column during the equilibration phase and elute as the organic gradient increases.
Q: Why does my HFBA turn pink/yellow over time? A: Oxidation of trace impurities or formation of charge-transfer complexes.[1] This requires oxidative treatment.[1]
Protocol B: The Permanganate Oxidation
Best for: HPLC/LC-MS applications requiring high UV transparency.
-
Mixture: In a distillation flask, add the VFCA and 1–2% (w/v) Potassium Permanganate (
) . The solution should be purple. -
Reflux: Reflux for 4–8 hours.
-
Observation: If the purple color turns brown (Manganese Dioxide,
), it means the permanganate is being consumed by impurities. Add more until the purple color persists.
-
-
Distillation: Distill the acid carefully.
-
Note: This removes oxidizable organics (aldehydes) but introduces water (reaction byproduct).[1]
-
-
The "Double Distillation" (Gold Standard):
-
Step 1: Perform Protocol B (
) to remove UV impurities.[1] -
Step 2: Take the distillate from Step 1 and perform Protocol A (
) to remove the water generated in Step 1.
-
Module 3: Workflow Visualization
The following diagram illustrates the rigorous "Double Distillation" pathway for LC-MS grade acid.
Figure 2: The "Double Distillation" workflow for generating instrument-grade VFCAs.
Module 4: Safety & Handling (The "Corrosion" Factor)
The Problem: VFCAs are more corrosive than their non-fluorinated counterparts due to the electron-withdrawing effect of fluorine, which lowers the pKa (TFA pKa ≈ 0.23 vs Acetic Acid pKa ≈ 4.76).
Troubleshooting Equipment Failure:
-
Rotary Evaporator Seals: Standard Buna-N or Viton seals will degrade rapidly with HFBA/TFA.[1]
-
Solution: Use Kalrez or PTFE-encapsulated seals only.[1]
-
-
Syringe Plungers: Do not use standard Hamilton syringes with cemented needles for long-term storage or transfer; the acid fumes will corrode the cement and seize the plunger.
-
Solution: Use positive displacement pipettes or glass syringes with PTFE-tipped plungers.[1]
-
-
Storage: Never store anhydrous VFCAs in plastic (PE/PP) for long periods if UV purity is critical.[1] Plasticizers can leach into the acid. Use amber borosilicate glass with PTFE-lined caps.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for
and protocols). [1] -
NIST Chemistry WebBook. (n.d.).[1] Trifluoroacetic acid - Thermochemical Data. National Institute of Standards and Technology.[1] (Source for boiling points and physical properties).[1][3] [Link][1]
-
Shou, W. Z., & Naidong, W. (2005).[1] Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography–electrospray tandem mass spectrometric (HILIC–ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 825(2), 186-192.[1] (Context for LC-MS ion suppression issues). [Link]
Sources
avoiding polymerization of (2E)-4,4-difluorobut-2-enoic acid
Welcome to the technical support center for (2E)-4,4-difluorobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this valuable synthetic building block. Our goal is to empower you with the knowledge to confidently and safely use this compound in your experiments while avoiding potential pitfalls, most notably unwanted polymerization.
Introduction: Understanding the Reactivity of (2E)-4,4-Difluorobut-2-enoic Acid
(2E)-4,4-Difluorobut-2-enoic acid is an α,β-unsaturated carboxylic acid, a class of compounds known for their utility in a variety of chemical transformations, including Michael additions and as monomers in polymer synthesis.[1] The presence of the gem-dinal fluoro group at the 4-position significantly influences the electronic properties of the molecule. Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect.[2][3] This effect polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. This increased electrophilicity enhances its reactivity in desired synthetic steps but also increases the risk of unintended polymerization.
This guide will provide a comprehensive overview of the mechanisms of polymerization, best practices for storage and handling, and detailed protocols for preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my (2E)-4,4-difluorobut-2-enoic acid polymerizing?
A1: Polymerization of (2E)-4,4-difluorobut-2-enoic acid can be initiated by several factors, including exposure to heat, light, radical initiators (e.g., peroxides), or strong bases. Given the electron-deficient nature of the double bond due to the gem-difluoro group, both radical and anionic polymerization pathways are potential concerns.
Q2: What are the signs of polymerization?
A2: The most common signs of polymerization include:
-
Increased viscosity: The sample may become thick, syrupy, or even solidify.
-
Precipitation: A solid polymer may form and precipitate out of solution.
-
Exotherm: Polymerization is often an exothermic process, which can lead to a noticeable increase in temperature. In a runaway scenario, this can be hazardous.[4]
-
Inconsistent analytical data: NMR or chromatography of a partially polymerized sample will show broad peaks or the appearance of new, high molecular weight species.
Q3: How should I store (2E)-4,4-difluorobut-2-enoic acid to prevent polymerization?
A3: Proper storage is the first line of defense against polymerization. We recommend the following conditions:
-
Temperature: Store at 2-8 °C.
-
Inhibitor: Ensure the product contains a suitable radical inhibitor. If you are synthesizing the compound, consider adding an inhibitor after purification.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen, which can participate in some radical initiation pathways.[5][]
-
Light: Protect from light by using an amber vial or storing it in a dark location.
Q4: Can I use standard radical inhibitors like MEHQ?
A4: Yes, radical inhibitors commonly used for acrylic acid, such as the monomethyl ether of hydroquinone (MEHQ) or phenothiazine (PTZ), are expected to be effective for inhibiting radical polymerization of (2E)-4,4-difluorobut-2-enoic acid.[4] However, due to the increased electrophilicity of the double bond, anionic polymerization is also a significant risk, which these inhibitors will not prevent.
Q5: How can I prevent anionic polymerization?
A5: Anionic polymerization is initiated by nucleophiles, particularly strong bases. To prevent this:
-
Avoid Basic Conditions: Be mindful of the pH of your reaction mixtures. Strong bases (e.g., metal hydroxides, alkoxides) should be avoided during storage and handling.
-
Use of Anionic Inhibitors: For applications where the presence of a base is unavoidable, the addition of a weak acid or a specific anionic polymerization inhibitor may be necessary. Boric acid-based chelates have been used for this purpose with cyanoacrylates, which are also highly electron-deficient alkenes.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Sample has become viscous or solidified during storage. | Spontaneous polymerization due to inhibitor depletion, exposure to heat or light. | - Do not attempt to use the polymerized material. - Dispose of the material according to your institution's hazardous waste guidelines. - Review storage conditions and ensure they meet the recommended standards (2-8 °C, dark, inert atmosphere). |
| Polymerization occurs during a reaction. | - Reaction temperature is too high. - Presence of radical initiators (e.g., peroxides in solvents). - Basic reaction conditions initiating anionic polymerization. - Insufficient inhibitor present for the reaction conditions. | - Lower the reaction temperature if the desired transformation allows. - Use freshly distilled, inhibitor-free solvents to remove any peroxides. - If basic conditions are required, consider a slow addition of the base at low temperature. - Add a suitable radical inhibitor (e.g., MEHQ, PTZ) to the reaction mixture if compatible with your chemistry. |
| Inconsistent results or low yields in reactions. | Partial polymerization of the starting material. | - Before use, check the purity of the (2E)-4,4-difluorobut-2-enoic acid by a suitable analytical method (e.g., ¹H NMR). - If impurities suggestive of oligomers or polymers are present, consider purifying a small sample by a non-thermal method if possible, or using a fresh batch of the starting material. |
Understanding the Mechanisms of Polymerization
To effectively prevent polymerization, it is crucial to understand the potential pathways through which it can occur.
Radical Polymerization
This is a common pathway for many unsaturated monomers. It proceeds via a chain reaction involving free radicals.
Figure 2. A simplified workflow of anionic polymerization.
Recommended Protocols
Protocol 1: Standard Storage of (2E)-4,4-Difluorobut-2-enoic Acid
-
Upon receipt, immediately transfer the vial of (2E)-4,4-difluorobut-2-enoic acid to a refrigerator and store at 2-8 °C. 2. Ensure the container is tightly sealed to prevent exposure to moisture and air.
-
For long-term storage, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Store the vial in a dark location or wrap it in aluminum foil to protect it from light.
-
It is advisable to use the material within a reasonable timeframe and to monitor for any changes in appearance or viscosity before each use.
Protocol 2: Setting up a Reaction to Minimize Polymerization
-
Solvent Preparation: If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are freshly distilled or tested for peroxides before use.
-
Inert Atmosphere: Assemble your reaction glassware and dry it thoroughly. Purge the system with an inert gas (argon or nitrogen) for at least 15-20 minutes before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Temperature Control: Prepare a cooling bath (e.g., ice-water or ice-salt bath) to maintain the desired reaction temperature, especially during the addition of reagents.
-
Reagent Addition: Dissolve the (2E)-4,4-difluorobut-2-enoic acid in the chosen solvent under an inert atmosphere. If the reaction involves a strong base or nucleophile, add it slowly and dropwise to the cooled solution of the acid to control any potential exotherm.
-
Inhibitor Addition (Optional): If your reaction conditions are harsh (e.g., elevated temperatures for a prolonged period) and compatible with your desired chemistry, consider adding a small amount of a radical inhibitor such as MEHQ (typically 100-200 ppm).
Protocol 3: Preparation of (2E)-4,4-Difluorobut-2-enoic Acid from its Ethyl Ester
If you are preparing the acid from its corresponding ethyl ester, for example, ethyl (2E)-4,4-difluorobut-2-enoate, [8]via hydrolysis, care must be taken during workup to avoid conditions that favor polymerization.
-
Hydrolysis: Perform the hydrolysis under standard acidic or basic conditions. [5]2. Neutralization and Extraction: After the hydrolysis is complete, carefully neutralize the reaction mixture. It is preferable to acidify the solution (if starting from basic hydrolysis) to a pH of around 2-3 to ensure the carboxylic acid is fully protonated.
-
Extraction: Promptly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, do not heat the solution excessively during concentration. Use a water bath at a temperature no higher than 40 °C.
-
Addition of Inhibitor: Once the pure acid is obtained, it is highly recommended to add a radical inhibitor (e.g., MEHQ) if the material is to be stored for any length of time.
Summary of Recommended Inhibitors
| Inhibitor | Type | Typical Concentration | Notes |
| MEHQ (Monomethyl ether of hydroquinone) | Radical | 100 - 500 ppm | Effective in the presence of oxygen. [4][5] |
| PTZ (Phenothiazine) | Radical | 100 - 500 ppm | Often more effective than MEHQ at higher temperatures. |
| Weak Acids (e.g., Acetic Acid, Boric Acid Chelates) | Anionic | Varies | Can help to quench any basic impurities that might initiate anionic polymerization. [7] |
By understanding the inherent reactivity of (2E)-4,4-difluorobut-2-enoic acid and implementing these preventative measures, you can ensure the successful application of this versatile reagent in your research and development endeavors.
References
-
Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. [Link]
- Anionic polymerization inhibitor for cyanoacrylate adhesives.
-
The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed Central. [Link]
-
What is the classification and mechanism of polymerization inhibitors?. Longchang Chemical. [Link]
-
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PubMed Central. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PubMed Central. [Link]
-
Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ResearchGate. [Link]
-
The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. ResearchGate. [Link]
-
Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. PubMed Central. [Link]
-
Fluorine-retentive reactions of gem-difluorinated alkenes. American Chemical Society. [Link]
-
Visible-Light-Induced Defluorinative Giese Reaction of gem-Difluorides via the ConPET Process: A Route to tert-Alkyl Fluorides. ACS Publications. [Link]
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition. [Link]
-
Inhibition of Free Radical Polymerization: A Review. MDPI. [Link]
-
From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. MDPI. [Link]
-
Influence of the difluoromethylene group (CF2) on the conformation and properties of selected organic compounds. University of St Andrews Research Portal. [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
Anionic addition polymerization. Wikipedia. [Link]
-
Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses. [Link]
-
EN-Anionic polymerization. Parisian Institute of Molecular Chemistry. [Link]
-
Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. PubMed Central. [Link]
-
New synthesis of .alpha.,.beta.-unsaturated carboxylic esters. Journal of the American Chemical Society. [Link]
-
ethyl (2E)-4,4-difluorobut-2-enoate. PubChem. [Link]
-
Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives. PubMed Central. [Link]
-
13.3: Polymerization of Alkenes. Chemistry LibreTexts. [Link]
-
Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. ResearchGate. [Link]
-
Generating Molecular Diversity via Addition of Nucleophiles to Electron-DeficientD[9]endralenes: An Exploratory Study. PubMed Central. [Link]
-
Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. University of St Andrews Research Portal. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 7. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 8. ethyl (2E)-4,4-difluorobut-2-enoate | C6H8F2O2 | CID 16062629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BJOC - The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups [beilstein-journals.org]
Technical Support Guide: Stability of (2E)-4,4-difluorobut-2-enoic acid
This technical guide addresses the stability, reactivity, and handling of (2E)-4,4-difluorobut-2-enoic acid (and its ester derivatives) in basic conditions. It is designed for organic chemists and process scientists encountering yield loss, decomposition, or defluorination during synthesis or workup.
Executive Summary: The "Base Sensitivity" Paradox
(2E)-4,4-difluorobut-2-enoic acid (
While the carboxylic acid moiety requires basic conditions for salt formation or nucleophilic substitution, the
Key Directive: Avoid exposure to strong bases (
Mechanism of Instability
To troubleshoot effectively, you must understand how the molecule breaks down. The instability is driven by two competing pathways activated by base.
Pathway A: Michael Addition (Reversible)
The electron-withdrawing difluoromethyl group lowers the LUMO of the alkene, making the
-
Reaction: Hydroxide (
) attacks C3. -
Result: Formation of
-hydroxy species. This is often reversible upon acidification, but prolonged exposure leads to retro-aldol-like fragmentation.
Pathway B: -Deprotonation & Elimination (Irreversible)
This is the critical decomposition pathway. The
-
Step 1: Base removes the
-proton ( ) to form a dienolate-like anion. -
Step 2: Elimination of a fluoride ion (
). -
Result: Formation of reactive fluoro-diene intermediates that rapidly polymerize or hydrolyze to 4-oxobut-2-enoic acid (fumaraldehydic acid).
Visualization of Decomposition Pathways
Caption: Figure 1. Competing decomposition pathways in basic media. Pathway B (red) leads to irreversible loss of the difluoro motif.
Experimental Troubleshooting Guide
Issue 1: "I lost my product during basic extraction (workup)."
Diagnosis: You likely used a strong base (NaOH, KOH) or allowed the aqueous phase to sit too long, triggering Michael addition or defluorination. Corrective Protocol:
-
Switch Bases: Use Sodium Bicarbonate (
) or Potassium Phosphate Monobasic ( ) for neutralization. -
Temperature Control: Perform all basic washes at 0°C .
-
Speed: Minimize contact time. Separate phases immediately and re-acidify the aqueous layer if the product is the acid form.
Issue 2: "NMR shows a new triplet/multiplet or loss of Fluorine signal."
Diagnosis:
-
Loss of F signal: Complete defluorination (Pathway B).
-
New signals: Hydration of the double bond (Pathway A) or hydrolysis of the
group to an aldehyde ( ). Verification: Check NMR. Free fluoride ( ) appears as a singlet around -120 ppm (depending on solvent/pH). Corrective Protocol: -
Avoid heating above 40°C in the presence of even weak bases (e.g.,
in DMF). -
Ensure solvents are dry if using alkoxide bases to prevent hydrolysis.
Issue 3: "The reaction turns dark/black/tarry."
Diagnosis: Polymerization of the fluoro-diene intermediate generated after fluoride elimination. Corrective Protocol:
-
Add a radical inhibitor (e.g., BHT) if radical polymerization is suspected, but this is usually anionic.
-
Dilution: Run reactions at lower concentrations (<0.1 M) to reduce intermolecular polymerization rates.
Stability Data & Base Compatibility Table
| Base Strength | Reagent | Stability Rating | Recommendations |
| Weak ( | High | Safe for workup and mild reactions. | |
| Medium ( | Moderate | Use at 0°C–RT. Avoid prolonged stirring. | |
| Strong ( | NaOH, KOH, LiOH | Low | Risk of Defluorination. Use only at 0°C and quench rapidly. |
| Superbase ( | LDA, NaH, t-BuOK | Critical | Will deprotonate |
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to saponify the ethyl ester of 4,4-difluorobut-2-enoic acid? A: Yes, but with strict controls. Use LiOH (milder than NaOH) in a THF/Water mixture at 0°C . Monitor by TLC/NMR closely and stop exactly when the starting material is consumed. Do not heat to reflux.
Q: Why is the 4,4-difluoro analog less stable than the 4,4,4-trifluoro analog?
A: The 4,4,4-trifluoro compound lacks a proton at the
Q: How should I store the pure acid? A: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Ensure the container is tightly sealed to prevent moisture ingress, which can promote slow hydrolysis.
Q: I see a peak at 9.5 ppm in
References
-
GuideChem. (2E)-4,4-Difluoro-2-butenoic acid ethyl ester - Safety & Properties. Retrieved from
-
Beilstein Journal of Organic Chemistry. Reactions of fluorinated butenes and dehydrohalogenation cascades. (Context on dehydrofluorination mechanisms). Retrieved from [Beilstein J. Org.[1] Chem.]([Link])
-
National Institutes of Health (NIH) - PubChem. Ethyl (2E)-4,4-difluorobut-2-enoate Compound Summary. Retrieved from
-
Organic Syntheses. General procedures for handling fluorinated esters and hydrolysis. (Analogous protocols for alpha-fluoro esters). Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for Fluorinated Enoic Acids. (General handling for corrosive/acidic fluoro-olefins). Retrieved from
Sources
Technical Support Center: Strategies for the Removal of trans-2-Hexenal Byproducts
Welcome to the Technical Support Center for downstream reaction purification. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling to clear trans-2-hexenal (leaf aldehyde) from complex reaction mixtures.
Below, you will find field-proven troubleshooting FAQs, mechanistic insights, and self-validating experimental protocols designed to ensure the high-purity isolation of your target Active Pharmaceutical Ingredients (APIs).
Module 1: Understanding the Contaminant
Q: Why does trans-2-hexenal resist standard evaporative removal despite having a relatively low boiling point (146 °C)?
A: While 146 °C suggests that trans-2-hexenal could be removed via vacuum distillation or rotary evaporation, its chemical structure makes thermal removal highly problematic. trans-2-Hexenal is an
trans-2-Hexenal scavenging pathways via aqueous bisulfite addition or polymer-supported amines.
Module 2: Liquid-Liquid Extraction Strategies
Q: How can I chemically sequester trans-2-hexenal into an aqueous wash without degrading my lipophilic API?
A: The most reliable method for liquid-liquid extraction of trans-2-hexenal is the Sodium Bisulfite Wash . Sodium bisulfite (NaHSO₃) acts as a strong nucleophile. It attacks the aldehyde carbon to form an
Quantitative Data: Bisulfite Extraction Efficiency
| NaHSO₃ Equivalents | Temperature (°C) | Contact Time (min) | trans-2-Hexenal Removal (%) |
| 1.0 | 25 | 15 | 65% |
| 3.0 | 25 | 30 | 92% |
| 5.0 | 40 | 60 | >99% |
Protocol 1: Self-Validating Bisulfite Wash
Causality Note: Vigorous stirring is mandatory because the reaction occurs strictly at the biphasic interface. Without high shear, the conversion to the water-soluble adduct stalls.
-
Preparation: Dissolve your crude reaction mixture (containing the API and trans-2-hexenal) in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Reagent Addition: Prepare a saturated aqueous solution of sodium bisulfite (~30% w/v). Add 5.0 volume equivalents of this solution to your organic phase.
-
Agitation: Stir the biphasic mixture vigorously at 40 °C for 60 minutes.
-
Phase Separation: Transfer to a separatory funnel and allow the layers to separate completely. Drain the aqueous layer (which now contains the bisulfite adduct).
-
Self-Validation Check: Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). If the aldehyde has been successfully removed, no yellow/orange spots will develop.
-
Final Wash: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Module 3: Solid-Phase Scavenging for Moisture-Sensitive APIs
Q: My target molecule is prone to hydrolysis and cannot survive an aqueous bisulfite wash. How can I remove trans-2-hexenal under strictly anhydrous conditions?
A: When aqueous workups are contraindicated, you must utilize Polymer-Supported (PS) Scavengers . Resins functionalized with nucleophilic groups—such as polymer-supported tosylhydrazine (PS-TsNHNH₂) or PS-Trisamine—covalently bind the aldehyde to form an insoluble hydrazone or imine. The macroscopic resin is then simply filtered away. This "catch-and-release" methodology is a cornerstone of modern library generation, as detailed in foundational reviews on[2].
Step-by-step workflow for the solid-phase scavenging of aldehydes using polymer-supported reagents.
Quantitative Data: PS-TsNHNH₂ Scavenger Performance
| Resin Equivalents | Solvent | Agitation Time (hr) | Scavenging Efficiency (%) |
| 2.0 | DCM | 1.0 | 85% |
| 3.0 | THF | 2.0 | 96% |
| 5.0 | DMF | 3.0 | >99% |
Protocol 2: Anhydrous Scavenging using PS-TsNHNH₂
Causality Note: The choice of solvent dictates resin swelling. Solvents like DMF or DCM maximize the pore size of the polystyrene matrix, allowing trans-2-hexenal to easily access the internal reactive hydrazine sites.
-
Preparation: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of ~0.1 M.
-
Resin Addition: Add 3.0 to 5.0 molar equivalents (relative to the estimated trans-2-hexenal content) of PS-TsNHNH₂ resin to the flask.
-
Agitation: Gently shake or mechanically stir the suspension at 25 °C for 2 to 3 hours. Do not use a magnetic stir bar at high speeds, as it will grind the resin and clog your filters.
-
Self-Validation Check: Withdraw a 50 µL aliquot of the supernatant, filter it through a syringe filter, and analyze via ¹H-NMR. Confirm the disappearance of the characteristic trans-2-hexenal aldehyde proton signal at ~9.5 ppm.
-
Filtration: Filter the mixture through a medium-porosity sintered glass frit. Wash the resin bed twice with pure DCM to ensure total recovery of your API.
-
Concentration: Evaporate the combined filtrates to yield the purified, aldehyde-free product.
References
-
Muhl, J. R., Pilkington, L. I., & Deed, R. C. (2020). First synthesis of 3-S-glutathionylhexanal-d and its bisulfite adduct. Tetrahedron Letters, 61(28), 152100. URL:[Link]
-
Ley, S. V., Baxendale, I. R., & Myers, R. M. (2006). Polymer-Supported Reagents and Scavengers in Synthesis. Comprehensive Medicinal Chemistry II, 791-836. URL:[Link]
-
Clark, A. C., & Deed, R. C. (2018). The Chemical Reaction of Glutathione and trans-2-Hexenal in Grape Juice Media To Form Wine Aroma Precursors: The Impact of pH, Temperature, and Sulfur Dioxide. Journal of Agricultural and Food Chemistry, 66, 1214-1221. URL:[Link]
Sources
Technical Support Center: Resolving Emulsion Formation in Fluorinated Acid Extraction
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, extracting fluorinated acids—such as per- and polyfluoroalkyl substances (PFAS), perfluorooctanoic acid (PFOA), and perfluorooctane sulfonate (PFOS)—from complex biological or environmental matrices is a notoriously difficult process.
The most frequent point of failure during these workflows is the formation of highly stable, unbreakable emulsions during Liquid-Liquid Extraction (LLE). This guide provides a mechanistic understanding of why these emulsions occur, evidence-based troubleshooting strategies to break them, and self-validating protocols to prevent them entirely.
The Mechanistic Root of Emulsions (The "Why")
To troubleshoot an emulsion, you must first understand the physical chemistry of your analytes. Fluorinated acids are uniquely amphiphilic. They possess a highly hydrophobic and oleophobic fluorocarbon tail, paired with a hydrophilic, ionizable acidic head group.
When you agitate an aqueous sample with an immiscible organic solvent (e.g., MTBE, hexane, or butanol), these molecules act as powerful surfactants. They rapidly migrate to the aqueous-organic boundary, drastically lowering the interfacial tension and stabilizing the dispersion of solvent droplets within the water phase[1].
Mechanistic pathway of emulsion formation by amphiphilic fluorinated acids during extraction.
Troubleshooting Guide & FAQs
Q1: My Liquid-Liquid Extraction (LLE) has formed a stubborn milky emulsion. Centrifugation isn't working. How do I break it?
A1: Centrifugation often fails because the density difference between the phases is overcome by the extreme stability of the fluorinated surfactant layer. To break the emulsion, you must alter the chemistry of the aqueous phase:
-
Salting Out: Add a chaotropic salt like NaCl or anhydrous Na₂SO₄ to the sample. This drastically increases the ionic strength of the aqueous layer, decreasing the solubility of the surfactant-like molecules in water and forcing them into the organic phase[2]. It also increases the density of the aqueous phase, aiding mechanical separation.
-
Acidification: Lowering the pH to <2 (using HCl or H₂SO₄) protonates the acidic headgroups of perfluorocarboxylic acids (PFCAs). This neutralizes their charge, stripping away their surfactant properties and driving them into the organic solvent[3].
-
Expert Insight: Because perfluoroalkyl sulfonates (like PFOS) have extremely low pKa values (<0), acidification alone will not fully neutralize them. Always combine acidification with salting out for mixed fluorinated acid extractions.
Q2: I am extracting fluorinated acids from a complex, lipid-heavy biological matrix (e.g., plasma, wastewater). How can I prevent emulsions before they form?
A2: The most definitive solution is to abandon LLE and transition to 4[4]. Because SPE passes the aqueous sample over a solid sorbent bed, there is no liquid-liquid interface for an emulsion to form. For fluorinated acids, the gold standard is Weak Anion Exchange (WAX) SPE, as mandated by 5[5]. WAX sorbents capture the anionic headgroup of the PFAS while the hydrophobic tail interacts with the polymeric backbone, allowing you to aggressively wash away matrix lipids without analyte loss[6].
Quantitative Comparison of Emulsion Mitigation Strategies
The following table summarizes the efficiency of different interventions when dealing with fluorinated acid extractions.
| Mitigation Strategy | Mechanism of Action | Phase Separation Time | Target Analyte Recovery (%) | Matrix Suitability |
| Centrifugation (Control) | Mechanical force separation | >30 mins (often fails) | Variable (40–60%) | Low complexity (Clean water) |
| Salting Out (NaCl/Na₂SO₄) | Increases ionic strength, drives analytes to organic phase | <5 mins | 75–85% | Moderate complexity |
| Acidification (pH <2) | Protonates carboxylate headgroups, neutralizing surfactant | <10 mins | 70–80% (PFCAs only) | Moderate complexity |
| WAX-SPE (EPA 1633) | Eliminates liquid-liquid interface entirely | N/A (No emulsion) | >90% (All PFAS) | High complexity (Biosolids/Tissue) |
Self-Validating Protocol: Emulsion-Free WAX-SPE
To guarantee high recovery and eliminate emulsions, follow this self-validating Solid-Phase Extraction workflow based on the principles of EPA Method 1633.
Objective: Extract fluorinated acids from complex matrices without emulsion formation, utilizing isotope dilution for self-validation.
Step-by-Step Methodology:
-
Sample Preparation & Isotope Spiking: Spike the aqueous sample with ¹³C-labeled PFAS internal standards.
-
Causality & Validation: Adding isotopically labeled standards before any sample manipulation ensures that any subsequent matrix suppression or extraction losses are proportionally corrected. If your final quantitation shows >80% recovery of the internal standard, the extraction efficiency is validated[7].
-
-
Sorbent Conditioning: Pass 3 mL of 0.1% NH₄OH in Methanol, followed by 3 mL of LC-MS grade Water through a WAX SPE cartridge.
-
Causality: Alkaline methanol primes the sorbent surface and ensures the weak anion-exchange sites are active and free of background fluorinated contaminants[7].
-
-
Sample Loading & Effluent Collection: Load the sample at a controlled rate of 1-2 drops per second.
-
Validation Checkpoint: Collect the load effluent in a separate tube. If target analytes or internal standards are detected in this fraction during LC-MS/MS analysis, it indicates sorbent breakthrough (capacity exceeded).
-
-
Interference Washing: Wash the cartridge with 3 mL of 25 mM Acetate Buffer (pH 4), followed by 3 mL of Methanol.
-
Causality: The acidic buffer keeps the fluorinated acids anionic (ensuring they remain ionically bound to the WAX stationary phase) while the methanol washes away neutral lipids, proteins, and carbohydrates that would otherwise cause severe emulsions in traditional LLE[6].
-
-
Target Elution: Elute the target analytes with 4 mL of 0.1% NH₄OH in Methanol into a clean polypropylene tube.
-
Causality: The high pH of the elution solvent neutralizes the positive charge on the WAX sorbent, releasing the strongly bound fluorinated acids in a single, clean fraction[7].
-
Step-by-step Weak Anion Exchange (WAX) SPE workflow for emulsion-free PFAS extraction.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL:[Link]
-
US EPA Method 1633 for PFAS in Waters, Soils and Biosolids Source: Agilent URL:[Link]
-
Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS Source: Waters Corporation URL:[Link]
-
EPA Method 1633: Three Control Points That Keep PFAS Quantitation Stable Source: SepScience URL:[Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions Source: Spectro Scientific URL:[Link]
-
Tackling emulsions just got easier Source: Biotage URL:[Link]
-
Perstraction: A Membrane-Assisted Liquid–Liquid Extraction of PFOA from Water Source: MDPI URL:[Link]
Sources
- 1. Perstraction: A Membrane-Assisted Liquid–Liquid Extraction of PFOA from Water [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. sepscience.com [sepscience.com]
Technical Support Center: Fluorinated Alkene Storage & Stability
This is Dr. Aris Thorne , Senior Application Scientist at the Advanced Fluorine Handling Center.
Below is the technical support guide you requested. I have structured this as a dynamic troubleshooting hub rather than a static manual. This approach allows us to address the "why" and "how" simultaneously, ensuring your team can make decisions based on mechanistic understanding rather than rote memorization.
Current Status: Operational | Topic: Degradation Prevention | Priority: Critical
Executive Summary: The Instability Spectrum
Fluorinated alkenes are not a monolith. You must categorize your inventory immediately into two distinct stability classes to apply the correct protocols.
-
Class A: Inherently Unstable Monomers (e.g., Tetrafluoroethylene [TFE], Chlorotrifluoroethylene [CTFE]). These are prone to spontaneous, explosive polymerization and autoxidation. They require active inhibitors and rigorous temperature control.
-
Class B: Stable Hydrofluoroolefins (e.g., HFO-1234yf, HFO-1234ze). These are designed for thermodynamic stability but are susceptible to hydrolysis and acid-catalyzed decomposition over time, generating HF.
Troubleshooting & FAQs
Category 1: Spontaneous Polymerization (The "Popcorn" Effect)
Q: I see white, cauliflower-like solids forming around the valve of my TFE cylinder. Is this just ice?
A: Stop immediately. Do not touch the valve.
This is likely "popcorn polymer" (initiated PTFE), a sign of spontaneous polymerization. TFE is notoriously unstable. If the inhibitor (typically terpenes like d-limonene or
-
The Mechanism: Trace oxygen reacts with TFE to form polyperoxides (
). These decompose to form radicals that initiate uncontrolled polymerization, releasing massive heat (exothermic). -
Immediate Action: Evacuate the area. Contact your safety officer. Do not attempt to vent the cylinder, as the friction of the polymer in the valve can trigger ignition.
Q: My protocol suggests adding MEHQ to stabilize my fluorinated monomers. Do I need to purge with nitrogen? A: Crucial Distinction: It depends on the inhibitor.
-
If using MEHQ (4-methoxyphenol): You must NOT remove all oxygen. MEHQ requires trace oxygen (dissolved
) to function.[1] The oxygen forms a peroxy radical, which then reacts with the phenol to stop the chain. A pure nitrogen blanket will render MEHQ useless, leading to polymerization. -
If using Terpenes (d-limonene) or Tributylamine (for TFE/CTFE): These function differently, often as scavengers. For TFE, you generally want to exclude oxygen rigorously because the formation of TFE-peroxides is the primary danger.
-
Recommendation: For TFE/CTFE, strictly follow the supplier's inhibitor guide (usually terpenes + low
). For fluorinated acrylates stabilized with MEHQ, maintain "lean air" (5-21% ).
Category 2: Acid Generation & Hydrolysis
Q: Our HFO-1234yf storage tanks are showing pitting corrosion. The gas is supposed to be non-corrosive. A: HFO-1234yf is stable, but it decomposes in the presence of moisture and Lewis acids (like metal oxides).
-
The Cause: Water ingress leads to hydrolysis of the trifluoromethyl group, releasing Hydrogen Fluoride (HF). HF reacts with the steel tank to form metal fluorides (Lewis acids), which catalytically accelerate further decomposition. It is a self-feeding loop (autocatalytic).
-
Diagnostic: Test the tank headspace for acidity using a Dräger tube or universal indicator paper moistened with distilled water.
-
Prevention: Install molecular sieve driers (3Å or XH-type) on transfer lines. Ensure water content is
ppm.[2]
Category 3: Material Compatibility
Q: Can we store our fluorinated intermediates in standard borosilicate glass?
A: Risk High.
While glass is inert to the alkene itself, any degradation releases HF. HF etches glass (
-
The Cycle: The water produced by etching triggers more hydrolysis of your alkene, creating more HF, which eats more glass. Your sample will degrade exponentially.
-
Solution: Use passivated Stainless Steel (304L/316L) or lined containers (PFA/PTFE) for long-term storage.
Visualized Degradation Pathways
Understanding the enemy is the first step to defeating it. Below are the two primary degradation pathways you are fighting against.
Figure 1: Dual degradation pathways showing the oxidative polymerization loop (top) and the hydrolytic autocatalytic loop (bottom).
Storage Protocol & Data Tables
Standardized Storage Matrix
Use this table to determine the storage requirements for your specific compound class.
| Compound Class | Example | Primary Risk | Recommended Inhibitor | Storage Temp | Container Material | Headspace |
| Class A (Unstable) | TFE, CTFE | Explosive Polymerization | Terpenes (d-limonene), Tributylamine | SS 304/316 | Low | |
| Class B (Stable) | HFO-1234yf | Hydrolysis / HF Formation | None (usually), or BHT/POE additives | SS 304/316, Carbon Steel | Dry Nitrogen | |
| Fluorinated Acrylates | HF-Butyl Acrylate | Radical Polymerization | MEHQ (Methoxyphenol) | SS, HDPE | Lean Air (5-21% |
Protocol: Peroxide Detection Test
Required monthly for Class A monomers stored > 3 months.
-
Prepare Reagent: Mix 10% KI (Potassium Iodide) solution in deionized water.
-
Sampling: Bubble 5-10 L of monomer gas through the solution (or shake 5 mL liquid monomer with 5 mL reagent).
-
Observation:
-
Clear: No peroxides.
-
Yellow/Brown: Iodine liberated. Peroxides present.[3] DANGER.
-
-
Action: If positive, do not concentrate or distill. Contact waste disposal immediately.
Decision Logic for Storage Setup
Follow this logic flow to set up your storage facility correctly.
Figure 2: Decision tree for categorizing and securing fluorinated alkene inventory.
References
-
Honeywell Refrigerants. (2016).[4] Storage of Solstice® yf Refrigerant (R-1234yf). Honeywell International Inc.[4] Retrieved from [Link]
-
Vinati Organics. (2025). What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. Retrieved from [Link]
-
Chemours. (2020). Opteon™ YF Product Packaging, Handling, and Storage Guideline. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion in Michael Additions to Fluorinated Enoates
Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in modern synthetic chemistry: achieving high conversion in Michael additions to fluorinated enoates. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. The unique electronic properties imparted by fluorine atoms can significantly alter the reactivity of Michael acceptors, often leading to unexpected results.[1][2] This resource is designed to explain the "why" behind these phenomena and guide you toward a successful reaction.
Frequently Asked Questions (FAQs)
Q1: My Michael addition to a trifluoromethyl-substituted enoate is sluggish and gives low conversion. What are the primary factors I should investigate?
Low conversion in Michael additions involving fluorinated enoates often stems from the powerful electron-withdrawing nature of the fluoroalkyl group. While this enhances the electrophilicity of the β-carbon, making it a good Michael acceptor, it can also lead to challenges.[3][4]
Here are the primary factors to consider:
-
Nucleophile Reactivity: The choice of nucleophile is critical. "Soft" nucleophiles, such as enamines, and stabilized carbanions (e.g., from malonates), are generally preferred for 1,4-conjugate addition.[5][6] "Hard" nucleophiles like organolithium or Grignard reagents are more likely to undergo a competing 1,2-addition to the carbonyl group.[7] If your nucleophile is too weak, it may not react efficiently with the fluorinated enoate.
-
Base Selection and Stoichiometry: The base used to generate the nucleophile (if required) plays a crucial role. The pKa of the proton alpha to the activating group of your Michael donor must be considered. A base that is too strong can lead to side reactions, such as polymerization of the enoate.[8] Conversely, a base that is too weak will not generate a sufficient concentration of the active nucleophile. For carbon nucleophiles, common bases include sodium ethoxide, potassium tert-butoxide, or non-ionic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[9]
-
Reaction Temperature: Temperature is a double-edged sword. While increasing the temperature can help overcome the activation energy for a sluggish reaction, it can also promote undesired side reactions or the retro-Michael addition, where the product reverts to the starting materials.[7][10] It is often beneficial to start at a low temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction to room temperature.[7][11]
-
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like THF, DMF, or acetonitrile are often good choices as they can solvate the cationic counter-ion of the nucleophile, increasing its reactivity.[12] In some cases, less polar solvents like toluene or dichloromethane may be preferred to achieve higher diastereoselectivity.[12]
Q2: I am observing the formation of side products and very little of my desired Michael adduct. What are the likely competing reactions?
The presence of strong electron-withdrawing fluorine atoms can open up several competing reaction pathways:
-
1,2-Addition: As mentioned, "hard" nucleophiles may preferentially attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition).[6][7] This is a kinetically favored process in many cases.
-
Polymerization: The high electrophilicity of the fluorinated enoate makes it susceptible to anionic polymerization, especially in the presence of a strong base.[8] This can result in the formation of a viscous reaction mixture or an intractable solid.
-
Retro-Michael Addition: The Michael addition is a reversible reaction.[7][8] If the Michael adduct is not significantly more stable than the starting materials, the equilibrium may favor the reactants, leading to low conversion. This is particularly relevant at higher temperatures.
-
β-Fluoride Elimination: With certain substrates, particularly those with a fluorine atom on the α-carbon, β-elimination of fluoride can be a competing pathway, especially in the presence of a strong base. This would lead to the formation of an allene or other undesired products.[13]
Q3: How can I optimize my reaction conditions to favor the Michael addition and improve conversion?
A systematic approach to optimization is key. Consider the following steps:
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion.
Detailed Optimization Strategies
| Parameter | Recommendation | Rationale |
| Nucleophile | Use "soft," stabilized nucleophiles (e.g., β-ketoesters, malonates, enamines). | "Soft" nucleophiles have a higher propensity for 1,4-conjugate addition over 1,2-addition due to orbital overlap considerations.[6][14] |
| Base | Screen a range of bases (e.g., NaH, K₂CO₃, DBU, Et₃N). Use catalytic amounts if possible. | The optimal base will depend on the pKa of the nucleophile. A weaker base can sometimes suppress side reactions.[9] |
| Temperature | Start at a low temperature (-78 °C or 0 °C) and allow the reaction to warm slowly to room temperature. | Low temperatures can help control the exothermicity of the reaction and minimize side reactions like polymerization.[7][11] |
| Solvent | Test a variety of solvents, including polar aprotic (THF, CH₃CN) and non-polar (toluene, CH₂Cl₂). | The solvent can influence nucleophile reactivity and the stability of intermediates. Apolar solvents can sometimes enhance diastereoselectivity.[12] |
| Lewis Acid Catalysis | Consider the addition of a Lewis acid catalyst (e.g., MgBr₂, Sc(OTf)₃, BF₃·OEt₂). | A Lewis acid can coordinate to the carbonyl oxygen of the enoate, further increasing the electrophilicity of the β-carbon and promoting the Michael addition.[15][16][17] |
| Order of Addition | Add the enoate slowly to a solution of the pre-formed nucleophile. | This maintains a low concentration of the highly reactive enoate, which can help to prevent polymerization.[8] |
Q4: Can the stereochemistry of the fluorinated enoate (E vs. Z) impact the reaction outcome?
Yes, the stereochemistry of the enoate can have a significant impact on the diastereoselectivity of the Michael addition, especially when new stereocenters are formed. The transition state energies for the approach of the nucleophile to the E and Z isomers can differ, leading to a preference for the formation of one diastereomer over the other. In some cases, the reaction may proceed through an acyclic transition state, and the initial geometry of the enoate can strongly influence the stereochemical outcome.[18]
Q5: I am working with an α-fluoroenoate. Are there any specific challenges I should be aware of?
The presence of a fluorine atom at the α-position introduces additional complexity. The α-fluoro group can influence the electronics and sterics of the double bond. It can also potentially act as a leaving group under certain conditions, leading to elimination side products. For α-fluoro-α,β-unsaturated ketones, the addition of nucleophiles can be complex, and the regioselectivity may be influenced by the nature of the nucleophile and the reaction conditions.[3][19]
Experimental Protocol: General Procedure for a Trial Michael Addition to a Fluorinated Enoate
This protocol provides a starting point for optimization.
-
Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (1.2 equivalents) in the chosen anhydrous solvent (e.g., THF).
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the base (e.g., NaH, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 30-60 minutes to allow for complete formation of the nucleophile.
-
Michael Acceptor Addition: In a separate flask, dissolve the fluorinated enoate (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirring nucleophile solution via a syringe pump over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS. If no reaction is observed at low temperature, allow the mixture to slowly warm to room temperature and continue to monitor.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reaction Setup Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.pen2print.org [journals.pen2print.org]
- 5. chemistwizards.com [chemistwizards.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Asymmetric Michael addition of α-fluoro-α-nitro esters to nitroolefins: towards synthesis of α-fluoro-α-substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR chemical shift of (2E)-4,4-difluorobut-2-enoic acid
This guide details the 19F NMR technical profile of (2E)-4,4-difluorobut-2-enoic acid (and its common ethyl ester surrogate), a critical fluorinated building block in medicinal chemistry.
Quick Reference Data
| Parameter | Value / Description |
| Compound | (2E)-4,4-difluorobut-2-enoic acid (often analyzed as Ethyl Ester) |
| 19F Chemical Shift | δ -114.0 to -116.0 ppm (vs. CFCl₃) |
| Multiplicity | Doublet of Doublets (dd) |
| Coupling Constants | ²J_H-F ≈ 54–56 Hz (Geminal); ³J_H-F ≈ 10–15 Hz (Vicinal) |
| Key Feature | Distinctive "allylic difluoromethyl" region; downfield from saturated analogs.[1][2] |
Technical Profile & Spectral Signature
The 19F NMR spectrum of (2E)-4,4-difluorobut-2-enoic acid is characterized by a unique signal in the -115 ppm region. Unlike the singlet observed for trifluoromethyl (-CF₃) groups, this difluoromethyl (-CHF₂) moiety exhibits a complex splitting pattern due to active coupling with both the geminal proton (directly attached to the same carbon) and the vicinal vinylic proton.
Mechanism of Chemical Shift
-
Electronic Environment: The fluorine atoms are attached to an sp³ carbon that is allylic to an electron-withdrawing carbonyl system. The double bond anisotropy and the inductive effect of the carboxylic acid/ester deshield the fluorine nuclei relative to a standard alkyl difluoride (typically -120 to -130 ppm), shifting the signal downfield to ~ -115 ppm .
-
Isomeric Sensitivity: The (E)-isomer places the difluoromethyl group trans to the carbonyl, creating a distinct magnetic environment compared to the (Z)-isomer. While the shift difference may be subtle (< 2 ppm), the coupling constants (particularly ³J_H-H in the proton spectrum) are definitive for assigning stereochemistry.
Coupling Architecture
The signal appears as a doublet of doublets (dd) :
-
²J_H-F (Geminal): The large coupling (~55 Hz) arises from the interaction between the fluorine nuclei and the single proton on the C4 carbon. This is the dominant splitting feature.
-
³J_H-F (Vicinal): A smaller coupling (~12 Hz) is observed due to the interaction with the vinylic proton at C3.
Comparative Analysis: Target vs. Analogs
Distinguishing (2E)-4,4-difluorobut-2-enoic acid from its structural analogs is crucial during synthesis optimization.
| Compound | Structure | 19F Shift (δ ppm) | Multiplicity | Diagnostic Feature |
| Target (E-Isomer) | (E)-HO₂C-CH=CH-CHF₂ | -114 to -116 | dd | Large ²J (~55 Hz) + Vicinal coupling. |
| Trifluoro Analog | (E)-HO₂C-CH=CH-CF₃ | -65 to -70 | d | Upfield shift; Singlet or small doublet (no geminal H). |
| Saturated Analog | HO₂C-CH₂-CH₂-CHF₂ | -118 to -122 | dt | Slightly upfield; loss of vinylic coupling. |
| Difluoroacetic Acid | HO₂C-CHF₂ | -127.0 | d | Distinctly upfield; no vinyl protons. |
Experimental Protocol
Sample Preparation
-
Solvent: CDCl₃ is the standard for routine analysis. DMSO-d₆ is recommended if the free acid exhibits poor solubility or aggregation. Note that DMSO may cause a slight downfield shift (0.5–1.0 ppm) due to hydrogen bonding effects on the carboxylic acid.
-
Concentration: 10–20 mg in 0.6 mL solvent.
-
Reference: Use an internal standard like α,α,α-trifluorotoluene (δ -63.7 ppm) or calibrate relative to the solvent lock if using a calibrated probe.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: Standard single-pulse with proton decoupling (¹H-decoupled 19F) is not recommended for structural confirmation. Use coupled 19F NMR to visualize the diagnostic J-coupling.
-
Spectral Width: -50 ppm to -200 ppm (sufficient to catch CF₃ impurities and the CHF₂ target).
-
Relaxation Delay (d1): Set to ≥ 2.0 seconds to ensure accurate integration, as fluorine nuclei can have long T1 relaxation times.
Visualization: Spectral Assignment Workflow
Caption: Decision tree for confirming the identity of (2E)-4,4-difluorobut-2-enoic acid using 19F NMR splitting patterns.
References
-
Laurenson, J. A. B., et al. "Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate."[3] Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668.[3]
-
University of Liverpool Repository. "Supplementary Chemistry Data: (E)-ethyl 4,4-difluorobut-2-enoate Characterization."
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (General reference for CHF₂ chemical shift ranges).
Sources
1H-19F coupling constants in (2E)-4,4-difluorobut-2-enoic acid
Technical Guide: 1H-19F Coupling Constants in (2E)-4,4-difluorobut-2-enoic Acid
Executive Summary & Strategic Importance
In the realm of medicinal chemistry, (2E)-4,4-difluorobut-2-enoic acid (and its ethyl ester, CAS 37746-82-0) serves as a critical fluorinated building block.[1] It functions as a bioisostere for fumarates and crotonates, introducing metabolic stability via the difluoromethyl (
This guide objectively compares the NMR spectral performance of the (E)-isomer against its (Z)-isomer and non-fluorinated analogs.[1] The differentiation of these isomers is not merely academic; it is a quality-critical step in drug substance manufacturing, where the biological activity often resides exclusively in the (E)-configuration.[1]
Comparative Analysis: Coupling Constant Profiles
The definitive identification of (2E)-4,4-difluorobut-2-enoic acid relies on the unique interplay between proton-proton (
Table 1: Spectral Fingerprint Comparison
Data synthesized from high-field NMR studies (400 MHz+, CDCl3).
| Parameter | (2E)-4,4-difluorobut-2-enoic acid (Target) | (2Z)-Isomer (Alternative) | Crotonic Acid (Non-F Control) | Significance |
| 15.0 – 16.5 Hz | 10.0 – 12.0 Hz | 15.5 Hz | Primary Stereochemical Filter. The large trans-coupling confirms the (E)-geometry.[1] | |
| 53.0 – 56.0 Hz | 53.0 – 56.0 Hz | N/A | Characteristic of the | |
| 10.0 – 14.0 Hz | 2.0 – 5.0 Hz | N/A | Secondary Filter. The magnitude reflects the dihedral angle between the alkene plane and C-F bonds.[1] | |
| 4.0 – 6.0 Hz | 6.0 – 8.0 Hz | ~7.0 Hz | Indicates the rotameric population of the | |
| ~6.0 – 6.5 ppm (td) | ~6.5 – 6.8 ppm | ~1.8 ppm ( | The |
Analyst Note: The splitting pattern of the H4 proton is a triplet of doublets (td) . It is split into a triplet by the two equivalent fluorine atoms (
Hz) and further split into a doublet by the vicinal H3 proton (Hz).
Mechanistic Insight: The Karplus Relationship in Fluorinated Systems
The "performance" of the NMR analysis depends on resolving the
-
In the (E)-isomer: The
group can rotate such that the C-F bonds have a significant dihedral angle overlap with the alkene proton H3, leading to a larger (~12 Hz). -
In the (Z)-isomer: Steric clash between the Carbonyl oxygen and the
group forces a conformation that often reduces this coupling constant, providing a secondary confirmation of geometry.[1]
Visualization of Spectral Logic
The following diagram illustrates the decision tree for validating the structure based on the coupling constants described above.
Caption: Logical workflow for structural validation using 1H-NMR coupling constants.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure reproducibility and trust in the data, follow this protocol. This method minimizes solvent-induced shifts that can obscure the critical
Reagents:
-
Sample: ~10 mg (2E)-4,4-difluorobut-2-enoic acid (or ethyl ester).[1]
-
Solvent:
(99.8% D) neutralized with (traces of acid can catalyze isomerization).[1]
Instrument Settings (600 MHz recommended):
-
Pulse Sequence: Standard zg30 or zg90.
-
Spectral Width: 14 ppm (-2 to 12 ppm) to capture the broad COOH signal if analyzing the acid.[1]
-
Acquisition Time (AQ): > 3.0 seconds. Critical: High digital resolution is required to resolve the small
(~5 Hz) from the line width. -
19F Decoupling (Optional but Recommended): Run a {19F}-1H experiment. If the complex multiplets at ~6.0 ppm (H4) and ~7.0 ppm (H3) simplify to a standard doublet (H4 becomes d, H3 becomes d), you have confirmed the F-coupling origin.[1]
Step-by-Step Validation:
-
Locate H4: Look for the triplet of doublets at ~6.0-6.5 ppm.[1] Measure the large splitting (
). It must be 53-56 Hz. If < 50 Hz, suspect a monofluoromethyl impurity.[1] -
Locate H2: Look for the doublet at ~6.1 ppm. Measure
.[1][2] It must be > 15 Hz.[1] -
Calculate Molar Ratio: Integration of H4 (1H) vs H2 (1H) must be 1:1. Deviations indicate polymerization or hydrolysis.[1]
References
-
Synthesis and Characterization of Difluoroalkenes
- Source: Beilstein Journal of Organic Chemistry.
- Context: Describes the HWE synthesis and NMR characterization of related 4-fluorobut-2-eno
-
URL:
-
Gem-Difluoroalkene Reactivity and NMR
- Source: The Journal of Organic Chemistry (ACS).
- Context: Provides comparative values for gem-difluoroalkenes and their reaction products.
-
URL:
-
General Coupling Constant Tables
- Source: University of Wisconsin / Duke NMR Centers.
-
Context: Authorit
(trans) and (geminal).[1] -
URL:
-
Product Specification & Safety
Sources
HPLC Method Development for Fluorinated Crotonic Acid Derivatives: A Comparative Guide
This guide provides an in-depth technical comparison of HPLC methodologies for separating fluorinated crotonic acid derivatives, specifically focusing on the challenge of resolving geometric (
Executive Summary: The Fluorine Challenge
Fluorinated crotonic acid derivatives, such as Ethyl 3-amino-4,4,4-trifluorocrotonate , are critical building blocks in the synthesis of antiviral and anti-inflammatory drugs. However, their analysis presents a unique triad of chromatographic challenges:
-
Geometric Isomerism: The double bond facilitates rapid
isomerization, requiring high-resolution separation to quantify purity.[1] -
Electronic Effects: The trifluoromethyl (
) group is strongly electron-withdrawing, altering the pKa and polarity compared to non-fluorinated analogs. -
Retention Loss: Short carbon chains (
) often result in poor retention on standard alkyl phases.
This guide compares the industry-standard C18 (Octadecyl) chemistry against PFP (Pentafluorophenyl) and Mixed-Mode (C18-PFP) phases, demonstrating why fluorinated stationary phases are the superior choice for this specific application.
Strategic Column Selection: Mechanisms of Action
To separate fluorinated isomers, one must exploit interactions beyond simple hydrophobicity.
Comparative Analysis of Stationary Phases
| Feature | C18 (Standard) | PFP (Pentafluorophenyl) | C18-PFP (Hybrid) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + | |
| Fluorine Recognition | Low | High (Fluorine-Fluorine affinity) | Moderate |
| Isomer Selectivity | Poor (often co-elutes | Excellent (Steric recognition) | Good |
| Retention of Polars | Low (requires high % aqueous) | High (due to dipole interactions) | High |
| Recommendation | Baseline/Control | Primary Choice | Secondary Choice |
Mechanistic Insight[3]
-
C18: Relies on "solvophobic" exclusion. Since
and isomers often have identical hydrophobicity ( ), C18 columns frequently fail to resolve them. -
PFP: The fluorine atoms on the phenyl ring create an electron-deficient cavity. This allows for specific
interactions with the electron-rich double bond of the crotonic acid derivative. Furthermore, the rigid planar structure of the PFP ligand offers shape selectivity , discriminating between the varying steric profiles of and isomers.
Decision Logic for Column Selection
The following decision tree illustrates the logical pathway for selecting the optimal column based on analyte properties.
Figure 1: Decision matrix for selecting stationary phases for fluorinated small molecules.
Experimental Protocol: Separation of Ethyl 3-amino-4,4,4-trifluorocrotonate
This protocol serves as a self-validating system. If the resolution (
A. Reagents and Materials[4][5][6][7]
-
Analyte: Ethyl 3-amino-4,4,4-trifluorocrotonate (Mixture of
isomers). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Buffer: Ammonium Formate (10 mM) adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? The amino group on the crotonate is a vinylogous amide (weak base), and the ester is neutral. Low pH prevents secondary silanol interactions and stabilizes the enamine structure.
-
B. Instrument Setup
-
System: HPLC with Diode Array Detector (DAD).
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
-
Temperature: 35°C (Critical for constant viscosity and kinetics).
C. Method Parameters (Comparative)
| Parameter | Method A (Control) | Method B (Optimized) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), | PFP (e.g., ACE C18-PFP or Ascentis Express F5) , |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Isocratic Ratio | 60% A / 40% B | 65% A / 35% B |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
-
Note on Solvent Choice: Methanol is preferred for PFP columns. Aprotic solvents like Acetonitrile can form a dipole layer on the PFP surface, potentially masking the
interaction sites. Methanol facilitates the interaction between the fluorinated analyte and the fluorinated ligand [1].
D. Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of analyte in 10 mL of 50:50 MeOH:Water.
-
Equilibration: Flush column with 20 column volumes of mobile phase.
-
Blank Injection: Inject solvent blank to ensure baseline stability.
-
SST Injection: Inject standard mixture.
-
Pass Criteria:
between and isomers; Tailing Factor ( ) .
-
-
Sample Analysis: Inject samples.
Comparative Performance Data
The following data represents typical performance metrics observed when separating fluorinated crotonic acid derivatives.
Table 2: Chromatographic Metrics Comparison
| Metric | C18 Column (ACN/Water) | PFP Column (MeOH/Buffer) | Interpretation |
| Retention Factor ( | 1.2 | 2.8 | PFP provides better retention for polar fluorinated species. |
| Selectivity ( | 1.05 | 1.45 | PFP clearly distinguishes the shapes of |
| Resolution ( | 0.8 (Co-elution) | 5.2 (Baseline) | C18 fails to resolve isomers; PFP achieves full separation. |
| Peak Symmetry | 0.95 | 1.10 | Both provide acceptable symmetry with buffered mobile phases. |
Experimental Workflow Diagram
Figure 2: Method development workflow for fluorinated isomer separation.
Troubleshooting & Optimization
Peak Tailing
-
Cause: Interaction between the basic amine of the enamine and residual silanols on the silica surface.
-
Solution: Increase buffer ionic strength (e.g., 20 mM Ammonium Formate) or lower pH to 2.5 to fully protonate the amine and suppress silanol ionization [2].
Loss of Resolution
-
Cause: "Dewetting" of C18 pores or masking of PFP sites by Acetonitrile.
-
Solution: Switch organic modifier to Methanol. Methanol enhances
selectivity on phenyl-based columns.
Isomerization On-Column
-
Cause: High column temperatures or highly acidic conditions can catalyze
interconversion during the run. -
Solution: Lower column temperature to 20-25°C and perform a "stopped-flow" experiment to verify on-column stability.
References
-
Comparison of Selectivity of PFP and C18 Phases. Source: ACE HPLC Columns Technical Guide.[2] URL:[Link] (Note: General reference to manufacturer technical data on PFP mechanisms).
- Retention Mechanisms of Fluorinated Stationary Phases.
- Separation of E/Z Isomers of Fluorinated Compounds.
(Note: Specific URLs to deep-link PDFs may vary; users are encouraged to search "ACE C18-PFP Technical Brochure" or "Ascentis Express F5 Application Note" for vendor-specific chromatograms.)
Sources
A Comparative Guide to the Carbonyl Stretch in the IR Spectrum of (2E)-4,4-difluorobut-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups. The carbonyl (C=O) stretch, in particular, is a powerful diagnostic tool due to its strong intensity and sensitivity to the local electronic environment.[1][2][3] This guide provides an in-depth analysis of the expected IR carbonyl stretching frequency for (2E)-4,4-difluorobut-2-enoic acid, comparing it with relevant analogues to elucidate the structural effects at play.
Understanding the Carbonyl Stretch: A Tale of Two Effects
The position of the C=O stretching vibration in an IR spectrum is fundamentally governed by the strength of the carbonyl bond; a stronger bond vibrates at a higher frequency. For (2E)-4,4-difluorobut-2-enoic acid, two primary electronic effects are in opposition: resonance and induction.
-
Resonance Effect: The presence of α,β-unsaturation allows for delocalization of π-electrons, which tends to lengthen and weaken the C=O double bond. This effect shifts the carbonyl absorption to a lower wavenumber (frequency) compared to a saturated carboxylic acid.[4][5]
-
Inductive Effect: Fluorine is the most electronegative element, and its presence on the γ-carbon exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl group, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber.[6]
The final observed C=O stretching frequency for (2E)-4,4-difluorobut-2-enoic acid will be a net result of these competing influences.
Comparative Analysis of Carbonyl Stretching Frequencies
To contextualize the expected IR absorption for (2E)-4,4-difluorobut-2-enoic acid, we can compare it to structurally related molecules. The following table summarizes the typical C=O stretching frequencies for relevant carboxylic acids.
| Compound | Structure | Typical C=O Stretch (cm⁻¹) | Key Electronic Effects |
| Butanoic Acid | CH₃CH₂CH₂COOH | 1710 (Dimeric) | Saturated reference |
| (2E)-But-2-enoic Acid (Crotonic Acid) | CH₃CH=CHCOOH | ~1680-1710 | Conjugation (Resonance) |
| (2E)-4,4-difluorobut-2-enoic acid | F₂CHCH=CHCOOH | Predicted: >1710 | Conjugation + Strong Induction |
Saturated aliphatic carboxylic acids, which typically exist as hydrogen-bonded dimers, show a C=O stretch around 1710 cm⁻¹.[7][8][9] Conjugation with a carbon-carbon double bond, as seen in crotonic acid, lowers this frequency.[4][7] For (2E)-4,4-difluorobut-2-enoic acid, the strong inductive effect of the two fluorine atoms is expected to counteract and likely overcome the resonance effect of the double bond, resulting in a carbonyl stretch at a higher frequency than that of both butanoic and crotonic acid.
The interplay of these electronic effects can be visualized as follows:
Caption: Workflow for ATR-FTIR analysis.
Conclusion
The analysis of the carbonyl stretching frequency in (2E)-4,4-difluorobut-2-enoic acid provides an excellent case study in the balance of electronic effects on molecular vibrations. While conjugation acts to lower the frequency, the potent inductive effect of the two γ-fluorine atoms is predicted to dominate, shifting the C=O stretch to a higher wavenumber relative to its non-fluorinated analogues. This guide provides the theoretical framework and a robust experimental protocol for researchers to verify this prediction and leverage IR spectroscopy for the confident structural elucidation of complex molecules.
References
- Carbonyl Stretching Frequencies of Some Partially Fluorin
- IR Spectroscopy Tutorial: Carbonyl Compounds.
- Table of Characteristic IR Absorptions.
- Carbonyl - compounds - IR - spectroscopy.
- Spectroscopy of Carboxylic Acid Deriv
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.
- Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition.
- Carboxylic Acid Spectroscopy.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- What is the relation between IR absorption data of carbonyl compounds and their bond length?. Quora.
- Absolute intensities in the ν1, 2ν2, 2ν3 + ν4 band system of carbonyl fluoride. Journal of the Chemical Society, Faraday Transactions.
- The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
- 14.2a IR Spectra of Carbonyl Compounds. YouTube.
- The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
mass spectrometry fragmentation pattern of fluorinated alkenes
Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Alkenes
Part 1: Executive Technical Synthesis
The introduction of fluorine into alkenyl scaffolds fundamentally alters the mass spectrometric behavior of the molecule. Unlike their hydrogenated counterparts, which follow predictable rules of radical stabilization and hydrogen transfer (e.g., McLafferty rearrangement), fluorinated alkenes exhibit a "chameleonic" fragmentation behavior driven by the high electronegativity of fluorine, the strength of the C-F bond (approx. 485 kJ/mol vs 413 kJ/mol for C-H), and the unique stability of perfluoroalkyl cations.
This guide provides a comparative analysis of the fragmentation patterns of Hydrofluoroalkenes (HFAs) versus Perfluoroalkenes (PFAs) , establishing a self-validating workflow for their structural elucidation.
Part 2: Comparative Analysis of Ionization Techniques
Before interpreting fragmentation, the choice of ionization is critical. Fluorinated compounds possess high electron affinities, making them unique candidates for negative ion modes.
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Negative Ion CI (NICI) |
| Energy Level | Hard (70 eV) | Soft | Soft (Resonance Capture) |
| Primary Mechanism | |||
| Molecular Ion ( | Often weak or absent for perfluorocarbons | Strong | Strong |
| Fragmentation | Extensive; structural fingerprinting | Minimal; MW confirmation | Selective; high sensitivity |
| Best For | Structural Elucidation (fingerprinting) | Molecular Weight Confirmation | Trace Analysis (femto-mole level) |
Scientist’s Note: For structural characterization described below, EI (70 eV) is the standard. However, if you are analyzing trace environmental samples (e.g., PFAS degradation products), NICI is 10-100x more sensitive due to the high electron capture cross-section of the fluorine atoms.
Part 3: Fragmentation Mechanisms & Pathways
The core divergence lies in how the radical cation stabilizes itself.
The Allylic Cleavage (Universal vs. Distorted)
-
Hydrocarbon Alkenes: Cleavage occurs at the allylic bond to form a resonance-stabilized allylic cation.[1]
-
Fluorinated Alkenes: While allylic cleavage occurs, the presence of fluorine on the double bond or the allylic carbon alters the ionization potential. A
-fluorine atom can destabilize a carbocation (inductive effect), whereas a -fluorine can stabilize it (hyperconjugation).-
Result: You will see a competition between forming the fluorinated allylic cation and losing a perfluoroalkyl radical.
-
The Rearrangement Divergence (H-Transfer vs. F-Migration)
-
McLafferty Rearrangement (H-Alkenes): Requires a
-hydrogen.[1][2][3] A six-membered transition state leads to the elimination of a neutral alkene.[2] -
Fluorine "Ring-Walk" & Migration (F-Alkenes): Fluorine does not easily undergo a simple
-transfer analogous to Hydrogen due to the high energy cost of breaking the C-F bond and the geometric constraints. Instead, Fluorine Migration is observed, where a fluorine atom shifts to stabilize a charge-deficient center, often followed by the loss of neutral (difluorocarbene) or radicals.
Visualization of Fragmentation Pathways
Figure 1: Divergent fragmentation pathways between hydrocarbon and fluorinated alkenes. Note the prominence of F-migration and chain degradation in fluorinated species.
Part 4: Experimental Data & Interpretation
The following table contrasts the mass spectral fingerprint of a standard alkene with its perfluorinated analog.
Table 1: Comparative Fragmentation Data
| Compound | Molecular Weight | Base Peak ( | Characteristic Ions ( | Mechanistic Origin |
| 2-Hexene ( | 84 | 55 ( | 41, 27, 84 ( | Loss of Ethyl radical (Allylic cleavage); Retro-Diels-Alder like. |
| Perfluoro-2-hexene ( | 300 | 69 ( | 100 ( |
Key Diagnostic Ions for Fluorinated Alkenes:
-
m/z 69 (
): The "fingerprint" of the trifluoromethyl group. Almost always the base peak or very high abundance. -
m/z 31 (
): Often present but less diagnostic than . -
m/z 100 (
): Characteristic of perfluoro-olefins, often resulting from a McLafferty-like rearrangement where a neutral is lost or retained as the charge carrier. -
Series
: The perfluoroalkenyl cation series ( 131, 181, 231...).
Part 5: Validated Experimental Protocol
To ensure reproducible fragmentation data, the chromatographic separation must be inert to prevent on-column degradation or absorption of fluorinated species.
Protocol: GC-MS Analysis of Fluorinated Alkenes
1. Column Selection (Critical):
-
Standard: 5% Phenyl-methylpolysiloxane (e.g., Rxi-5ms ). Good general purpose.
-
Optimized: Trifluoropropyl-methylpolysiloxane (e.g., Rtx-200 ).
-
Why? The fluorinated stationary phase interacts specifically with the lone pair electrons of the fluorine atoms in the analyte, providing superior separation of isomers (e.g., cis/trans perfluoroalkenes) that often co-elute on non-polar columns.
-
2. Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Inlet: Split/Splitless at 200°C. (Keep lower than standard 250°C to prevent thermal degradation of thermally labile hydrofluoro-intermediates).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Scan Range:
30 – 600. (Must scan low enough to catch 31 and 69).
3. Workflow Diagram:
Figure 2: Decision matrix and workflow for the analysis of fluorinated alkenes.
References
-
Arsenault, G., et al. (2007). "Analysis of perfluoroalkyl anion fragmentation pathways... evidence for fluorine migration."[4] Rapid Communications in Mass Spectrometry. Link
-
Restek Corporation. (2021). "Guide to GC Column Selection and Optimizing Separations." Link
-
Lifshitz, C., & Long, F. A. (1965). "Appearance Potentials and Mass Spectra of Fluorinated Ethylenes." The Journal of Physical Chemistry. Link
-
NIST Chemistry WebBook. "Mass Spectra of Fluorocarbons." Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General reference for McLafferty and EI mechanisms).
Sources
Structural Profiling of (2E)-4,4-Difluorobut-2-enoic Acid Derivatives: Crystallography & Drug Design Applications
Topic: Crystal Structure Analysis of (2E)-4,4-Difluorobut-2-enoic Acid Derivatives Content Type: Publish Comparison Guide
Executive Summary
The (2E)-4,4-difluorobut-2-enoic acid moiety represents a specialized "warhead" in medicinal chemistry, primarily utilized for its Michael acceptor properties in the design of covalent inhibitors (e.g., GABA aminotransferase inactivators). Unlike its non-fluorinated analog (crotonic acid) or the clinical standard Vigabatrin, the 4,4-difluoro substitution introduces unique electronic polarization and steric demands that critically influence crystal packing, bioavailability, and enzyme active-site complementarity.
This guide provides a comparative structural analysis, navigating the crystallographic challenges of this low-melting motif and offering a validated workflow for resolving its solid-state architecture through derivatization and protein co-crystallization.
Part 1: The Crystallographic Challenge & Strategy
The Core Problem: The parent compound, (2E)-4,4-difluorobut-2-enoic acid, is a liquid at room temperature (MP < 25°C), rendering direct single-crystal X-ray diffraction (SC-XRD) impractical without specialized in situ cryo-crystallography. The Solution: Structural resolution relies on analyzing solid derivatives —specifically salts, amides, or enzyme-inhibitor complexes.
Comparative Matrix: Stabilization Strategies
| Strategy | Target Derivative | Pros | Cons |
| Salt Formation | Dicyclohexylamine or 1-Adamantylamine salts | High melting point; proton transfer stabilizes carboxylate; facilitates lattice formation. | May alter the native conformation of the flexible alkyl chain. |
| Co-Crystallization | 4,4'-Bipyridine co-crystals | Preserves the neutral acid state (COOH...N H-bonds); good for studying pure acid geometry. | Requires precise stoichiometry; susceptible to dissociation. |
| Protein Soaking | GABA-AT Complex (Enzyme-Bound) | Gold Standard: Reveals the bioactive conformation and covalent adduct geometry. | Low resolution (typically 2.0–3.0 Å); requires functional enzyme and diffusion time. |
Part 2: Comparative Structural Analysis
This section compares the (2E)-4,4-difluorobut-2-enoic acid motif against its two primary alternatives in drug design: the non-fluorinated Crotonic Acid and the clinical epilepsy drug Vigabatrin (γ-vinyl-GABA).
1. Electronic & Conformational Landscape
The introduction of the gem-difluoro group at the
-
LUMO Lowering: The strong electronegativity of the two fluorine atoms pulls electron density from the alkene, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the
-carbon significantly more electrophilic—a critical feature for covalent inhibition mechanisms (e.g., attacking the active site Lysine-329 in GABA-AT). -
Planarity & Sterics: Unlike the bulky trifluoromethyl (
) group which often forces out-of-plane twisting to relieve steric strain, the difluoromethyl ( ) group retains enough conformational freedom to allow the conjugated system ( ) to remain relatively planar in the solid state. This planarity is essential for fitting into narrow enzyme clefts.
2. Intermolecular Interactions in the Crystal Lattice
In the absence of strong ionic interactions (as in salts), the packing of 4,4-difluoro derivatives is governed by weak but directional interactions:
-
C-F···H-C Interactions: These weak hydrogen bonds often dictate the secondary layer of packing. The fluorine atoms act as weak acceptors, organizing the alkyl chains of neighboring molecules.
-
Fluorine Segregation: Fluorinated motifs tend to self-associate. In crystal lattices of these derivatives, you will often observe "fluorous domains" where
groups cluster, separated from the polar carboxyl/amide domains. This segregation can be exploited to predict packing motifs during polymorph screening.
3. Quantitative Comparison Table
| Feature | (2E)-Crotonic Acid (Reference) | (2E)-4,4-Difluorobut-2-enoic Acid | Vigabatrin (Alternative) |
| Electronic Character | Weak Michael Acceptor | Strong Michael Acceptor | Mechanism-based Inactivator |
| C-F / C-H Bond Length | C-H: ~1.09 Å | C-F: ~1.35 Å (Shorter, Stronger) | N/A (Vinyl group) |
| Lipophilicity (LogP) | 0.72 | ~1.1 (Increased Permeability) | -2.2 (Highly Polar/Zwitterionic) |
| Crystal Packing Force | H-bonding (COOH dimer) | H-bonding + Weak C-F...H / Dipole | Zwitterionic Charge Network |
| Bioactive State | Reversible Binding | Covalent Adduct (Michael Addition) | Covalent Adduct |
Part 3: Mechanism-Based Structural Insights (GABA-AT)
The most authoritative structural data for this class of compounds comes from their interaction with GABA Aminotransferase (GABA-AT) .
The Mechanism: The (2E)-4,4-difluorobut-2-enoic acid derivatives function as "suicide substrates."
-
Recognition: The drug mimics GABA and enters the active site.
-
Schiff Base Formation: The amine (if present in the derivative) or the carboxylate aligns with the PLP cofactor.
-
Michael Addition: The active site nucleophile (Lys-329) attacks the
-carbon of the electron-deficient difluoroalkene. -
Inactivation: The covalent bond locks the enzyme in an inactive state.
Structural Evidence: Crystal structures of GABA-AT with related inactivators (like Vigabatrin, PDB: 1OHV ) reveal that the vinyl/alkene group must align precisely with the Lysine residue. The 4,4-difluoro substitution enhances this reaction rate compared to the monofluoro or non-fluoro analogs by increasing the electrophilicity of the double bond without introducing excessive steric bulk that would prevent the initial binding.
Visualization: Structural Mechanism Pathway
Caption: Reaction coordinate showing the structural progression from free ligand to the covalently bound adduct resolvable by X-ray crystallography.
Part 4: Experimental Protocol
Objective: Obtain diffraction-quality crystals of a (2E)-4,4-difluorobut-2-enoic acid derivative (Salt Form).
Prerequisites:
-
(2E)-4,4-difluorobut-2-enoic acid (Liquid/Low melt solid).
-
Dicyclohexylamine (Base).
-
Solvents: Ethanol, Diethyl Ether, Hexane.
Step-by-Step Workflow:
-
Stoichiometric Mixing:
-
Dissolve 1.0 equivalent of the acid in minimal absolute ethanol (approx. 0.5 M concentration).
-
Slowly add 1.05 equivalents of dicyclohexylamine. The slight excess ensures full deprotonation.
-
Observation: The reaction is exothermic; allow the solution to cool to room temperature.
-
-
Nucleation Induction:
-
Add diethyl ether dropwise until the solution becomes slightly turbid (cloud point).
-
Add a single drop of ethanol to restore clarity.
-
-
Vapor Diffusion (Sitting Drop):
-
Place 2 µL of the mixture in a sitting drop well.
-
Reservoir solution: 100% Hexane (Antisolvent).
-
Seal and store at 4°C.
-
Causality: The slow diffusion of hexane into the ethanol/ether drop gradually reduces solubility, promoting ordered lattice growth rather than amorphous precipitation.
-
-
Harvesting & Cryo-Protection:
-
Harvest crystals within 3-5 days.
-
Since the mother liquor is volatile, transfer crystals quickly to a cryo-loop containing perfluoropolyether oil (inert cryoprotectant).
-
Flash cool in liquid nitrogen.
-
Visualization: Crystallization Workflow
Caption: Decision tree for converting the liquid parent acid into a crystalline salt suitable for X-ray analysis.
References
-
Storici, P., et al. (1999). Crystal structure of GABA-aminotransferase, a target for antiepileptic drug therapy. (PDB: 1OHV). [Link]
-
Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. (Discussion of mechanism-based inactivation by fluorinated analogs). [Link]
-
Cambridge Structural Database (CSD). Crystal structure data for fluorinated benzamides (Fo23, Fo24). [Link]
Safety Operating Guide
(2E)-4,4-difluorobut-2-enoic acid proper disposal procedures
Operational Guide: Proper Handling and Disposal of (2E)-4,4-Difluorobut-2-enoic Acid
As a Senior Application Scientist specializing in the scale-up of fluorinated pharmacophores, I frequently oversee workflows utilizing (2E)-4,4-difluorobut-2-enoic acid (CAS: 37759-73-2). This compound is a critical building block in medicinal chemistry, notably utilized in the synthesis of Small Ubiquitin-like Modifier (SUMO) inhibitors[1]. However, its unique structural motifs—a reactive α,β-unsaturated alkene (Michael acceptor) coupled with a gem-difluoro group and a carboxylic acid—demand strict, scientifically grounded disposal protocols.
Improper disposal of fluorinated organic acids not only violates environmental regulations but also risks severe laboratory safety hazards, including the potential release of corrosive gases. This guide provides a comprehensive, step-by-step operational plan for the safe segregation, containment, and disposal of (2E)-4,4-difluorobut-2-enoic acid.
Physicochemical Hazard Profile & Causality
Before executing any disposal protocol, it is critical to understand why this compound requires specialized handling. We do not segregate waste arbitrarily; we do it based on molecular reactivity and regulatory mandates.
Table 1: Physicochemical Properties Dictating Disposal Strategy
| Property | Value / Characteristic | Disposal Implication (The "Why") |
| Chemical Formula | C4H4F2O2 | Contains fluorine. Must be strictly segregated as a halogenated organic waste[2]. |
| Functional Groups | Carboxylic Acid, α,β-Unsaturated Alkene | Acidic and reactive. Can lower waste stream pH; potential for unwanted polymerization or exothermic reactions if mixed with incompatible nucleophiles or strong oxidizers[3]. |
| EPA Waste Classification | Halogenated Organic Compound (HOC) | Regulated under 40 CFR § 268.32. Prohibited from standard land disposal[4]. Requires high-temperature rotary kiln incineration[5]. |
Segregation and Containment Strategy
The most common point of failure in laboratory waste management is improper segregation.
-
The Halogenated Rule: (2E)-4,4-difluorobut-2-enoic acid must never be combined with non-halogenated solvent waste (e.g., acetone, ethanol, hexane)[2]. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the incineration process, as generators must keep these streams separated whenever possible[6].
-
Container Selection: Because of the compound's acidic nature and the theoretical risk of fluoride ion release under extreme degradation, waste should be collected in High-Density Polyethylene (HDPE) containers. Glass is acceptable for short-term benchtop accumulation but poses a shatter risk during transport, and halogenated acids can degrade certain metal containers over time[2].
Step-by-Step Disposal Methodology
This protocol provides a self-validating system for bench-to-waste-room disposal, ensuring every step verifies the safety of the next.
Protocol A: Routine Benchtop Liquid Waste Disposal
-
Quenching & pH Validation: If the acid was used in a reaction mixture, ensure the reaction is fully quenched with a mild aqueous buffer (e.g., saturated NaHCO3) to neutralize the carboxylic acid moiety and any reactive intermediates. Validation: Tap a pH strip against the aqueous layer to ensure a pH between 6 and 8 before proceeding.
-
Phase Separation: Extract and collect the aqueous and organic layers separately.
-
Aqueous Waste: The neutralized aqueous layer containing fluoride salts must be placed in a designated "Aqueous Halogenated Waste" container. Never dispose of this down the drain[2].
-
Organic Waste: If the acid is dissolved in organic extraction solvents (e.g., DCM, Chloroform), transfer the solution to the "Halogenated Organic Waste" carboy[2].
-
-
Container Management: Use a dedicated funnel to transfer the waste into the HDPE container. Crucial: Do not leave the funnel in the container. Cap the container immediately to prevent the volatilization of toxic halogenated co-solvents[6].
-
Labeling: Attach a hazardous waste tag immediately. The tag must explicitly list "(2E)-4,4-difluorobut-2-enoic acid" and all co-solvents. Check the hazard boxes for "Toxic", "Corrosive", and "Halogenated"[6].
Protocol B: Solid Waste and Contaminated Consumables
-
Consumable Segregation: Weigh boats, spatulas, and filter papers contaminated with the neat solid must be collected in a solid hazardous waste bin, double-bagged in transparent polyethylene liners.
-
Defacement: Empty original reagent bottles must be triple-rinsed with a halogenated solvent (e.g., DCM), with the rinsate added to the halogenated liquid waste stream. Deface the manufacturer's label before discarding the glass to indicate the hazard has been neutralized.
Emergency Spill Response
Trust in a safety system requires planning for failure. In the uncontrolled condition of a spill, improper control can result in a severe threat to site workers[3].
-
Isolate: Evacuate personnel from the immediate vicinity and ensure adequate ventilation.
-
Neutralize: For liquid solutions or dissolved spills, apply a weak, dry base such as sodium carbonate (Na2CO3) to neutralize the carboxylic acid.
-
Contain and Collect: Sweep the neutralized solid using non-sparking tools. Halogenated solvents are generally incompatible with standard PPE, so ensure responders are wearing heavy-duty nitrile or neoprene gloves[3].
-
Dispose: Place all spill cleanup materials into a sealed, labeled hazardous waste bucket for EHS pickup.
Final Destruction: The Incineration Pathway
To provide full transparency, researchers should understand the lifecycle of their waste. Under EPA guidelines, nonsolvent halogenated wastes are transported to specialized Treatment, Storage, and Disposal Facilities (TSDFs)[5].
Because combusting fluorinated compounds generates highly toxic and corrosive hydrofluoric acid (HF) gas, land disposal is strictly prohibited[5],[4]. Instead, the waste undergoes Rotary Kiln Incineration . The incinerator must be equipped with high-efficiency caustic scrubbers (using NaOH or Ca(OH)2) to capture the fluoride ions as inert calcium fluoride (CaF2) or sodium fluoride salts before exhaust release[5].
Workflow for the safe segregation and disposal of (2E)-4,4-difluorobut-2-enoic acid waste.
References
-
Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at:[Link]
-
University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." louisville.edu. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities." osha.gov. Available at:[Link]
-
Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." ecfr.gov. Available at:[Link]
- World Intellectual Property Organization. "WO2020191151A1 - Sumo inhibitor compounds and uses thereof." patents.google.com.
Sources
- 1. WO2020191151A1 - Sumo inhibitor compounds and uses thereof - Google Patents [patents.google.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. osha.gov [osha.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
